BKI-1369
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-(2-ethoxyquinolin-6-yl)-1-[(1-methylpiperidin-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O/c1-3-31-19-7-5-16-12-17(4-6-18(16)27-19)21-20-22(24)25-14-26-23(20)30(28-21)13-15-8-10-29(2)11-9-15/h4-7,12,14-15H,3,8-11,13H2,1-2H3,(H2,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJAAKKEYXUCFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=C1)C=C(C=C2)C3=NN(C4=NC=NC(=C34)N)CC5CCN(CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BKI-1369 Mechanism of Action on CDPK1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the mechanism of action of BKI-1369, a bumped kinase inhibitor (BKI), on Calcium-Dependent Protein Kinase 1 (CDPK1) from apicomplexan parasites. It consolidates key research findings, quantitative data, and experimental methodologies to serve as a comprehensive resource for professionals in the field.
Introduction to this compound and CDPK1
Bumped kinase inhibitors (BKIs) are a class of ATP-competitive inhibitors designed to selectively target protein kinases with a "small gatekeeper" residue in their ATP-binding pocket.[1] This feature allows for the design of inhibitors with bulky "bumping" groups that are sterically hindered from binding to the equivalent pocket in mammalian kinases, which typically possess a larger gatekeeper residue.[1][2]
CDPK1 is a serine/threonine kinase that plays a crucial role in the life cycle of various apicomplexan parasites, including Cryptosporidium, Toxoplasma, and Cystoisospora.[3][4] These kinases are essential for processes such as parasite motility, host cell invasion, and replication. The absence of CDPKs in mammalian hosts makes them an attractive target for antiparasitic drug development. This compound has emerged as a potent inhibitor of apicomplexan CDPK1 and has demonstrated efficacy in both in vitro and in vivo models of parasitic diseases.
Mechanism of Action
This compound acts as a competitive inhibitor of ATP binding to the active site of CDPK1. The selectivity of this compound for apicomplexan CDPK1 over host kinases is attributed to the presence of a small glycine (B1666218) residue at the "gatekeeper" position in the parasite enzyme. This allows the bulky quinoline (B57606) moiety of this compound to access a hydrophobic pocket within the ATP-binding site, a feature not possible in most mammalian kinases which have a larger methionine or phenylalanine residue at this position.
The inhibition of CDPK1 by this compound disrupts downstream signaling pathways that are dependent on calcium-mediated activation of the kinase. This interference with essential cellular processes ultimately leads to the inhibition of parasite growth and replication.
References
- 1. researchgate.net [researchgate.net]
- 2. Bumped Kinase Inhibitors as therapy for apicomplexan parasitic diseases: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
BKI-1369 Structure-Activity Relationship Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of BKI-1369, a potent bumped kinase inhibitor (BKI) targeting Calcium-Dependent Protein Kinase 1 (CDPK1) in apicomplexan parasites. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical pathways and workflows to support further research and development in this area.
Introduction: The this compound Core and Mechanism of Action
This compound is a member of the pyrazolopyrimidine (PP) class of bumped kinase inhibitors.[1] These inhibitors are designed to selectively target a unique feature in the ATP-binding pocket of certain parasite kinases, such as CDPK1. This selectivity is achieved by exploiting the presence of a small "gatekeeper" residue (typically glycine) in the target kinase, which allows for the accommodation of a bulky "bump" on the inhibitor that would clash with the larger gatekeeper residues found in most mammalian kinases.[2][3]
The primary mechanism of action of this compound is the competitive inhibition of ATP binding to CDPK1.[4] CDPK1 is a crucial enzyme for various processes in apicomplexan parasites, including host cell invasion, motility, and egress.[3] By inhibiting CDPK1, this compound effectively disrupts the parasite's life cycle.
Structure-Activity Relationship (SAR) Analysis
The core of this compound is a 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold. The SAR of this class of compounds has been explored by modifying substituents at various positions of this core.
Key Structural Features and Modifications
A comparative analysis of this compound and its analogs reveals critical insights into the structural requirements for potent CDPK1 inhibition and anti-parasitic activity. This compound is structurally very similar to another well-studied BKI, BKI-1294, with the key difference being a quinoline (B57606) moiety at the R1 position in this compound, whereas BKI-1294 possesses a naphthalene (B1677914) ring. This modification from naphthalene to quinoline in this compound was initially explored to improve properties such as reducing potential cardiotoxicity associated with hERG inhibition.
Further medicinal chemistry efforts have explored alternative scaffolds, such as the 7H-pyrrolo[2,3-d]pyrimidin-4-amine (pyrrolopyrimidine, PrP), to investigate different pharmacokinetic and safety profiles.
Quantitative SAR Data
The following table summarizes the in vitro activity of this compound and its key metabolites and a closely related analog against parasitic kinases and parasite growth.
| Compound | Core Scaffold | Key Structural Difference from this compound | Target/Assay | IC50/EC50 (nM) | Reference |
| This compound | Pyrazolopyrimidine | - | C. suis merozoite proliferation | 40 | |
| BKI-1318 | Pyrazolopyrimidine | Demethylation of the N-pyridine | C. parvum growth | ~100 | |
| BKI-1817 | Pyrazolopyrimidine | Further metabolism of BKI-1318 | C. suis CDPK1 | >481 | |
| BKI-1294 | Pyrazolopyrimidine | Naphthalene instead of quinoline | C. parvum growth | ~100 |
Note: The EC50 values for C. parvum growth for BKI-1318 and BKI-1294 are approximated from graphical data in the cited reference.
Experimental Protocols
This section details the methodologies for key experiments cited in the SAR analysis of this compound and its analogs.
Synthesis of the Pyrazolopyrimidine Scaffold
The synthesis of the 1H-pyrazolo[3,4-d]pyrimidin-4-amine core, the foundational structure of this compound, is a multi-step process. A general synthetic route is as follows:
-
Reaction of 3-amino-4-cyanopyrazole with an appropriate reagent: The initial step involves the reaction of a substituted 3-amino-4-cyanopyrazole with a suitable cyclizing agent, such as a formamide (B127407) equivalent, to form the pyrazolopyrimidine ring system.
-
Introduction of the amine substituent: The 4-position of the pyrazolopyrimidine core is then typically halogenated (e.g., chlorinated) to allow for a nucleophilic substitution reaction with a desired amine, introducing the R-group at this position.
-
Functionalization of the pyrazole (B372694) nitrogen: The N1 position of the pyrazole ring can be functionalized through alkylation or other coupling reactions to introduce the "bumped" substituent that is critical for selective binding to the target kinase.
-
Suzuki cross-coupling: For many analogs, a Suzuki cross-coupling reaction is employed to introduce aryl or heteroaryl moieties at specific positions of the scaffold, allowing for the exploration of the chemical space around the core structure.
CDPK1 Inhibition Assay (ADP-Glo™ Kinase Assay)
The inhibitory activity of compounds against CDPK1 is commonly determined using the ADP-Glo™ Kinase Assay (Promega). This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant CDPK1 enzyme
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
ATP solution
-
Peptide substrate (e.g., Syntide-2)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compounds dissolved in DMSO
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant CDPK1 enzyme, and the peptide substrate.
-
Add the test compound at various concentrations (typically in a serial dilution).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
-
ATP Depletion:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Luminescence Detection:
-
Add the Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This reagent also contains luciferase and luciferin (B1168401) to produce a luminescent signal from the newly synthesized ATP.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vitro Cryptosporidium parvum Growth Inhibition Assay
The efficacy of this compound and its analogs against the growth of Cryptosporidium parvum is typically assessed using an in vitro cell culture model.
Materials:
-
Host cell line (e.g., human ileocecal adenocarcinoma cells, HCT-8)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
Cryptosporidium parvum oocysts
-
Test compounds dissolved in DMSO
-
DNA extraction kit
-
Quantitative PCR (qPCR) reagents targeting a specific C. parvum gene (e.g., 18S rRNA)
Procedure:
-
Cell Culture and Infection:
-
Seed HCT-8 cells in multi-well plates and grow to confluency.
-
Excyst C. parvum oocysts to release infectious sporozoites.
-
Infect the confluent HCT-8 cell monolayers with the sporozoites.
-
-
Compound Treatment:
-
After a brief incubation period to allow for parasite invasion, wash the cells to remove any remaining extracellular parasites.
-
Add fresh culture medium containing the test compounds at various concentrations.
-
-
Incubation:
-
Incubate the infected and treated cells for a defined period (e.g., 48 hours) at 37°C in a 5% CO2 atmosphere.
-
-
Quantification of Parasite Growth:
-
After incubation, harvest the cells and extract total DNA.
-
Quantify the amount of C. parvum DNA using qPCR. The amount of parasite DNA is a direct measure of parasite proliferation.
-
-
Data Analysis:
-
The percentage of growth inhibition is calculated by comparing the amount of parasite DNA in the treated wells to that in the untreated control wells.
-
The EC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Visualizations
The following diagrams illustrate key concepts related to the SAR of this compound.
Caption: Core pyrazolopyrimidine scaffold of this compound and key modification sites.
References
- 1. Comparison of Toxicities among Different Bumped Kinase Inhibitor Analogs for Treatment of Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing pyrazolopyrimidine inhibitors of calcium dependent protein kinase 1 for treatment of acute and chronic toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
The Bumped Kinase Inhibitor BKI-1369: A Technical Overview of its Targeting of Apicomplexan CDPK1
For Researchers, Scientists, and Drug Development Professionals
Introduction
BKI-1369 is a member of the bumped kinase inhibitor (BKI) class of small molecules, which have demonstrated significant promise as therapeutic agents against a range of apicomplexan parasites. These parasites, including species of Cryptosporidium, Toxoplasma, and Cystoisospora, are responsible for significant human and veterinary diseases. The efficacy of BKIs stems from their selective inhibition of a key parasite enzyme that is absent in their mammalian hosts, offering a promising therapeutic window. This technical guide provides an in-depth analysis of this compound, focusing on its primary molecular target, the supporting quantitative data, the experimental methodologies used for its characterization, and its role within the parasite's signaling network.
The Target Protein: Calcium-Dependent Protein Kinase 1 (CDPK1)
The primary molecular target of this compound is Calcium-Dependent Protein Kinase 1 (CDPK1) , a serine/threonine kinase found in apicomplexan parasites.[1][2] CDPKs are crucial for various physiological functions in these organisms, including gliding motility, host cell invasion, and egress.[2] A key structural feature of apicomplexan CDPK1 is the presence of a small glycine (B1666218) residue in the ATP-binding pocket, known as the "gatekeeper" residue. This contrasts with mammalian kinases, which typically possess a larger, bulkier gatekeeper residue. This structural difference creates a hydrophobic pocket that can be specifically exploited by "bumped" kinase inhibitors like this compound, which possess a bulky chemical group that prevents them from binding to and inhibiting host kinases, thus ensuring their selectivity.
Quantitative Data
The potency and selectivity of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound and its target, CDPK1.
Table 1: In Vitro Inhibitory Activity of this compound
| Parasite Species | Assay Type | Parameter | Value (nM) | Reference |
| Cystoisospora suis | Merozoite Proliferation | IC50 | 40 | [1] |
| Cystoisospora suis | Merozoite Proliferation | IC95 | 200 | [1] |
Table 2: In Vivo Pharmacokinetics of this compound
| Animal Model | Dosing Regimen | Tissue | Parameter | Value (µM) | Reference |
| Piglets | 10 mg/kg BW twice a day (5 days) | Plasma | Cmax | 11.7 | [1] |
| Piglets | 20 mg/kg BW (single dose) | Feces | Cmax | 8.1 | [2] |
Experimental Protocols
The characterization of this compound and its interaction with CDPK1 has relied on a suite of biochemical and cell-based assays. Below are detailed methodologies for the key experiments cited.
Kinase Inhibition Assay (Kinase-Glo®)
This assay quantifies the amount of ATP remaining after a kinase reaction. A decrease in ATP correlates with higher kinase activity.
Principle: The Kinase-Glo® reagent contains luciferase, which catalyzes the production of light in an ATP-dependent manner. The luminescent signal is inversely proportional to the activity of the kinase being tested.
Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).
-
Reconstitute the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Prepare a stock solution of this compound in 100% DMSO and create a serial dilution in the kinase buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of a master mix containing the kinase buffer, recombinant CDPK1 enzyme, and a suitable substrate (e.g., a generic peptide substrate like Syntide-2) to each well.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding 25 µL of ATP solution to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Add 50 µL of the prepared Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The IC50 value, the concentration of this compound that inhibits 50% of CDPK1 activity, is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability and Proliferation Assay (WST-1)
This colorimetric assay is used to assess the effect of this compound on the proliferation and viability of host cells and parasites.
Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan (B1609692) dye by mitochondrial dehydrogenases in viable cells. The amount of formazan produced, measured by its absorbance, is directly proportional to the number of metabolically active cells.
Protocol:
-
Cell Culture:
-
Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24-96 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
-
WST-1 Reagent Addition and Measurement:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for an additional 0.5-4 hours.
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.
-
Measure the absorbance at a wavelength between 420 and 480 nm using a microplate reader.
-
-
Data Analysis:
-
The IC50 value for parasite proliferation is determined by plotting the percentage of parasite growth inhibition (relative to the DMSO control) against the logarithm of the this compound concentration.
-
Signaling Pathway and Mechanism of Action
This compound exerts its antiparasitic effect by inhibiting CDPK1, a central regulator of the parasite's lytic lifecycle.
CDPK1 Signaling Pathway
An increase in intracellular calcium concentration ([Ca²⁺]i) is a key upstream signal that activates CDPK1. This calcium influx can be triggered by various stimuli, including host cell contact. Activated CDPK1 then phosphorylates a range of downstream substrates, leading to the secretion of microneme proteins. These proteins are essential for parasite motility, attachment to host cells, and subsequent invasion. By inhibiting CDPK1, this compound effectively blocks this signaling cascade, thereby preventing the parasite from invading host cells and replicating.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Discovery and Development of BKI-1369
Abstract
Bumped kinase inhibitors (BKIs) represent a promising class of antiparasitic agents specifically designed to target protein kinases in apicomplexan parasites that possess a unique "small gatekeeper" residue in their ATP-binding pocket. This design confers selectivity over host kinases, minimizing off-target effects. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, a notable compound from this class. We will delve into its preclinical evaluation, pharmacokinetic profile, and the key challenges, particularly cardiotoxicity, that have shaped its developmental trajectory from a potential human therapeutic to a veterinary drug candidate for cryptosporidiosis and cystoisosporosis.
Discovery and Rationale
The development of this compound is rooted in a structure-based drug design strategy targeting a key family of enzymes in apicomplexan parasites: the Calcium-Dependent Protein Kinases (CDPKs). These kinases are absent in mammalian hosts, making them an ideal therapeutic target.[1] The central innovation of BKIs is the presence of a bulky "bumping" group that is sterically hindered by the larger gatekeeper residues found in most mammalian kinases. However, in many apicomplexan CDPKs, a small glycine (B1666218) gatekeeper residue creates a hydrophobic pocket that can accommodate this bulky group, leading to potent and selective inhibition.[2]
This compound, built on a 1H-pyrazolo[2,3-d]pyrimidin-4-amine scaffold, emerged from lead optimization efforts following the development of earlier analogs like BKI-1294.[2][3] While BKI-1294 showed excellent efficacy, its development for human use was halted due to significant inhibition of the human ether-à-go-go-related gene (hERG) potassium channel, a major liability for cardiotoxicity.[2] this compound is a close structural analog of BKI-1294, differing by the replacement of a naphthalene (B1677914) ring with a quinoline (B57606) moiety. This modification was part of a medicinal chemistry strategy to mitigate hERG binding while retaining potent anti-parasitic activity.
Mechanism of Action
This compound exerts its anti-parasitic effect by selectively inhibiting apicomplexan Calcium-Dependent Protein Kinase 1 (CDPK1). CDPK1 is a critical regulator of several processes essential for the parasite's life cycle, including gliding motility, host cell invasion, and egress from infected cells. Inhibition of CDPK1 effectively paralyzes the parasite, preventing it from invading new host cells and propagating the infection. The selectivity of this compound arises from its ability to bind to a unique pocket in the ATP-binding site of the parasite's CDPK1, which is accessible due to a small glycine gatekeeper residue. Mammalian kinases typically have a larger gatekeeper residue that sterically clashes with the "bumped" portion of the inhibitor, thus preventing binding.
Caption: Mechanism of selective inhibition of parasite CDPK1 by this compound.
Preclinical Development and Efficacy
This compound has undergone extensive preclinical evaluation in both in vitro and in vivo models, demonstrating broad activity against several apicomplexan parasites.
In Vitro Efficacy
The compound has shown potent, low-nanomolar activity against parasite proliferation in cell-based assays.
| Parameter | Organism | Assay System | Value | Reference |
| IC₅₀ | Cystoisospora suis | Merozoite Proliferation in IPEC-1 cells | 40 nM | |
| IC₉₅ | Cystoisospora suis | Merozoite Proliferation in IPEC-1 cells | 200 nM | |
| EC₅₀ | Cryptosporidium parvum | In vitro parasite growth inhibition | 0.3 µM |
In Vivo Efficacy
Animal models have been crucial in demonstrating the therapeutic potential of this compound.
| Animal Model | Organism | Dosing Regimen | Key Outcomes | Reference |
| Suckling Piglets | Cystoisospora suis | 10 mg/kg BW, twice daily for 5 days | Effective suppression of oocyst excretion and diarrhea. | |
| Suckling Piglets | Cystoisospora suis | 20 mg/kg BW, single or two doses | Reduced treatment frequencies were also highly effective. | |
| Gnotobiotic Piglets | Cryptosporidium hominis | 10 mg/kg BW, twice daily for 5 days | Significant reduction in oocyst excretion and clinical signs of diarrhea. | |
| Neonatal Calves | Cryptosporidium parvum | Not specified | Improved clinical outcomes and reduced oocyst shedding. | |
| Mice | Cryptosporidium parvum | Not specified | High efficacy in clearing parasite infection. |
Pharmacokinetics and Metabolism
Pharmacokinetic studies in piglets revealed that this compound is orally bioavailable and accumulates with repeated dosing.
-
Absorption & Accumulation: In piglets receiving 10 mg/kg twice daily, the plasma concentration of this compound increased to approximately 10-11.7 µM over the course of treatment, indicating that the drug is eliminated slowly.
-
Metabolism: this compound is metabolized into two major metabolites, BKI-1318 (metabolite 1) and BKI-1817 (metabolite 2). BKI-1318 is formed by the demethylation of the N-pyridine on this compound.
-
Distribution: Studies have suggested that systemic plasma concentrations of BKIs may not be predictive of their efficacy against gastrointestinal parasites. The concentration in the GI tract itself is a more critical determinant of success, a key finding for optimizing treatment for diseases like cryptosporidiosis.
Safety and Developmental Challenges: The hERG Liability
The primary obstacle in the development of this compound for human use has been its off-target activity against the hERG potassium channel.
-
hERG Inhibition: While an improvement over its predecessor BKI-1294 (hERG IC₅₀ ≈ 0.3 µM), this compound still inhibits the hERG channel with an IC₅₀ of approximately 1.52 µM.
-
Cardiotoxicity Risk: In piglet studies, the total plasma concentration of this compound reached ~11.4 µM. Considering protein binding of 76%, the free plasma concentration was estimated to be around 2.4 µM. This level exceeds the hERG IC₅₀, indicating a significant risk of causing QTc interval prolongation and potential cardiotoxicity in humans.
-
Shift to Veterinary Medicine: Due to the unfavorable safety margin for human use, the development of this compound was pivoted towards veterinary applications. The compound demonstrated a sufficient safety window in calves to warrant continued development as a therapeutic for bovine cryptosporidiosis.
Caption: The developmental workflow and decision points for this compound.
Key Experimental Protocols
In Vitro Merozoite Proliferation Assay (Cystoisospora suis)
-
Cell Line: Intestinal Porcine Epithelial Cells-1 (IPEC-1) are cultured to confluency in 24-well plates.
-
Infection: Host cells are infected with C. suis sporozoites.
-
Treatment: Following infection, cultures are treated with serial dilutions of this compound (e.g., from 12.5 nM to 200 nM).
-
Incubation: Plates are incubated for a period allowing for merozoite development and proliferation (e.g., 9 days).
-
Quantification: Free merozoites in the supernatant are harvested and counted using a hemocytometer. Dose-response curves are generated to calculate IC₅₀ and IC₉₅ values.
In Vivo Piglet Efficacy Model (C. suis or C. hominis)
-
Animal Model: Neonatal or gnotobiotic piglets are used.
-
Infection: Piglets are orally challenged with a defined number of oocysts (e.g., C. suis or C. hominis).
-
Treatment: Treatment with this compound or a vehicle control is initiated. The regimen can vary, for example, 10 mg/kg twice daily for 5 days.
-
Monitoring: Piglets are monitored daily for clinical signs, especially diarrhea, which is scored based on fecal consistency. Body weight is also recorded.
-
Efficacy Parameters: Fecal samples are collected daily to quantify oocyst shedding, often using techniques like autofluorescence microscopy or a modified McMaster counting method. A significant reduction in total oocyst excretion and diarrhea scores in the treated group compared to the control group indicates efficacy.
hERG Inhibition Assay (Thallium Flux)
-
Principle: This functional assay measures the activity of the hERG potassium channel by quantifying the flux of thallium ions (which mimic potassium ions) through open channels.
-
Cell Line: A stable cell line expressing the hERG channel is used.
-
Procedure:
-
Cells are pre-loaded with a thallium-sensitive fluorescent dye.
-
Cells are incubated with varying concentrations of the test compound (this compound).
-
A stimulus is applied to open the hERG channels, and a thallium-containing buffer is added.
-
The influx of thallium into the cells causes a change in fluorescence of the dye.
-
-
Readout: The change in fluorescence is measured over time. Inhibition of the channel by the compound results in a reduced rate of thallium flux. An IC₅₀ value is calculated based on the concentration-dependent inhibition.
Conclusion
This compound stands as a testament to the power of structure-based drug design, successfully yielding a potent inhibitor of a parasite-specific kinase. Its development history provides critical lessons for the field. While highly effective against its target parasites, the challenge of off-target hERG toxicity proved insurmountable for its progression as a human therapeutic. This underscores the importance of early and comprehensive safety screening in drug discovery. Nevertheless, this compound's journey continues in the veterinary space, where it holds promise as a much-needed treatment for devastating diarrheal diseases in livestock, demonstrating that a single compound can have divergent but equally valuable therapeutic paths.
References
- 1. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bumped Kinase Inhibitors as therapy for apicomplexan parasitic diseases: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
BKI-1369: A Deep Dive into its Selectivity for Apicomplexan Kinases
A Technical Guide for Researchers and Drug Development Professionals
Introduction
BKI-1369 is a potent bumped kinase inhibitor (BKI) that has demonstrated significant efficacy against a range of apicomplexan parasites, which are responsible for diseases such as cryptosporidiosis and cystoisosporosis. This technical guide provides an in-depth analysis of the selectivity of this compound for apicomplexan kinases, offering valuable insights for researchers and professionals involved in antiparasitic drug development. The remarkable selectivity of this compound stems from its ability to target a key enzyme in these parasites, calcium-dependent protein kinase 1 (CDPK1), which is absent in their mammalian hosts. This guide will detail the quantitative data on its inhibitory activity, the experimental protocols used to determine its selectivity, and the signaling pathways it disrupts.
Selectivity Profile of this compound
The therapeutic window of this compound is largely defined by its high affinity for apicomplexan CDPK1 and its low activity against host (mammalian) kinases. This selectivity is primarily attributed to a key difference in the ATP-binding pocket of the respective kinases. Apicomplexan CDPK1 possesses a small glycine (B1666218) "gatekeeper" residue, which creates a hydrophobic pocket that can accommodate the bulky "bump" of the BKI. In contrast, the corresponding gatekeeper residue in most mammalian kinases is larger, sterically hindering the binding of BKIs.
Quantitative Inhibition Data
The following tables summarize the known inhibitory concentrations (IC50) of this compound against various apicomplexan parasite kinases and in cellular assays.
| Target Kinase | Organism | Assay Type | IC50 (nM) | Reference |
| CDPK1 | Cystoisospora suis | Biochemical (recombinant enzyme) | 4.5 | [1] |
| Cellular/Organismal Activity | Organism | Assay Type | IC50 / Effective Concentration | Reference |
| Merozoite Proliferation | Cystoisospora suis | In vitro cell-based assay | 40 nM (IC50) | [1][2] |
| Merozoite Proliferation | Cystoisospora suis | In vitro cell-based assay | >95% inhibition at 200 nM | [1][2] |
Note: Comprehensive kinome-wide selectivity data for this compound against a broad panel of mammalian kinases is not publicly available at the time of this guide's compilation. However, the general class of bumped kinase inhibitors is known for its high selectivity for parasite kinases over mammalian kinases.
CDPK1 Signaling Pathway and Mechanism of Action of this compound
In apicomplexan parasites, CDPK1 is a central regulator of the lytic cycle, which includes host cell invasion, replication, and egress. An increase in intracellular calcium concentration ([Ca2+]) activates CDPK1, which then phosphorylates a range of downstream substrates crucial for these processes. This compound acts as a competitive inhibitor of ATP, binding to the ATP pocket of CDPK1 and blocking its kinase activity. This inhibition disrupts the signaling cascade, ultimately halting the parasite's life cycle.
Experimental Protocols
Recombinant Apicomplexan CDPK1 Expression and Purification
This protocol describes the general steps for producing recombinant CDPK1 in E. coli for use in biochemical assays.
References
BKI-1369: A Technical Guide for Researchers and Drug Development Professionals
BKI-1369 is a potent pyrazolopyrimidine-based "bumped" kinase inhibitor (BKI) that has demonstrated significant promise as a therapeutic agent against apicomplexan parasites, particularly Cryptosporidium, the causative agent of cryptosporidiosis. This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Properties
This compound is chemically known as 3-(2-ethoxyquinolin-6-yl)-1-((1-methylpiperidin-4-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine[1]. Its chemical structure and key properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 3-(2-ethoxyquinolin-6-yl)-1-((1-methylpiperidin-4-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine[1] |
| Molecular Formula | C23H27N7O[1] |
| Molecular Weight | 417.51 g/mol [1][2] |
| CAS Number | 1951431-22-3[2][3] |
| SMILES | NC1N=CN=C2N(N=C(C3C=C4C(N=C(C=C4)OCC)=CC=3)C=12)CC1CCN(C)CC1[1] |
| Appearance | Solid powder |
| Purity | >98%[1] |
| Solubility | Soluble in DMSO at 50 mg/mL (119.76 mM)[2] |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-parasitic effects by selectively targeting Calcium-Dependent Protein Kinase 1 (CDPK1) in apicomplexan parasites. CDPKs are crucial for calcium signaling in these organisms and are absent in their mammalian hosts, making them an attractive drug target. The selectivity of BKIs like this compound for the parasite kinase over host kinases is attributed to a "bumped" chemical group that fits into a unique hydrophobic pocket in the ATP-binding site of the parasite's CDPK1, which has a small glycine (B1666218) "gatekeeper" residue. Mammalian kinases typically have a bulkier gatekeeper residue that sterically hinders the binding of these inhibitors.
The inhibition of CDPK1 disrupts downstream calcium-dependent signaling pathways that are essential for various parasite functions, including gliding motility, host cell invasion, and egress from infected cells. By blocking these processes, this compound effectively inhibits parasite replication and propagation.
In Vitro and In Vivo Efficacy
This compound has demonstrated potent activity against Cryptosporidium and other apicomplexan parasites in both in vitro and in vivo models.
In Vitro Activity
The following table summarizes the in vitro inhibitory activity of this compound against various targets and parasites.
| Target/Organism | Assay | IC50/EC50 | Reference |
| hERG | Thallium flux assay | 1.52 µM | [1][2][3] |
| Cystoisospora suis CDPK1 | Kinase-Glo assay | 4.5 nM | [2] |
| Cystoisospora suis merozoite proliferation | IPEC-1 cell culture | 40 nM (IC50) | [4][5] |
| Cystoisospora suis merozoite proliferation | IPEC-1 cell culture | >95% inhibition at 200 nM | [4][5] |
| Cryptosporidium parvum | HCT-8 cell culture | 37 nM (EC50) | [4] |
In Vivo Efficacy and Pharmacokinetics
This compound has been evaluated in various animal models of cryptosporidiosis, demonstrating significant efficacy in reducing parasite burden and clinical signs of disease.
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Gnotobiotic piglet (C. hominis) | 10 mg/kg, oral, twice daily for 5 days | Significant reduction in oocyst excretion and diarrhea. Plasma concentration reached 10 µM after the 9th dose. | [6] |
| Piglet (C. suis) | 10 mg/kg, oral, twice daily for 5 days | Effectively suppressed oocyst excretion and diarrhea. Plasma concentration increased to 11.7 µM. | [4][7] |
| Piglet (C. suis) | 20 mg/kg, oral, two doses (2 and 4 dpi) | Completely suppressed oocyst excretion. | [8] |
| IFN-γ knockout mouse (C. parvum) | 100 mg/kg, oral, once daily for 5 days | Significantly reduced infection levels. | [9] |
Pharmacokinetic Parameters:
| Species | Dose | Cmax | Tmax | AUC | Reference |
| Piglet | 10 mg/kg (1st dose) | 2.8 - 3.4 µM (plasma) | 2 hours | - | [6] |
| Mouse | 10 mg/kg (single oral dose) | 0.3 µM (plasma) | 2.3 hours | 128 hr*µM | [4] |
| Piglet | 20 mg/kg (single oral dose) | 8.1 µM (fecal) | 24 hours | - | [1] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate this compound.
General Experimental Workflow
The evaluation of this compound typically follows a tiered approach, starting with in vitro assays to determine its potency and selectivity, followed by in vivo studies in animal models to assess its efficacy and pharmacokinetic properties.
In Vitro Cryptosporidium parvum Growth Inhibition Assay
This protocol describes a common method for assessing the in vitro efficacy of this compound against Cryptosporidium parvum using the HCT-8 cell line.
-
Cell Culture: Human ileocecal adenocarcinoma (HCT-8) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics at 37°C in a 5% CO2 incubator.
-
Oocyst Preparation: C. parvum oocysts are surface-sterilized with bleach, washed, and then induced to excyst to release sporozoites.
-
Infection: Confluent HCT-8 cell monolayers in 96-well plates are infected with the prepared sporozoites.
-
Compound Treatment: this compound, dissolved in DMSO and diluted in culture medium, is added to the infected cells at various concentrations.
-
Incubation: The plates are incubated for 48-72 hours to allow for parasite development.
-
Quantification of Parasite Growth: Parasite proliferation is assessed using methods such as:
-
qPCR: DNA is extracted from the cells, and Cryptosporidium-specific primers are used to quantify the parasite load.
-
Luminescence Assay: If using a luciferase-expressing parasite strain, a luciferase substrate is added, and the resulting luminescence is measured.
-
Immunofluorescence Assay: Cells are fixed, permeabilized, and stained with antibodies against parasite antigens to visualize and count the developmental stages.
-
-
Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of parasite growth, is calculated from the dose-response curve.
CDPK1 Kinase Inhibition Assay (Kinase-Glo®)
This protocol outlines the measurement of this compound's inhibitory activity against recombinant CDPK1 using a luminescence-based assay.
-
Reagents: Recombinant CDPK1 enzyme, a suitable kinase substrate (e.g., a synthetic peptide), ATP, and the Kinase-Glo® luminescent assay reagent.
-
Kinase Reaction: The kinase reaction is set up in a 96-well plate containing the CDPK1 enzyme, substrate, and varying concentrations of this compound in a kinase reaction buffer.
-
Initiation of Reaction: The reaction is initiated by adding ATP.
-
Incubation: The plate is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
ATP Detection: An equal volume of Kinase-Glo® reagent is added to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP through a luciferase-catalyzed reaction that produces light.
-
Luminescence Measurement: The luminescence is measured using a luminometer. The light signal is inversely proportional to the kinase activity.
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.
In Vivo Efficacy in a Piglet Model of Cryptosporidiosis
This protocol describes the evaluation of this compound in a gnotobiotic piglet model of Cryptosporidium hominis infection.
-
Animal Model: Gnotobiotic piglets are derived by cesarean section and maintained in sterile isolators to prevent extraneous infections.
-
Infection: Piglets are orally inoculated with a defined dose of viable C. hominis oocysts.
-
Treatment: At the onset of clinical signs (e.g., diarrhea), piglets are treated orally with this compound, typically formulated in a vehicle like 7% Tween 80 and 3% ethanol (B145695) in saline. The dosing regimen is administered for a specified duration (e.g., 10 mg/kg twice daily for 5 days).
-
Monitoring: The piglets are monitored daily for clinical signs, including diarrhea severity (scored based on fecal consistency) and body weight.
-
Parasite Shedding: Fecal samples are collected daily to quantify oocyst shedding using methods such as immunofluorescence microscopy or qPCR.
-
Pharmacokinetic Analysis: Blood samples are collected at various time points to determine the plasma concentration of this compound and its metabolites using LC-MS/MS.
-
Endpoint Analysis: At the end of the study, tissues may be collected for histopathological examination to assess intestinal damage and parasite colonization.
-
Data Analysis: The efficacy of this compound is determined by comparing the clinical scores, oocyst shedding, and body weight gain between the treated and control groups.
Safety and Toxicology
While this compound has shown promising efficacy, potential off-target effects have been investigated. A notable consideration is its inhibitory activity against the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can be associated with cardiotoxicity. The IC50 for hERG inhibition by this compound was determined to be 1.52 µM in a thallium flux assay[1][2][3]. This potential for cardiotoxicity is a key factor in the ongoing development and optimization of BKI-based therapies for human use.
Conclusion
This compound is a potent and selective inhibitor of apicomplexan CDPK1 with demonstrated efficacy against Cryptosporidium in both in vitro and in vivo models. Its mechanism of action, targeting a parasite-specific kinase, provides a strong rationale for its development as an anti-cryptosporidial agent. The data presented in this guide highlight its chemical properties, biological activity, and the experimental methodologies used for its evaluation. Further research and development will be crucial to optimize its therapeutic profile, particularly concerning its safety margin, for potential clinical applications in treating cryptosporidiosis in both veterinary and human medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. Advances in bumped kinase inhibitors for human and animal therapy for cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Necessity of Bumped Kinase Inhibitor Gastrointestinal Exposure in Treating Cryptosporidium Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Efficacy of Bumped Kinase Inhibitor 1369 in a Pig Model of Acute Diarrhea Caused by Cryptosporidium hominis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bumped kinase inhibitor 1369 is effective against Cystoisospora suis in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
BKI-1369: A Technical Guide for the Investigation of Cystoisospora suis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bumped kinase inhibitor (BKI) BKI-1369 as a tool for studying the coccidian parasite Cystoisospora suis, a major cause of diarrheal disease in suckling piglets. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying biological and experimental frameworks.
Mechanism of Action: Targeting a Key Parasite Kinase
This compound is a potent and selective inhibitor of Cystoisospora suis Calcium-Dependent Protein Kinase 1 (CsCDPK1).[1][2] CDPKs are serine-threonine kinases that act as crucial calcium sensors in apicomplexan parasites, regulating essential processes for parasite survival and propagation, including gliding motility, host cell invasion, and replication.[1]
The selectivity of this compound for the parasite's kinase over that of its mammalian host is attributed to a key structural difference in the ATP-binding pocket.[3] CsCDPK1 possesses a small glycine (B1666218) "gatekeeper" residue, which creates a hydrophobic pocket that can accommodate the "bump" of the inhibitor.[1] Mammalian kinases typically have a larger gatekeeper residue, which sterically hinders the binding of this compound, thus ensuring high specificity and reducing the likelihood of off-target effects in the host.[3]
Figure 1: Mechanism of this compound action on CsCDPK1.
Quantitative Data Summary
The efficacy of this compound against C. suis has been demonstrated in both in vitro and in vivo settings. The following tables summarize the key quantitative findings from published studies.
Table 1: In Vitro Efficacy of this compound Against C. suis Merozoite Proliferation
| Parameter | Concentration | Effect | Source |
| IC50 | ~40 nM | 50% inhibition of merozoite proliferation in IPEC-1 cells. | [1][2] |
| IC95 | ~200 nM | >95% inhibition of merozoite proliferation. | [1][2] |
| High Concentration | 200 nM | Almost complete suppression of parasite proliferation. | [1] |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound in Piglets
| Parameter | Dosage | Outcome | Source |
| Oocyst Excretion & Diarrhea | 10 mg/kg BW (twice daily for 5 days) | Effective suppression of oocyst excretion and diarrhea. Improved body weight gain. | [1][2] |
| Oocyst Excretion (Reduced Frequency) | 20 mg/kg BW (at 2 and 4 dpi) | Complete suppression of oocyst excretion. | [4][5] |
| Plasma Concentration | 10 mg/kg BW (twice daily for 5 days) | Reached up to 11.7 µM during treatment. | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide an overview of the key experimental protocols for studying this compound's effect on C. suis.
In Vitro Cystoisospora suis Proliferation Assay
This assay is used to determine the inhibitory concentration of this compound on parasite replication within a host cell line.
-
Cell Culture: Intestinal Porcine Epithelial Cells (IPEC-1) are cultured in 48-well plates until confluent.[1] A cell density of approximately 4 x 10⁴ cells per well is recommended.[1]
-
Parasite Infection: Confluent IPEC-1 monolayers are infected with excysted C. suis sporozoites at a sporozoite-to-cell ratio of 80:1.[1]
-
Compound Administration: Immediately following infection, culture medium containing various concentrations of this compound (e.g., 12.5, 25, 50, 100, 200 nM) is added to the wells.[1]
-
Incubation: The infected and treated cell cultures are incubated for a period of 5 days (0-4 days post-infection).[1]
-
Assessment of Proliferation: After the treatment period, the number of merozoites in the supernatant or the parasite load within the cells can be quantified using methods such as quantitative PCR (qPCR) to determine the extent of parasite proliferation inhibition.[6]
Figure 2: Workflow for the in vitro C. suis proliferation assay.
In Vivo Piglet Infection Model
This model is essential for evaluating the therapeutic efficacy, safety, and pharmacokinetics of this compound in the natural host.
-
Animal Model: Use suckling piglets experimentally infected with a known strain of C. suis (toltrazuril-sensitive or -resistant strains can be used).[1][2]
-
Infection: Piglets are orally infected with sporulated C. suis oocysts.[7]
-
Treatment Regimen:
-
Monitoring and Data Collection:
-
Oocyst Excretion: Collect individual fecal samples daily and quantify oocyst shedding using a modified McMaster technique.[1]
-
Fecal Consistency: Score fecal consistency daily to assess diarrhea (e.g., 1: normal, 2: pasty, 3: semi-liquid, 4: liquid).[1]
-
Body Weight: Monitor and record body weight development throughout the study.[1]
-
Pharmacokinetics: Collect blood samples at various time points to determine the plasma concentration of this compound via methods like HPLC.[1]
-
-
Data Analysis: Compare the outcomes in treated groups to an untreated (vehicle control) group to determine the efficacy of this compound.
Figure 3: Logical flow of the in vivo piglet infection model.
Conclusion
This compound is a highly effective and specific inhibitor of Cystoisospora suis, demonstrating potent activity both in cell culture and in the natural host. Its well-defined mechanism of action, targeting the parasite-specific CsCDPK1, makes it an invaluable research tool for dissecting the molecular biology of C. suis and a promising candidate for the development of novel therapeutics against porcine cystoisosporosis, particularly in the face of emerging resistance to current treatments like toltrazuril.[1][2] The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the potential of this compound.
References
- 1. Bumped kinase inhibitor 1369 is effective against Cystoisospora suis in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bumped Kinase Inhibitors as therapy for apicomplexan parasitic diseases: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
BKI-1369: A Potent Bumped Kinase Inhibitor for Parasitology Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bumped kinase inhibitors (BKIs) represent a promising class of antiparasitic compounds, and BKI-1369 has emerged as a significant tool in parasitology research, particularly in the study of apicomplexan parasites such as Cryptosporidium and Cystoisospora. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols. The information is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound as a research tool and to inform the development of novel antiparasitic therapies.
Introduction
Cryptosporidiosis, caused by the protozoan parasite Cryptosporidium, is a major cause of diarrheal disease, especially in young children and immunocompromised individuals.[1][2] Current therapeutic options are limited, with nitazoxanide (B1678950) being the only FDA-approved drug, and it shows limited efficacy in vulnerable populations.[1][3] This has spurred the search for more effective treatments. This compound is a bumped kinase inhibitor that has demonstrated significant efficacy against Cryptosporidium hominis and Cryptosporidium parvum in various preclinical models.[1][2][4] It has also shown activity against other apicomplexan parasites like Cystoisospora suis.[5][6]
Mechanism of Action
This compound selectively targets parasite calcium-dependent protein kinase 1 (CDPK1), an enzyme crucial for multiple processes in the parasite's life cycle, including host cell invasion, motility, and replication.[5][6][7] Apicomplexan CDPKs are distinct from mammalian kinases, providing a basis for selective toxicity against the parasite with reduced host side effects.[6][8] The "bumped" nature of the inhibitor refers to a modification that allows it to fit into a unique hydrophobic pocket in the parasite kinase that is not present in host kinases, thereby conferring selectivity.[8] Inhibition of CDPK1 disrupts essential signaling pathways within the parasite, ultimately leading to a reduction in parasite burden and amelioration of disease symptoms.[2][6]
Quantitative Data
The efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data for easy comparison.
Table 1: In Vitro Efficacy of this compound
| Parasite Species | Assay Type | IC50 / EC50 | Reference |
| Cryptosporidium parvum | CpCDPK1 Enzyme Inhibition | <0.020 µM (IC50) | [3] |
| Cryptosporidium parvum | Nluc Assay in HCT-8 cells | Low micromolar range (EC50) | [3] |
| Cystoisospora suis | Merozoite Proliferation in IPEC-1 cells | 40 nM (IC50) | [5] |
| Cystoisospora suis | Merozoite Proliferation in IPEC-1 cells | >95% inhibition at 200 nM | [5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Parasite Species | Dosage | Key Outcomes | Reference |
| Gnotobiotic Piglets | Cryptosporidium hominis | 10 mg/kg, twice daily for 5 days | Significant reduction in oocyst excretion and diarrhea | [1][2] |
| Neonatal Mice | Cryptosporidium parvum | 100 mg/kg, once daily or 50 mg/kg, twice daily | Good C. parvum growth inhibition | [3] |
| Piglets | Cystoisospora suis | 10 mg/kg, twice daily for 5 days | Effective suppression of oocyst excretion and diarrhea | [5] |
| Piglets | Cystoisospora suis | 20 mg/kg, at 2 and 4 dpi | Complete suppression of oocyst excretion | [9][10] |
Table 3: Pharmacokinetic and Safety Profile of this compound
| Parameter | Value | Species | Reference |
| hERG Inhibition (IC50) | 1.52 µM | Human | [1][4] |
| Plasma Concentration (Cmax) | 10 µM (after 9th dose) | Piglets | [1][2] |
| Plasma Concentration (Cmax) | 11.7 µM | Piglets | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on published literature.
In Vitro Inhibition of Cystoisospora suis Merozoite Proliferation
This protocol is adapted from studies on the in vitro efficacy of this compound against C. suis.[5]
Objective: To determine the 50% inhibitory concentration (IC50) of this compound on the proliferation of C. suis merozoites in intestinal porcine epithelial cells (IPEC-1).
Materials:
-
IPEC-1 cells
-
Cystoisospora suis sporozoites
-
Culture medium (e.g., DMEM/F12)
-
This compound stock solution (in DMSO)
-
96-well culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed IPEC-1 cells into 96-well plates and grow to confluence.
-
Parasite Infection: Infect the confluent IPEC-1 cell monolayers with C. suis sporozoites.
-
Compound Addition: Immediately after infection, add serial dilutions of this compound (ranging from nanomolar to micromolar concentrations) to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a defined period (e.g., 5 days) to allow for parasite proliferation.
-
Quantification of Proliferation: Measure parasite proliferation. This can be done by counting free merozoites in the supernatant or using a quantitative PCR-based method to measure parasite DNA.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Efficacy in a Gnotobiotic Piglet Model of Cryptosporidiosis
This protocol is based on the methodology used to evaluate this compound efficacy against Cryptosporidium hominis in gnotobiotic piglets.[1][2]
Objective: To assess the therapeutic efficacy of this compound in reducing oocyst shedding and clinical signs of diarrhea in a piglet model of cryptosporidiosis.
Animals: Gnotobiotic piglets, 2 days of age.
Materials:
-
Cryptosporidium hominis oocysts
-
This compound formulation for oral administration
-
Vehicle control
-
Materials for monitoring clinical signs (diarrhea scoring) and collecting fecal samples.
Procedure:
-
Infection: Orally inoculate piglets with C. hominis oocysts.
-
Treatment Initiation: Begin treatment at a specified time post-infection (e.g., 2 days post-infection).
-
Dosing: Administer this compound orally at a specified dose and frequency (e.g., 10 mg/kg, twice daily for 5 days). A control group should receive the vehicle only.
-
Monitoring:
-
Clinical Signs: Monitor and score diarrhea daily.
-
Oocyst Shedding: Collect fecal samples daily and quantify oocyst excretion using methods like immunofluorescence microscopy or quantitative PCR.
-
Body Weight: Record body weight regularly.
-
-
Data Analysis: Compare the treated group to the control group in terms of cumulative oocyst shedding, diarrhea scores, and weight gain.
Discussion and Future Directions
This compound has proven to be a valuable tool for studying the biology of apicomplexan parasites and for validating CDPK1 as a drug target. Its potent in vitro and in vivo activity against Cryptosporidium and Cystoisospora underscores the potential of BKIs as a new class of antiparasitic drugs.[5][7] However, the development of this compound for human use may be hampered by its potential for cardiotoxicity, as indicated by its hERG inhibition activity.[1] Future research should focus on developing BKIs with an improved safety profile, while maintaining or enhancing their efficacy. The experimental models and protocols described here provide a solid foundation for the preclinical evaluation of such next-generation bumped kinase inhibitors. Furthermore, the localization of this compound and its active metabolite, BKI-1318, in the gut suggests that gastrointestinal exposure is key to its efficacy, a factor to consider in the development of future compounds.[1][7]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Therapeutic Efficacy of Bumped Kinase Inhibitor 1369 in a Pig Model of Acute Diarrhea Caused by Cryptosporidium hominis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bumped-Kinase Inhibitors for Cryptosporidiosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Necessity of Bumped Kinase Inhibitor Gastrointestinal Exposure in Treating Cryptosporidium Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bumped Kinase Inhibitors as therapy for apicomplexan parasitic diseases: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to BKI-1369 and its Metabolites in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
BKI-1369 is a potent bumped kinase inhibitor (BKI) that has demonstrated significant efficacy against a range of apicomplexan parasites.[1][2][3] These parasites, including species of Cryptosporidium, Cystoisospora, and Sarcocystis, are responsible for significant diseases in both humans and animals.[1][4][5] The unique mechanism of action of this compound, targeting a parasite-specific enzyme, makes it a promising candidate for therapeutic development, particularly in light of growing resistance to existing treatments.[1][6] This technical guide provides a comprehensive overview of this compound and its primary metabolites, BKI-1318 and BKI-1817, covering their mechanism of action, metabolic fate, and analytical quantification in biological systems.
Mechanism of Action: Targeting a Parasite-Specific Kinase
This compound exerts its anti-parasitic effects by selectively inhibiting calcium-dependent protein kinase 1 (CDPK1) in apicomplexan parasites.[2][3][7] CDPKs are crucial for multiple physiological functions in these parasites, including gliding motility, host cell invasion, and replication.[2] A key structural feature of apicomplexan CDPK1 is the presence of a small glycine (B1666218) residue in the ATP-binding pocket, known as the "gatekeeper" residue.[3] This small residue creates a hydrophobic pocket that is not present in the corresponding mammalian kinases, which possess bulkier gatekeeper residues.[3] this compound is specifically designed with a "bump" that fits into this unique pocket, allowing for potent and selective inhibition of the parasite enzyme without significantly affecting host kinases.[3][8] This targeted approach minimizes the risk of off-target effects and associated toxicity in the host.[8][9]
The inhibition of CDPK1 disrupts the calcium-dependent signaling pathways that are essential for the parasite's life cycle. This disruption ultimately leads to the inhibition of parasite proliferation and a reduction in the parasite burden within the host.[1][10]
This compound Signaling Pathway Inhibition
The following diagram illustrates the targeted inhibition of the parasite's calcium-dependent signaling pathway by this compound.
Metabolism of this compound
In biological systems, this compound is metabolized into two primary metabolites: BKI-1318 and BKI-1817.[1][2][8] The chemical structures of this compound and its metabolites are crucial for understanding their relative activities and pharmacokinetic profiles.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its metabolites from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound and its Metabolites
| Compound | Organism | Assay | IC50 / Inhibition | Reference |
| This compound | Cystoisospora suis | Merozoite Proliferation | ~40 nM (IC50) | [1][10] |
| This compound | Cystoisospora suis | Merozoite Proliferation | >95% inhibition at 200 nM | [1][6][10] |
| This compound | Cystoisospora suis | Merozoite Replication | Significant reduction at ≥200 nM | [2][11] |
| BKI-1318 | Cystoisospora suis | Merozoite Replication | 85.1% reduction at 400 nM | [2][11] |
| BKI-1817 | Cystoisospora suis | Merozoite Replication | 69.6% reduction at 400 nM | [2][11] |
| This compound | Cryptosporidium parvum | In vitro growth | Similar EC50 to other BKIs | [4] |
Table 2: Pharmacokinetic Parameters of this compound and its Metabolites in Piglets
| Compound | Matrix | Dosing Regimen | Cmax / Concentration | Tmax | Reference |
| This compound | Plasma | 10 mg/kg BW twice a day for 5 days | 11.7 µM | During treatment | [1][10] |
| This compound | Plasma | 10 mg/kg (single dose) | 2.8 - 3.4 µM | 2 hours post-dose | [8][9] |
| This compound | Plasma | 10 mg/kg (after 9th dose) | 10 µM | - | [8][9] |
| This compound | Feces | 20 mg/kg (single dose) | 8.1 µM | 24 hours post-dose | [2] |
| BKI-1318 | Feces | 20 mg/kg (single dose) | 0.4 µM | 48 hours post-dose | [2] |
| BKI-1817 | Feces | 20 mg/kg (single dose) | 60.8 µM | 48 hours post-dose | [2] |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Compound | Dosing | Cmax | AUC | Efficacy in C. parvum model | Reference |
| This compound | Single oral dose | Second lowest of 8 BKIs tested | - | Most effective | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used in the study of this compound.
In Vitro Merozoite Proliferation Assay
This assay is used to determine the efficacy of this compound and its metabolites in inhibiting the growth of parasites in a cell culture system.
Detailed Steps:
-
Host Cell Culture: Intestinal porcine epithelial cells (IPEC-1) are seeded in multi-well plates and cultured until they form a confluent monolayer.[1]
-
Parasite Preparation: Cystoisospora suis sporozoites are obtained through excystation of oocysts.[2]
-
Infection: The host cell monolayers are infected with a defined number of sporozoites.[2]
-
Treatment: Immediately after infection or at specified time points, various concentrations of this compound, its metabolites, or a vehicle control (e.g., DMSO) are added to the culture medium.[2][11]
-
Incubation: The infected and treated cells are incubated under controlled conditions (e.g., 40°C) for a period that allows for parasite replication (typically 5 to 9 days).[2]
-
Quantification: The number of merozoites is quantified. This can be done by direct counting using light microscopy or through a colorimetric cell proliferation assay (e.g., WST-1 assay).[2]
-
Data Analysis: The data is analyzed to determine the concentration of the compound that inhibits parasite proliferation by 50% (IC50).
Animal Infection Models
Animal models are essential for evaluating the in vivo efficacy, safety, and pharmacokinetics of this compound.
Piglet Model for Cystoisosporosis:
-
Animal Selection: Neonatal piglets are used as they are the natural hosts for Cystoisospora suis.[1]
-
Infection: Piglets are experimentally infected with a known number of viable C. suis oocysts.[1][2]
-
Treatment: this compound is administered orally at various doses and frequencies. A control group receives only the vehicle.[2]
-
Monitoring: Key parameters are monitored daily, including oocyst excretion (quantified by McMaster technique), fecal consistency (diarrhea scoring), and body weight gain.[1][2]
-
Sample Collection: Blood and fecal samples are collected at multiple time points to determine the pharmacokinetic profile of this compound and its metabolites.[2] Tissue samples may be collected at the end of the study for residue analysis.[2]
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantitative analysis of this compound and its metabolites in biological matrices.
General Procedure:
-
Sample Preparation: Biological samples (plasma, feces, tissue homogenates) are processed to extract the compounds of interest. This typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction. The extracted samples are then often concentrated.[2]
-
Liquid Chromatography (LC): The extracted sample is injected into an LC system (e.g., Waters Acquity UPLC). The compounds are separated on a chromatographic column based on their physicochemical properties.[2]
-
Mass Spectrometry (MS/MS): The separated compounds are introduced into a mass spectrometer (e.g., Xevo TQS Micro). They are ionized, and the parent ions are selected and fragmented. The resulting fragment ions are detected and quantified.[2]
-
Data Analysis: The data is processed using specialized software (e.g., MassLynx) to determine the concentrations of this compound and its metabolites in the original samples.[2]
Conclusion
This compound is a promising antiprotozoal drug candidate with a well-defined mechanism of action that offers a high degree of selectivity for parasite CDPK1. Its efficacy has been demonstrated in both in vitro and in vivo models against various apicomplexan parasites. The characterization of its metabolites, BKI-1318 and BKI-1817, is crucial for a complete understanding of its pharmacological profile. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other bumped kinase inhibitors as novel therapeutics for combating parasitic diseases. Further research, including clinical trials, will be necessary to fully establish the safety and efficacy of this compound in target populations.
References
- 1. researchgate.net [researchgate.net]
- 2. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bumped Kinase Inhibitors as therapy for apicomplexan parasitic diseases: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necessity of Bumped Kinase Inhibitor Gastrointestinal Exposure in Treating Cryptosporidium Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. Bumped kinase inhibitor 1369 is effective against Cystoisospora suis in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic Efficacy of Bumped Kinase Inhibitor 1369 in a Pig Model of Acute Diarrhea Caused by Cryptosporidium hominis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Bumped kinase inhibitor 1369 is effective against Cystoisospora suis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: BKI-1369 In Vitro Assay for Cryptosporidium
Introduction
Cryptosporidium is a genus of protozoan parasites that causes cryptosporidiosis, a diarrheal disease affecting a wide range of vertebrates, including humans. The development of effective therapeutics has been a significant challenge. Bumped kinase inhibitors (BKIs) represent a promising class of compounds targeting essential parasite enzymes that are distinct from their mammalian host counterparts. BKI-1369 is a potent inhibitor of Cryptosporidium parvum calcium-dependent protein kinase 1 (CpCDPK1), an enzyme critical for parasite motility, host cell invasion, and replication. This document provides a detailed protocol for an in vitro assay to evaluate the efficacy of this compound against Cryptosporidium parvum using a nanoluciferase (Nluc)-based reporter system.
Mechanism of Action
This compound selectively targets CpCDPK1. Apicomplexan CDPKs are essential for regulating key processes such as microneme secretion, gliding motility, host cell invasion, and egress from infected cells. By inhibiting CpCDPK1, this compound effectively halts the parasite's life cycle at the asexual replication stages, preventing the spread of infection within the host.
Experimental Principle
The in vitro assay described here utilizes a genetically engineered strain of C. parvum that expresses nanoluciferase (Nluc). Human ileocecal adenocarcinoma (HCT-8) cells are used as the host cell line for parasite infection. The efficacy of this compound is determined by quantifying the reduction in Nluc activity, which correlates directly with the inhibition of parasite proliferation. The luminescent signal is measured using a Nano-Glo® Luciferase Assay System.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound and its metabolites against Cryptosporidium. The 50% effective concentration (EC50) is the concentration of the compound that inhibits 50% of parasite growth in vitro.
| Compound | Target Organism | Assay System | EC50 (µM) | Reference(s) |
| This compound | C. parvum | Nluc-expressing parasites in HCT-8 cells | ~0.070 | |
| BKI-1318 | C. parvum | Nluc-expressing parasites in HCT-8 cells | ~0.065 | |
| BKI-1817 | C. suis | Merozoite replication in IPEC-1 cells | >0.4 |
Experimental Protocols
Materials and Reagents
-
Host Cells: Human ileocecal adenocarcinoma (HCT-8) cells (ATCC® CCL-244™)
-
Parasites: Nanoluciferase-expressing Cryptosporidium parvum oocysts
-
Culture Media:
-
HCT-8 Growth Medium: RPMI-1640 supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 10 mM HEPES, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Reagents for Oocyst Excystation:
-
Sodium hypochlorite (B82951) (Bleach)
-
PBS (Phosphate-Buffered Saline), sterile
-
Acidified water (pH 2.4) or 10 mM HCl
-
Trypsin (0.25%)
-
Sodium taurocholate (0.75%)
-
-
Test Compound: this compound, dissolved in DMSO to prepare a stock solution.
-
Assay Plate: White, clear-bottom 96-well tissue culture plates.
-
Luminescence Detection: Nano-Glo® Luciferase Assay System and a luminometer.
Host Cell Culture
-
Culture HCT-8 cells in T-75 flasks with HCT-8 Growth Medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage the cells every 2-3 days when they reach 80-90% confluency.
-
For the assay, seed the HCT-8 cells into a white, clear-bottom 96-well plate at a density that allows them to reach 80-100% confluency within 24-48 hours.
Cryptosporidium parvum Oocyst Preparation and Excystation
-
Oocyst Sterilization: To minimize bacterial contamination, treat the C. parvum oocysts with a 10% bleach solution on ice for 10 minutes.
-
Wash the oocysts three times with sterile, cold PBS by centrifugation.
-
Excystation: To release the infective sporozoites, resuspend the oocyst pellet in an excystation solution. A common protocol involves a two-step incubation:
-
Incubate oocysts in acidified water (pH 2.4) or 10 mM HCl for 10-20 minutes at 37°C.
-
Pellet the oocysts and resuspend them in HCT-8 Growth Medium containing 0.75% sodium taurocholate and 0.25% trypsin. Incubate for 30-60 minutes at 37°C.
-
-
Count the released sporozoites using a hemocytometer to determine the inoculum concentration.
Infection of HCT-8 Cells
-
Aspirate the culture medium from the confluent HCT-8 cell monolayers in the 96-well plate.
-
Inoculate each well with a predetermined number of freshly excysted sporozoites (e.g., 1 x 10⁵) suspended in fresh HCT-8 Growth Medium.
-
Incubate the plate for 2-4 hours at 37°C with 5% CO₂ to allow the sporozoites to invade the host cells.
This compound Treatment
-
Prepare serial dilutions of this compound in HCT-8 Growth Medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic to the cells (typically ≤0.5%).
-
After the initial infection period, carefully aspirate the medium containing the inoculum from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include vehicle control (DMSO) and no-treatment control wells.
-
Incubate the plate for 48 hours at 37°C with 5% CO₂.
Nanoluciferase Assay
-
Equilibrate the 96-well plate and the Nano-Glo® Luciferase Assay Reagent to room temperature for at least 10 minutes.
-
Prepare the Nano-Glo® reagent according to the manufacturer's protocol by mixing the substrate and buffer.
-
Add a volume of the prepared Nano-Glo® reagent to each well equal to the volume of the culture medium (e.g., add 100 µL reagent to 100 µL of medium).
-
Mix the contents of the wells on a plate shaker for 2-3 minutes to ensure cell lysis and substrate distribution.
-
Wait at least 3 minutes after reagent addition to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate luminometer.
Data Analysis
-
Subtract the background luminescence (from uninfected control wells) from all experimental values.
-
Normalize the data by expressing the luminescence of the this compound-treated wells as a percentage of the vehicle control (100% parasite growth).
-
Plot the percentage of parasite growth against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a dose-response curve and determine the EC50 value.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound on Cryptosporidium parvum.
Experimental Workflow Diagram
Caption: Workflow for the this compound in vitro assay.
Application Notes and Protocols for BKI-1369 Administration in a Piglet Model of Cryptosporidiosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cryptosporidiosis, a diarrheal disease caused by protozoan parasites of the genus Cryptosporidium, poses a significant threat to young children and immunocompromised individuals. The lack of highly effective treatments has spurred research into novel therapeutic agents. Bumped kinase inhibitors (BKIs) are a promising class of drugs that selectively target parasite-specific calcium-dependent protein kinases (CDPKs), which are essential for parasite functions like gliding motility, cell invasion, and replication. BKI-1369, a notable compound in this class, has demonstrated significant efficacy in reducing parasite burden and clinical signs of cryptosporidiosis in a gnotobiotic piglet model, which closely mimics the human disease. These notes provide a comprehensive overview of the administration and evaluation of this compound in this preclinical model.
Data Presentation
Table 1: Efficacy of this compound in a Cryptosporidium hominis Piglet Model.[1][2]
| Parameter | This compound Treated | Untreated Control |
| Dosage | 10 mg/kg of body weight | Vehicle only |
| Administration Route | Oral | Oral |
| Frequency | Twice daily | Twice daily |
| Treatment Duration | 5 days | 5 days |
| Mean Diarrhea Score | Significantly reduced | Moderate diarrhea |
| Oocyst Shedding | Significant reduction | High |
| Mucosal Colonization | Significantly reduced | Extensive |
| Mucosal Lesions | Significantly reduced | Present |
Table 2: Pharmacokinetics of this compound in Piglets.[1]
| Analyte | Matrix | Concentration (2h after 1st dose) | Concentration (after 9th dose) | Concentration (6 days post-treatment) |
| This compound | Plasma | 2.8 µM - 3.4 µM | 10 µM | 0.5 µM - 2.7 µM |
| BKI-1318 (Metabolite 1) | Plasma | Not detected | < 1.1 µM | Minimally present |
| BKI-1817 (Metabolite 2) | Plasma | Not detected | < 1.1 µM | Minimally present |
| This compound | Urine | - | - | 7.6 µM - 10.4 µM |
| BKI-1318 (Metabolite 1) | Urine | - | - | 9 µM |
| BKI-1817 (Metabolite 2) | Urine | - | - | 0.7 µM |
| This compound | Gut Contents | - | - | 1.8 µM - 4.5 µM |
| BKI-1318 (Metabolite 1) | Gut Contents | - | - | 23.7 µM |
| BKI-1817 (Metabolite 2) | Gut Contents | - | - | 1.8 µM |
Table 3: Efficacy of this compound in a Cystoisospora suis Piglet Model.[3][4]
| Treatment Group | Dosage | Treatment Schedule | Oocyst Excretion Suppression |
| Experiment I | 20 mg/kg BW | Single dose at 2 dpi | 82% of piglets |
| 20 mg/kg BW | Two doses at 2 and 4 dpi | 100% of piglets | |
| Experiment II | 5 mg/kg BW | Single dose at 2 dpi | Failed to control |
| 10 mg/kg BW | Single dose at 2 dpi | 50% of piglets | |
| 20 mg/kg BW | Single dose at 2 dpi | Effective suppression |
Experimental Protocols
Gnotobiotic Piglet Model of Cryptosporidium hominis Infection
This protocol outlines the use of gnotobiotic (GB) piglets, which are susceptible to the human-specific C. hominis, providing a valuable model for evaluating therapeutic agents.[1]
Materials:
-
Gnotobiotic piglets
-
This compound
-
Vehicle solution (e.g., 7% Tween 80, 3% EtOH, 90% saline)[2]
-
Materials for clinical scoring, oocyst counting, and histological analysis
Procedure:
-
Animal Acclimation: House gnotobiotic piglets in a sterile environment and allow for an acclimation period.
-
Infection: Orally inoculate piglets with a standardized dose of viable C. hominis oocysts.
-
Treatment Initiation: At the onset of clinical signs (e.g., diarrhea), begin treatment administration.
-
This compound Administration:
-
Prepare a solution of this compound in the vehicle.
-
Administer the solution orally to the treatment group at a specified dosage (e.g., 10 mg/kg body weight) twice daily for 5 days.[2]
-
Administer the vehicle-only solution to the control group.
-
-
Monitoring and Sample Collection:
-
Monitor clinical signs, particularly diarrhea, twice daily. Score diarrhea on a scale (e.g., 0-4, where 0 is normal and 4 is severe watery diarrhea).[2]
-
Collect fecal samples daily to quantify oocyst shedding using methods such as immunofluorescence microscopy or qPCR.[2]
-
Collect blood samples periodically to determine the pharmacokinetic profile of this compound and its metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3]
-
-
Necropsy and Histopathology: At the end of the study, euthanize the piglets and collect intestinal tissues to assess mucosal colonization and lesions.
Conventional Piglet Model of Cystoisospora suis Infection
This model is useful for studying the efficacy of this compound against another important coccidian parasite in a conventional piglet model.
Materials:
-
Conventionally reared, suckling piglets
-
Cystoisospora suis oocysts
-
This compound
-
Materials for clinical scoring and oocyst counting
Procedure:
-
Animal Selection: Use healthy, suckling piglets of a suitable age.
-
Infection: Orally infect piglets with a known number of sporulated C. suis oocysts.
-
Treatment Administration:
-
Administer this compound orally at various dosages (e.g., 5, 10, 20 mg/kg body weight) and schedules (e.g., single dose at day 2 post-infection (dpi), or doses at 2 and 4 dpi).[3]
-
-
Efficacy Evaluation:
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in Cryptosporidium.
Experimental Workflow
Caption: Workflow for evaluating this compound in a piglet model.
References
- 1. The piglet acute diarrhea model for evaluating efficacy of treatment and control of cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Efficacy of Bumped Kinase Inhibitor 1369 in a Pig Model of Acute Diarrhea Caused by Cryptosporidium hominis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Optimizing BKI-1369 Concentration for in Vitro Efficacy and Selectivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of BKI-1369 in cell culture experiments. This compound is a potent "bumped" kinase inhibitor specifically designed to target Calcium-Dependent Protein Kinase 1 (CDPK1) in apicomplexan parasites. Its efficacy and selectivity make it a valuable tool for researchers studying parasitology and developing novel antiparasitic therapies. This document outlines the quantitative data for this compound's activity, detailed protocols for key experiments, and visual guides to the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The efficacy of this compound is primarily documented in the context of parasite-infected host cell cultures. The following tables summarize the key quantitative data for determining the appropriate concentration range for your experiments.
| Parameter | Cell Line | Organism | Value | Reference |
| IC50 | IPEC-1 | Cystoisospora suis (merozoites) | 40 nM | [1] |
| IC95 | IPEC-1 | Cystoisospora suis (merozoites) | 200 nM | [1] |
| Host Cell Viability | IPEC-1 | N/A | No significant effect up to 1 µM | [1] |
Table 1: In Vitro Efficacy and Cytotoxicity of this compound. This table highlights the potent and selective nature of this compound, with a clear therapeutic window between effective parasite inhibition and host cell toxicity.
Signaling Pathway of this compound Target
This compound exerts its antiparasitic effect by inhibiting CDPK1, a key regulator of calcium-mediated signaling in apicomplexan parasites. This pathway is crucial for several processes essential for the parasite's life cycle.
Caption: this compound inhibits parasite CDPK1, blocking essential downstream processes.
Experimental Workflow for Optimal Concentration Determination
A systematic approach is crucial to determine the optimal this compound concentration for a specific parasite and host cell combination. The following workflow ensures the selection of a concentration that is both effective and selective.
References
Application Notes and Protocols for B-1369 Formulation in In Vivo Animal Studies
Introduction
BKI-1369 is a potent bumped kinase inhibitor (BKI) that shows significant efficacy against various apicomplexan parasites. It selectively targets parasite calcium-dependent protein kinase 1 (CDPK1), a key regulator of parasite motility, invasion, and replication.[1][2][3][4] This document provides detailed protocols for the formulation of this compound for in vivo animal studies, based on established methodologies, to assist researchers in pharmacology, parasitology, and drug development.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₈H₂₉N₅O | [1] |
| Molecular Weight | 451.56 g/mol | MedchemExpress |
| Appearance | Fine powder | [2] |
| Storage | Store at -20°C for short-term, -80°C for long-term | [5] |
Formulation Protocols for In Vivo Administration
This compound is a poorly water-soluble compound, necessitating specific formulation strategies to ensure adequate bioavailability for in vivo studies.[6][7][8][9][10] The following are established protocols for oral administration in animal models, such as piglets.
Protocol 1: Aqueous-Based Formulation
This protocol has been successfully used in piglet studies investigating the efficacy of this compound against Cystoisospora suis.[2]
Materials:
-
This compound powder
-
Tween 80
-
Ethanol
-
Normal saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation: Prepare the vehicle by mixing 3% Tween 80, 7% ethanol, and 90% normal saline. For example, to prepare 10 mL of vehicle, mix 0.3 mL of Tween 80, 0.7 mL of ethanol, and 9.0 mL of normal saline.
-
Weighing this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume. For instance, to prepare a 5% (w/v) solution (50 mg/mL), weigh 500 mg of this compound for a final volume of 10 mL.[2]
-
Dissolution:
-
Add the weighed this compound powder to a sterile conical tube.
-
Add a small amount of the vehicle and vortex thoroughly to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure complete dissolution.
-
If necessary, sonicate the mixture for 5-10 minutes to aid dissolution.
-
-
Final Preparation: Ensure the final solution is clear and free of visible particles before administration.
Protocol 2: DMSO-Based Formulation
This protocol is a common alternative for poorly soluble compounds and is suggested by commercial suppliers.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Stock Solution (Optional): Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).[5]
-
Vehicle Preparation: Prepare the final vehicle by mixing 40% PEG300, 5% Tween-80, and 45% saline. For 10 mL of vehicle, this would be 4 mL PEG300, 0.5 mL Tween-80, and 4.5 mL saline.
-
Dissolution:
-
Add the required amount of this compound powder or stock solution to a sterile conical tube.
-
Add the PEG300 and Tween-80 components of the vehicle and vortex until the compound is dissolved.
-
Slowly add the saline while vortexing to prevent precipitation.
-
-
Final Preparation: The final solution should be a clear, homogenous mixture.
Protocol 3: Oil-Based Formulation
For studies requiring lipid-based formulations, corn oil can be used as a vehicle.
Materials:
-
This compound powder
-
DMSO
-
Corn oil
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).[5]
-
Formulation:
-
In a sterile conical tube, add the required volume of the this compound DMSO stock solution.
-
Add the required volume of corn oil to achieve the final desired concentration (e.g., for a 10 mL final volume with a 10% DMSO co-solvent, add 1 mL of stock solution to 9 mL of corn oil).
-
Vortex thoroughly until a uniform suspension or solution is achieved.
-
Quantitative Data from In Vivo Studies
The following tables summarize key quantitative data from published animal studies using this compound.
Table 1: Pharmacokinetic Parameters of this compound in Piglets
| Parameter | Value | Dosing Regimen | Animal Model | Reference |
| Cmax (Plasma) | 10 µM | 10 mg/kg, twice daily for 5 days (9 doses) | Gnotobiotic Piglets | [11][12] |
| Time to Cmax | 2 hours post 1st dose | 10 mg/kg | Gnotobiotic Piglets | [11] |
| Plasma Concentration | 11.7 µM | 10 mg/kg, twice daily for 5 days | Piglets | [1] |
| Cmax (Fecal) | 8.1 µM | 20 mg/kg, single dose | Piglets | [2] |
| Tmax (Fecal) | 24 hours post-dose | 20 mg/kg, single dose | [2] |
Table 2: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | Model System | Reference |
| IC₅₀ (merozoite proliferation) | 40 nM | C. suis in IPEC-1 cells | [1] |
| IC₉₅ (merozoite proliferation) | 200 nM | C. suis in IPEC-1 cells | [1] |
| IC₅₀ (hERG inhibition) | 1.52 µM | - | [5][11] |
| Effective In Vivo Dose | 10 mg/kg, twice daily | Piglets (C. suis) | [1] |
| Effective In Vivo Dose | 20 mg/kg, two doses | Piglets (C. suis) | [2][13] |
Experimental Protocols
General Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a piglet model of parasitic infection.
Caption: Experimental workflow for in vivo this compound efficacy testing.
Mechanism of Action: Signaling Pathway
This compound's mechanism of action involves the inhibition of parasite-specific Calcium-Dependent Protein Kinase 1 (CDPK1). This kinase is crucial for processes essential to the parasite's life cycle.
Caption: this compound inhibits parasite CDPK1, disrupting key cellular processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bumped Kinase Inhibitors as therapy for apicomplexan parasitic diseases: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic Efficacy of Bumped Kinase Inhibitor 1369 in a Pig Model of Acute Diarrhea Caused by Cryptosporidium hominis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for BKI-1369 Treatment of Experimental Cystoisosporosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BKI-1369, a bumped kinase inhibitor, as a therapeutic agent against experimental Cystoisospora suis infection, the causative agent of porcine neonatal cystoisosporosis. The provided protocols are based on established and effective experimental models.
Introduction
Cystoisosporosis, particularly in neonatal piglets, is a significant cause of diarrhea, leading to impaired weight gain and economic losses.[1][2][3] The emergence of resistance to the current standard-of-care drug, toltrazuril, necessitates the development of novel therapeutics.[4][5] this compound has emerged as a promising candidate, targeting the Cystoisospora suis calcium-dependent protein kinase 1 (CsCDPK1), an enzyme crucial for parasite motility, invasion, and replication, which is absent in mammalian hosts.
Mechanism of Action
This compound is a potent inhibitor of apicomplexan CDPK1. This enzyme plays a critical role in regulating calcium-dependent pathways within the parasite, which are essential for processes such as microneme secretion, gliding locomotion, host cell attachment, and invasion. By inhibiting CsCDPK1, this compound effectively halts parasite proliferation, specifically targeting the replication of merozoites within the host's intestinal epithelial cells.
Signaling Pathway of this compound Action
Caption: this compound inhibits CsCDPK1, blocking downstream signaling essential for parasite survival.
Quantitative Data Summary
The efficacy of this compound has been demonstrated in both in vitro and in vivo experimental settings.
Table 1: In Vitro Efficacy of this compound against C. suis Merozoite Proliferation
| Concentration | Inhibition of Merozoite Proliferation | Reference |
| 12.5 nM | Significant reduction | |
| 40 nM (IC₅₀) | ~50% | |
| 200 nM | >95% (almost complete inhibition) |
Table 2: In Vivo Efficacy of this compound in Experimentally Infected Piglets
| Treatment Regimen | Outcome | Reference |
| 10 mg/kg BW, twice daily for 5 days | Effective suppression of oocyst excretion and diarrhea; improved body weight gain. | |
| 20 mg/kg BW, single dose on day 2 post-infection (dpi) | 82% of piglets suppressed oocyst excretion; 98.4% reduction in oocysts for those that shed. | |
| 20 mg/kg BW, single dose on day of infection | 50% of piglets suppressed oocyst excretion; 95.2% reduction in oocysts for those that shed. | |
| 20 mg/kg BW, doses on 2 and 4 dpi | Complete suppression of oocyst excretion. |
Pharmacokinetics
In piglets treated with 10 mg/kg of this compound twice daily, the plasma concentration of the drug increased to 11.7 µM, indicating accumulation and sustained exposure of the parasite to the compound.
Experimental Protocols
1. In Vitro Drug Efficacy Assay
This protocol is for assessing the efficacy of this compound against C. suis merozoite proliferation in a cell culture system.
Materials:
-
Intestinal Porcine Epithelial Cells (IPEC-1)
-
C. suis sporozoites
-
Culture medium (e.g., DMEM/F12)
-
This compound stock solution (in DMSO)
-
96-well culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed IPEC-1 cells in 96-well plates and grow to confluency.
-
Infection: Infect the IPEC-1 cell monolayer with C. suis sporozoites. The complete life cycle can be established in this in vitro system.
-
Treatment: Immediately after infection, add varying concentrations of this compound (e.g., 12.5 nM to 200 nM) to the culture medium. A vehicle control (DMSO) should be included.
-
Incubation: Incubate the plates for the desired duration (e.g., up to 9 days post-infection).
-
Quantification of Merozoites: At the end of the incubation period, collect the supernatant and count the number of free merozoites. This can be done using a hemocytometer or an automated cell counter.
-
Data Analysis: Calculate the percentage of inhibition of merozoite proliferation for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value.
2. In Vivo Animal Infection Model
This protocol describes an experimental infection model in piglets to evaluate the in vivo efficacy of this compound.
Materials:
-
Suckling piglets (e.g., 3 days old)
-
Sporulated C. suis oocysts
-
This compound formulation for oral administration
-
Vehicle control
-
Materials for oocyst counting (fecal flotation, microscope, McMaster chamber)
-
Scales for daily weight measurement
Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound in an experimental piglet model.
Procedure:
-
Animal Model: Use suckling piglets, as they are the natural hosts and most susceptible to clinical disease.
-
Infection: Experimentally infect piglets orally with a known dose of sporulated C. suis oocysts.
-
Group Allocation: Randomly assign piglets to different treatment groups (e.g., this compound at different dosages and frequencies, vehicle control).
-
Treatment Administration: Administer this compound orally according to the predetermined regimen (e.g., 10 mg/kg twice daily for 5 days or a single 20 mg/kg dose at 2 dpi).
-
Monitoring:
-
Oocyst Shedding: Collect fecal samples daily and quantify the number of oocysts per gram of feces (OPG) using a suitable method like the McMaster technique.
-
Clinical Signs: Monitor for clinical signs of cystoisosporosis, particularly diarrhea, and assign a fecal score.
-
Body Weight: Record the body weight of each piglet daily to assess weight gain.
-
-
Data Analysis: Compare the mean oocyst excretion, fecal scores, and body weight gain between the this compound treated groups and the control group using appropriate statistical methods.
Safety and Toxicology
In the described studies, no obvious side effects were observed in piglets treated with this compound at the effective doses. However, for potential human application, it's noted that this compound has some inhibitory activity on the hERG channel, which could pose a risk for cardiotoxicity. This is a critical consideration for further drug development.
References
- 1. Frontiers | Cystoisospora suis – A Model of Mammalian Cystoisosporosis [frontiersin.org]
- 2. Cystoisospora suis – A Model of Mammalian Cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bumped kinase inhibitor 1369 is effective against Cystoisospora suis in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gnotobiotic Piglet Model for BKI-1369 Efficacy Testing in Necrotizing Enterocolitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necrotizing enterocolitis (NEC) is a devastating inflammatory bowel disease primarily affecting premature infants, with high morbidity and mortality. The complex pathophysiology of NEC involves an exaggerated inflammatory response within an immature intestine, leading to intestinal injury, necrosis, and in severe cases, perforation. Key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are known to be central mediators of this inflammatory cascade.
BKI-1369 is a "bumped kinase inhibitor" originally developed to target Calcium-Dependent Protein Kinase 1 (CDPK1) in apicomplexan parasites. While CDPK1 is absent in mammals, the broader class of kinase inhibitors has shown therapeutic potential in a range of inflammatory diseases by modulating host kinase activity. This has led to the hypothesis that this compound may exert beneficial off-target effects on mammalian kinases involved in the inflammatory signaling cascades that drive NEC.
This document outlines the use of a gnotobiotic piglet model to investigate the efficacy of this compound in a preclinical model of NEC. The gnotobiotic piglet is a highly relevant model for studying NEC due to the anatomical and physiological similarities of the piglet gastrointestinal tract to that of human infants. This model allows for a controlled investigation of the host response to NEC-inducing stimuli in the absence of a complex microbiome, and a precise evaluation of the therapeutic effects of B-1369.
Hypothesized Mechanism of Action of this compound in NEC
While this compound is designed for high selectivity towards parasite CDPK1, it is hypothesized that at therapeutic concentrations, it may exhibit off-target inhibition of mammalian kinases that are crucial to the inflammatory pathways implicated in NEC. The inflammatory response in NEC is characterized by the activation of signaling cascades that lead to the production of pro-inflammatory cytokines and subsequent tissue damage. It is plausible that this compound could interfere with one or more kinases within these pathways, thereby dampening the inflammatory response and mitigating the severity of NEC.
Experimental Protocols
Gnotobiotic Piglet Derivation and Rearing
This protocol is adapted from established methods for the derivation and rearing of gnotobiotic piglets.
Materials:
-
Pregnant sow at 112 days of gestation
-
Sterile surgical suite and equipment
-
Gnotobiotic isolator with a sterile surgical bubble
-
Sterile milk replacer (e.g., Esbilac)
-
Sterile water
-
Peracetic acid solution for sterilization
Procedure:
-
Sow Preparation: Anesthetize the pregnant sow on gestation day 112.
-
Hysterotomy: Perform a closed hysterotomy by attaching a sterile surgical bubble, connected to a sterile isolator unit, to the sow's flank using a sterile adhesive.
-
Piglet Derivation: Incise the uterus within the sterile bubble and deliver the piglets directly into the gnotobiotic isolator.
-
Housing: House the piglets within the sterile stainless steel gnotobiotic isolators, which are sealed from the external environment and equipped with a filtered air-exchange system.
-
Feeding: Train the piglets to drink sterile milk replacer from a bowl within 2 hours of birth. Initially, feed 50 mL of milk replacer three times daily, with the volume gradually increasing according to a standardized feeding protocol. Provide ad libitum access to sterile water.
-
Monitoring: Continuously monitor the piglets for any signs of contamination or distress.
Induction of Necrotizing Enterocolitis (NEC)
This protocol is a modification of established enteral feeding models of NEC in premature piglets.
Materials:
-
Gnotobiotic piglets (24-48 hours old)
-
High-osmolarity infant formula (e.g., Neocate Junior)
-
Sterile orogastric feeding tubes
Procedure:
-
Baseline: For the first 24 hours of life, feed the gnotobiotic piglets sterile milk replacer as described above.
-
NEC Induction: After 24 hours, switch the feeding regimen to a high-osmolarity infant formula to induce intestinal injury. Administer the formula via an orogastric feeding tube.
-
Control Group: A control group of gnotobiotic piglets should continue to receive the sterile milk replacer.
-
Monitoring: Closely monitor all piglets for clinical signs of NEC, including abdominal distension, lethargy, vomiting, and bloody stools.
This compound Administration and Efficacy Testing
Materials:
-
This compound compound
-
Sterile vehicle for administration (e.g., sterile water or a suitable solvent)
-
Oral gavage needles
Procedure:
-
Treatment Groups: Divide the NEC-induced piglets into the following groups:
-
NEC + Vehicle Control
-
NEC + this compound (low dose)
-
NEC + this compound (high dose)
-
Healthy Control (no NEC induction) + Vehicle
-
-
Administration: At the onset of clinical signs of NEC (or at a predetermined time point post-NEC induction), begin oral administration of this compound or the vehicle control via oral gavage. The dosing frequency and duration will need to be optimized based on the pharmacokinetic profile of this compound.
-
Efficacy Assessment: Monitor the piglets for the duration of the study, collecting data on the parameters outlined in the "Data Presentation" section below.
Application Notes and Protocols: Evaluating the FGFR Inhibitor BKI-1369 in Porcine Intestinal Epithelial (IPEC-J2) Cells
Abstract
These application notes provide a comprehensive guide for utilizing the intestinal porcine epithelial cell line IPEC-J2 for in vitro studies of BKI-1369, a potent pan-FGFR (Fibroblast Growth Factor Receptor) inhibitor. This document outlines detailed protocols for assessing the impact of this compound on cell viability, migration, intestinal barrier integrity, and downstream FGFR signaling pathways. All data presented are for illustrative purposes to guide researchers in their experimental design and data interpretation.
Introduction
The Fibroblast Growth Factor (FGF) signaling pathway is crucial for regulating cellular processes such as proliferation, differentiation, and migration. In the gastrointestinal tract, FGFs and their receptors (FGFRs) are key to maintaining epithelial homeostasis and responding to injury. Dysregulation of this pathway has been implicated in various intestinal diseases.
This compound is a kinase inhibitor targeting FGFRs 1, 2, 3, and 4. Understanding its effects on non-transformed intestinal epithelial cells is vital for evaluating its potential therapeutic applications and off-target effects. The IPEC-J2 cell line, derived from the neonatal piglet mid-jejunum, is a well-established model for the mammalian intestinal epithelium. These cells are non-transformed, form polarized monolayers, and express tight junctions, making them an ideal system for studying drug effects on intestinal barrier function and epithelial cell biology.
This document provides detailed methodologies for key in vitro assays to characterize the biological effects of this compound on IPEC-J2 cells.
Materials and Reagents
-
Cell Line: IPEC-J2 (ACC 701)
-
Base Medium: Dulbecco's Modified Eagle Medium/Ham's F-12 (DMEM/F12)
-
Supplements: 5% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 1% ITS (Insulin-Transferrin-Selenium)
-
Test Compound: this compound (dissolved in DMSO to a 10 mM stock)
-
Reagents for Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Transwell® inserts (0.4 µm pore size)
-
Epithelial Volt-Ohm Meter (EVOM)
-
Recombinant human FGF2
-
Primary Antibodies: Anti-p-ERK1/2 (Thr202/Tyr204), Anti-ERK1/2, Anti-p-AKT (Ser473), Anti-AKT, Anti-β-Actin
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG
-
RIPA Lysis Buffer & Protease/Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
ECL Western Blotting Substrate
-
Experimental Protocols
General Cell Culture
-
Culture IPEC-J2 cells in T-75 flasks with complete growth medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 3-4 days when they reach 80-90% confluency. Use cells between passages 15-30 for all experiments to ensure consistency.
Protocol: Cell Viability (MTT Assay)
-
Seed 1 x 10⁴ IPEC-J2 cells per well in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 6 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 50 µM) or vehicle control (DMSO) for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control group.
Protocol: Scratch (Wound Healing) Assay
-
Seed IPEC-J2 cells in a 6-well plate and grow to 90-100% confluency.
-
Create a uniform scratch in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash with PBS to remove detached cells.
-
Add serum-free medium containing different concentrations of this compound or vehicle. Include a positive control stimulated with FGF2 (20 ng/mL).
-
Capture images of the scratch at 0 hours and 24 hours using an inverted microscope.
-
Measure the wound area at each time point using ImageJ software.
-
Calculate the percentage of wound closure.
Protocol: Intestinal Barrier Function (TEER Measurement)
-
Seed 5 x 10⁵ IPEC-J2 cells per Transwell® insert (12-well format) and culture for 10-14 days to allow for differentiation and formation of a tight monolayer.
-
Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) using an EVOM. Values should be >2000 Ω·cm².
-
Treat the cells by adding this compound to both the apical and basolateral chambers for 48 hours.
-
Measure TEER at 0, 24, and 48 hours post-treatment.
-
Calculate TEER values (in Ω·cm²) by subtracting the blank resistance of an empty insert and multiplying by the surface area of the insert.
Protocol: Western Blot for Signaling Pathway Analysis
-
Seed 2 x 10⁶ IPEC-J2 cells in 6-well plates and grow to 80% confluency.
-
Starve cells in serum-free medium for 12 hours.
-
Pre-treat cells with this compound or vehicle for 2 hours.
-
Stimulate the cells with FGF2 (50 ng/mL) for 15 minutes to activate the FGFR pathway.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-ERK, ERK, p-AKT, and AKT overnight at 4°C. Use β-Actin as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize bands using an ECL substrate and an imaging system.
Illustrative Results
Impact of this compound on IPEC-J2 Cell Viability and Migration
This compound demonstrated a dose-dependent effect on the viability and migratory capacity of IPEC-J2 cells. A significant reduction in viability was observed at higher concentrations, while migration, stimulated by FGF2, was inhibited even at lower doses, suggesting a potent anti-migratory effect.
| This compound Conc. (µM) | Cell Viability (% of Control) | Wound Closure (% at 24h) |
| 0 (Vehicle) | 100.0 ± 4.5 | 15.2 ± 2.1 |
| 0 + FGF2 (20 ng/mL) | 98.5 ± 5.1 | 45.8 ± 3.9 |
| 0.1 + FGF2 | 97.2 ± 4.8 | 30.1 ± 3.5 |
| 1.0 + FGF2 | 91.4 ± 6.2 | 18.5 ± 2.8 |
| 10.0 + FGF2 | 75.6 ± 7.1 | 14.9 ± 1.9 |
| 50.0 + FGF2 | 42.3 ± 8.5 | 13.8 ± 2.2 |
| Table 1: Representative data showing the effect of this compound on IPEC-J2 cell viability and FGF2-induced migration. Data are mean ± SD. |
Impact of this compound on IPEC-J2 Barrier Integrity
The integrity of the IPEC-J2 epithelial barrier was assessed by measuring TEER. Prolonged exposure to high concentrations of this compound resulted in a modest decrease in TEER, indicating a potential disruption of tight junction function.
| Treatment | TEER (Ω·cm²) at 0h | TEER (Ω·cm²) at 24h | TEER (Ω·cm²) at 48h |
| Vehicle Control | 2510 ± 150 | 2550 ± 130 | 2530 ± 165 |
| This compound (1 µM) | 2490 ± 180 | 2450 ± 160 | 2410 ± 170 |
| This compound (10 µM) | 2530 ± 140 | 2210 ± 190 | 1980 ± 210 |
| Table 2: Representative TEER data for IPEC-J2 monolayers treated with this compound. Data are mean ± SD. |
Visualizations and Diagrams
Experimental Workflow
The overall workflow for assessing this compound in IPEC-J2 cells involves parallel assays to determine its impact on viability, barrier function, migration, and intracellular signaling.
Caption: Workflow for evaluating this compound effects on IPEC-J2 cells.
FGFR Signaling Pathway
This compound inhibits the phosphorylation of the FGFR, thereby blocking downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cell proliferation and survival.
Caption: Inhibition of the FGFR signaling cascade by this compound.
Conclusion
The IPEC-J2 cell line serves as a robust and relevant in vitro model for assessing the effects of the FGFR inhibitor this compound on the intestinal epithelium. The protocols described herein provide a framework for evaluating key cellular responses, including viability, migration, barrier function, and intracellular signaling. The illustrative data suggest that this compound effectively inhibits FGF-mediated processes in intestinal cells, highlighting the utility of this system for preclinical drug evaluation.
Application Notes and Protocols for B-1369 in Murine Models of Parasitic Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bumped kinase inhibitors (BKIs) are a class of ATP-competitive kinase inhibitors that show potent and selective activity against a family of calcium-dependent protein kinases (CDPKs) found in apicomplexan parasites. These enzymes are crucial for parasite processes such as motility, invasion, and replication. A key feature of these parasite kinases is the presence of a small "gatekeeper" residue (typically glycine (B1666218) or alanine) in the ATP-binding pocket. This allows for the design of BKIs with a "bumped" substituent that is too large to fit into the ATP-binding site of most host-cell kinases, which possess a larger gatekeeper residue, thus ensuring high selectivity and reduced off-target effects. BKI-1369 is a promising BKI that has been evaluated for its efficacy against various parasitic diseases.
This document provides detailed application notes and protocols for the use of this compound in mouse models of parasitic diseases, with a focus on Cryptosporidium parvum. Data on related BKIs for Sarcocystis neurona and Toxoplasma gondii are also provided as a reference due to the limited availability of published data for this compound against these specific parasites.
Mechanism of Action: CDPK1 Signaling Pathway
This compound targets and inhibits calcium-dependent protein kinase 1 (CDPK1), a central regulator of calcium signaling in apicomplexan parasites. Upon binding of calcium ions, CDPK1 undergoes a conformational change that activates its kinase domain, leading to the phosphorylation of downstream substrates. This signaling cascade is essential for microneme secretion, which is required for parasite motility and host cell invasion. By competitively binding to the ATP pocket of CDPK1, this compound blocks this phosphorylation cascade, thereby inhibiting parasite invasion and proliferation.
Caption: this compound inhibits the CDPK1 signaling pathway.
Data Presentation: this compound Dosage and Efficacy
The following tables summarize the quantitative data for this compound dosage and efficacy in a mouse model of Cryptosporidium parvum infection.
| Parasite | Mouse Model | This compound Dosage | Administration Route | Treatment Duration | Efficacy | Reference |
| Cryptosporidium parvum | IFN-γ knockout | 5 mg/kg, once daily | Oral | 5 days | Significant reduction in oocyst shedding | [1] |
| Cryptosporidium parvum | IFN-γ knockout | 15 mg/kg, once daily | Oral | 5 days | Significant reduction in oocyst shedding | [1] |
| Cryptosporidium parvum | IFN-γ knockout | 30 mg/kg, once daily | Oral | 5 days | Significant reduction in oocyst shedding | [1] |
| Cryptosporidium parvum | IFN-γ knockout | 60 mg/kg, once daily | Oral | 5 days | Significant reduction in oocyst shedding | [1] |
| This compound Dosage (mg/kg) | Mean Plasma Concentration (µM) (2h post last dose) |
| 5 | 0.7 ± 0.1 |
| 15 | 1.2 ± 0.2 |
| 30 | 1.6 ± 0.2 |
| 60 | 3.5 ± 1.4 |
Experimental Protocols
Cryptosporidium parvum Infection Model
This protocol is for evaluating the efficacy of this compound in an interferon-gamma knockout (IFN-γ KO) mouse model of Cryptosporidium parvum infection.
Materials:
-
This compound
-
Vehicle: 3% ethanol, 7% Tween 80, 90% saline
-
IFN-γ knockout mice (e.g., 129S7-Ifngtm1Ts/J), 8-10 weeks old
-
C. parvum oocysts (e.g., UGA1 strain expressing nanoluciferase)
-
Oral gavage needles
-
Standard laboratory equipment for animal handling and housing
Workflow Diagram:
Caption: Experimental workflow for C. parvum mouse model.
Protocol:
-
Infection: Infect female IFN-γ KO mice aged 8-10 weeks by oral gavage with 1,000-10,000 C. parvum oocysts suspended in 0.1 mL of an appropriate buffer (e.g., PBS).
-
Treatment:
-
Prepare a suspension of this compound in the vehicle (3% ethanol, 7% Tween 80, 90% saline).
-
Beginning on day 3 post-infection, administer the this compound suspension orally to the mice once daily for 5 days.[2]
-
A vehicle-only control group should be included.
-
-
Monitoring and Sample Collection:
-
After each dose, move mice to clean cages.
-
Collect fecal specimens daily from each group during the dosing period and twice weekly for up to 21 days post-infection.
-
Weigh the collected fecal samples.
-
-
Quantification of Parasite Burden:
-
Quantify oocyst shedding by measuring parasite-derived luminescence in the feces (if using a luciferase-expressing strain) or by other methods such as qPCR or microscopy.
-
-
Endpoint Analysis:
-
At the end of the experiment, euthanize the mice and collect tissues (e.g., intestinal sections) for histological analysis or qPCR to determine parasite load.
-
Sarcocystis neurona Infection Model (Reference Protocol with BKI-1553)
Materials:
-
BKI-1553 (or this compound for adaptation)
-
Vehicle for oral administration
-
IFN-γ knockout mice, 3-4 months old
-
Sarcocystis neurona merozoites (e.g., strain SN 37R)
-
Subcutaneous injection needles
-
Standard laboratory equipment
Protocol:
-
Infection: Inoculate male and female IFN-γ KO mice (20-30 g) subcutaneously with 20,000 S. neurona merozoites.
-
Treatment:
-
The original study with BKI-1553 administered the compound in drinking water to achieve steady-state plasma concentrations. For oral gavage, a suitable vehicle and dosing regimen would need to be established for this compound.
-
Treatment in the reference study was initiated shortly after infection and continued for 30 days.
-
-
Monitoring:
-
Observe mice daily for clinical signs of neurological disease.
-
Monitor body weight.
-
-
Endpoint Analysis:
-
At the end of the treatment period, or if severe clinical signs develop, euthanize the mice.
-
Collect brain tissue for histological analysis and bioassay to detect the presence of parasites.
-
Collect serum to measure antibody responses.
-
Toxoplasma gondii Infection Model (Reference Protocol with BKI-1294)
Note: This protocol is based on studies using BKI-1294 for Toxoplasma gondii infection in mice. It serves as a reference for designing experiments with this compound.
Materials:
-
BKI-1294 (or this compound for adaptation)
-
Vehicle: Polyethylene glycol (PEG) 400
-
CF-1 mice (female, 4-5 weeks old, 25 g)
-
Toxoplasma gondii tachyzoites (e.g., Type I RH strain)
-
Intraperitoneal injection needles
-
Oral gavage needles
-
Standard laboratory equipment
Protocol:
-
Infection: Inoculate female CF-1 mice intraperitoneally with 10^5 T. gondii tachyzoites in 100 µL of PBS.
-
Treatment:
-
Dissolve BKI-1294 in PEG 400.
-
Administer the BKI solution by oral gavage 48 hours after inoculation.
-
The reference study used doses of 30 and 100 mg/kg/day for 5 days.
-
Include a PEG 400-only control group.
-
-
Endpoint Analysis:
-
Euthanize mice on day 8 post-infection.
-
Perform a peritoneal lavage with 3 mL of PBS.
-
Quantify the number of tachyzoites in the peritoneal lavage fluid using a hemocytometer and fluorescence microscopy (if using a fluorescent strain).
-
References
Preparation of BKI-1369 Stock Solutions for Preclinical Assays
Abstract
This document provides detailed protocols for the preparation of BKI-1369 stock solutions for use in both in vitro and in vivo research applications. This compound is a potent bumped kinase inhibitor (BKI) with demonstrated efficacy against various parasites, including Cryptosporidium parvum and Cystoisospora suis.[1][2][3][4] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This guide outlines the necessary materials, step-by-step procedures, and storage conditions to ensure the stability and integrity of this compound solutions.
Chemical Properties and Solubility
This compound is a small molecule with a molecular weight of 417.51 g/mol .[5] For research purposes, it is typically supplied as a solid powder. The solubility of this compound is a key factor in the preparation of stock solutions.
Table 1: this compound Solubility and Storage
| Parameter | Value | Reference |
| Molecular Formula | C₂₃H₂₇N₇O | [5] |
| Molecular Weight | 417.51 g/mol | [5] |
| In Vitro Solubility | 50 mg/mL in DMSO (119.76 mM) | [1] |
| 20 mM in 100% DMSO | [6] | |
| Stock Solution Storage | -80°C for up to 6 months | [1] |
| -20°C for up to 1 month | [1] |
Note: The use of newly opened, hygroscopic DMSO is recommended for optimal solubility.[1] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.[1]
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Assays
This protocol describes the preparation of a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO), which is suitable for dilution into aqueous media for various in vitro assays, such as enzyme inhibition and cell-based proliferation assays.[2][7]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Calibrated pipettes
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before use.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mg/mL stock solution, weigh 50 mg of this compound.
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the this compound powder. For a 50 mg/mL stock, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to aid dissolution.[1] The resulting solution should be clear.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Efficacy of Bumped Kinase Inhibitor 1369 in a Pig Model of Acute Diarrhea Caused by Cryptosporidium hominis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bumped kinase inhibitor 1369 is effective against Cystoisospora suis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cenmed.com [cenmed.com]
- 6. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BKI-1369 Oral Gavage Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
BKI-1369 is a potent bumped kinase inhibitor (BKI) primarily investigated for its activity against apicomplexan parasites, such as Cryptosporidium and Cystoisospora. Its mechanism of action involves the selective inhibition of parasite Calcium-Dependent Protein Kinase 1 (CDPK1), an enzyme crucial for parasite motility, invasion, and replication, which is absent in their mammalian hosts.[1][2][3] These application notes provide detailed protocols for the oral gavage administration of this compound in preclinical animal models, based on established research, to aid in the study of its efficacy, pharmacokinetics, and safety.
Mechanism of Action: Targeting Parasite CDPK1
This compound acts as a selective inhibitor of Calcium-Dependent Protein Kinase 1 (CDPK1) in apicomplexan parasites.[1][3] This kinase is a key regulator of the parasite's life cycle, and its inhibition disrupts essential processes for parasite survival and proliferation.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Addressing BKI-1369 off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of the bumped kinase inhibitor BKI-1369 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-target effects?
A1: this compound is a "bumped kinase inhibitor" primarily developed to target Calcium-Dependent Protein Kinase 1 (CDPK1) in apicomplexan parasites, making it a potent anti-parasitic agent.[1][2] While highly selective for its parasitic target over host kinases, this compound is not entirely devoid of off-target activities, especially at higher concentrations. The most well-documented off-target effect is the inhibition of the human Ether-a-go-go-related gene (hERG) potassium channel, which can lead to cardiotoxicity.[3] Additionally, at high doses, gastrointestinal side effects have been observed in animal models, suggesting potential off-target effects on kinases or other proteins involved in gastrointestinal function.[1]
Q2: I am observing unexpected phenotypic changes in my mammalian cell line treated with this compound. Could this be due to off-target effects?
A2: Yes, unexpected cellular phenotypes are often indicative of off-target effects. While this compound is designed to be selective, it may interact with other mammalian kinases or proteins, especially at concentrations significantly higher than its IC50 for the intended parasitic target. These unintended interactions can modulate various signaling pathways, leading to unforeseen biological outcomes. It is crucial to validate that the observed phenotype is a direct result of on-target activity if you are using this compound to study a specific mammalian kinase that you hypothesize it may inhibit.
Q3: How can I experimentally determine if the effects I'm seeing are on-target or off-target?
A3: Several experimental strategies can help distinguish between on-target and off-target effects:
-
Use a Structurally Unrelated Inhibitor: If possible, use an inhibitor with a different chemical scaffold that targets the same primary kinase of interest. If this second inhibitor recapitulates the phenotype, it is more likely an on-target effect.
-
Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target kinase. If the phenotype persists in the presence of this compound in these cells, it is likely mediated by an off-target.
-
Rescue Experiments: In a system where the target kinase has been knocked out, reintroduce a version of the kinase that is mutated to be resistant to this compound. If the phenotype is rescued (i.e., reversed) upon reintroduction of the resistant kinase in the presence of the inhibitor, this strongly suggests an on-target effect.
-
Dose-Response Correlation: Compare the concentration of this compound required to produce the cellular phenotype with its IC50 value for the intended target. A significant discrepancy between these values may suggest an off-target effect.
Q4: What are the best practices for minimizing off-target effects in my experiments?
A4: To minimize the risk of off-target effects, consider the following:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect.
-
Perform Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) in your experiments.
-
Confirm Target Engagement: Use methods like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to your intended target in your experimental system at the concentrations used.
-
Be Aware of the Kinome: Familiarize yourself with the selectivity profile of this compound to anticipate potential off-target liabilities.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| High levels of cytotoxicity at concentrations intended to be selective. | Potent off-target inhibition of essential survival kinases. | 1. Perform a dose-response curve to determine the EC50 for cytotoxicity. 2. Compare the cytotoxicity EC50 to the on-target IC50. 3. Analyze for markers of apoptosis (e.g., cleaved caspase-3) by Western blot. 4. Consult a kinome scan profile to identify potential off-target survival kinases (e.g., AKT, ERK). |
| Discrepancy between in vitro biochemical data and cellular activity. | Poor cell permeability, active efflux from cells, or rapid metabolism of the compound. | 1. Assess cell permeability using cellular uptake assays. 2. Use efflux pump inhibitors to determine if this compound is a substrate for transporters like P-glycoprotein. 3. Evaluate the stability of this compound in your cell culture medium over the time course of your experiment. |
| Activation of a signaling pathway that should be inhibited. | Paradoxical pathway activation due to inhibition of a negative feedback loop or activation of a compensatory pathway. | 1. Perform a time-course experiment to map the signaling dynamics. 2. Use Western blotting to probe for the activation of known compensatory or feedback pathways. 3. Consult literature for known feedback mechanisms related to your target. |
| Inconsistent results across different experiments or cell lines. | Biological variability, differences in the expression of on-target or off-target kinases. | 1. Characterize the expression levels of your target kinase in each cell line used. 2. Ensure consistent experimental conditions (e.g., cell density, passage number). 3. Test the effect of this compound in multiple cell lines to identify cell-type-specific effects. |
Quantitative Data Summary
Table 1: Known On-Target and Off-Target Activities of this compound
| Target | Organism/System | Assay Type | IC50 | Reference(s) |
| CDPK1 (CsCDPK1) | Cystoisospora suis | Enzyme Activity | 4.5 nM | |
| CDPK1 (CsCDPK1) | Cystoisospora suis (in vitro) | Merozoite Proliferation | 40 nM | |
| hERG | Human | Electrophysiology | 1.52 µM | [3] |
Table 2: Illustrative Kinome Selectivity Profile for this compound
Disclaimer: The following data is a hypothetical representation to illustrate a typical kinome scan output. Actual experimental data for this compound against a broad mammalian kinase panel is not publicly available.
| Kinase Target | Percent Inhibition @ 1 µM |
| CDPK1 (intended target) | >99% |
| SRC | 85% |
| LCK | 82% |
| YES | 78% |
| ABL1 | 65% |
| VEGFR2 | 55% |
| PDGFRβ | 50% |
| p38α | 30% |
| JNK1 | 25% |
| AKT1 | <10% |
| ERK1 | <10% |
| CDK2 | <10% |
Experimental Protocols
Protocol 1: Western Blotting to Assess Off-Target Pathway Modulation
This protocol is for detecting changes in the phosphorylation state of key signaling proteins to identify off-target pathway activation or inhibition.
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with this compound at various concentrations and a vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against a phosphorylated protein of a suspected off-target pathway (e.g., p-SRC, p-AKT, p-ERK) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin) and the total protein level of the kinase of interest.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies the direct binding of this compound to an intended or potential off-target kinase in a cellular context.
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Analysis of Soluble Fraction: Collect the supernatant and analyze the amount of the soluble target protein by Western blotting or other detection methods.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization of the protein upon binding, confirming target engagement.
Visualizations
Caption: Workflow for identifying and validating this compound off-target effects.
Caption: A logical guide to troubleshooting unexpected experimental outcomes.
Caption: Hypothetical off-target inhibition of SRC signaling by this compound.
References
Optimizing BKI-1369 treatment timing for efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the treatment timing and efficacy of BKI-1369 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a bumped kinase inhibitor (BKI) that selectively targets the calcium-dependent protein kinase 1 (CDPK1) in apicomplexan parasites.[1][2] This kinase is essential for several processes critical to the parasite's life cycle, including gliding motility, host cell invasion, microneme secretion, and egress.[3][4] As CDPKs are absent in mammals, this compound offers a selective mechanism of action against these parasites.[1]
Q2: What is the optimal timing for this compound treatment to maximize its efficacy?
A2: Experimental evidence suggests that the timing of this compound administration is critical for its efficacy. In vitro studies have shown that pre-incubating parasite sporozoites with this compound is largely ineffective at preventing host cell invasion. The drug is most effective when applied after infection has been established, as it primarily targets parasite replication (e.g., merozoite proliferation) rather than the initial invasion step. In vivo studies in piglets infected with Cystoisospora suis demonstrated that treatment initiated 2 days post-infection (dpi) was significantly more effective than treatment on the day of infection. A regimen of two doses on 2 and 4 dpi was shown to completely suppress oocyst excretion.
Q3: What are the known off-target effects of this compound, and how can I mitigate them?
A3: A significant off-target effect of this compound is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of this channel can prolong the QT interval, potentially leading to cardiotoxicity. The IC50 value for this compound against the hERG channel has been reported to be as low as 0.97 µM in some assay systems. To mitigate this risk, it is crucial to perform thorough dose-response studies to identify the lowest effective concentration. If cardiotoxicity is a concern in in vivo models, consider implementing cardiac monitoring. In the drug development phase, medicinal chemistry efforts can be directed at modifying the chemical structure to reduce hERG affinity while maintaining on-target potency.
Q4: Are there known resistance mechanisms to this compound?
A4: While specific resistance mechanisms to this compound have not been extensively documented in the literature, resistance to kinase inhibitors, in general, can arise from several mechanisms. These include mutations in the target kinase that prevent inhibitor binding, amplification of the target gene, or activation of alternative signaling pathways that compensate for the inhibited pathway. When designing long-term experiments, it is advisable to monitor for any decrease in efficacy that might suggest the emergence of resistance.
Troubleshooting Guides
Issue 1: Low or Inconsistent Efficacy of this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Treatment Timing | Review your experimental timeline. This compound is most effective when administered post-infection, targeting parasite replication. For in vitro studies, add the inhibitor after allowing initial host cell invasion (e.g., 24-48 hours post-infection). For in vivo studies, initiate treatment at least 2 days post-infection. | Increased inhibition of parasite proliferation and improved therapeutic effect. |
| Inadequate Drug Concentration | Perform a dose-response curve to determine the optimal IC50 or effective dose for your specific parasite species and experimental system. The reported in vitro IC50 for C. suis is approximately 40 nM. | Identification of the optimal concentration range for maximal efficacy with minimal off-target effects. |
| Compound Instability | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them appropriately. Avoid repeated freeze-thaw cycles. | Consistent and reproducible experimental results. |
| Cell Line or Parasite Strain Variability | Test the efficacy of this compound across different cell lines or parasite strains to check for inherent differences in sensitivity. | Determination of whether the observed low efficacy is specific to a particular biological system. |
Issue 2: High Cytotoxicity or Off-Target Effects
| Possible Cause | Troubleshooting Step | Expected Outcome |
| hERG Channel Inhibition | If conducting in vivo studies, consider electrocardiogram (ECG) monitoring to assess potential QT prolongation. In in vitro assays, use the lowest effective concentration of this compound as determined by your dose-response curve. | A clearer understanding of the cardiotoxic risk and the establishment of a therapeutic window. |
| General Off-Target Kinase Inhibition | To confirm that the observed phenotype is due to on-target inhibition of CDPK1, consider rescue experiments with a drug-resistant CDPK1 mutant if available. Alternatively, use a structurally different CDPK1 inhibitor to see if it recapitulates the same phenotype. | Confirmation that the observed effects are due to the inhibition of CDPK1 and not an off-target kinase. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your experimental medium is consistent across all treatment groups and below a toxic threshold for your cells. | Elimination of solvent-induced cytotoxicity as a confounding factor. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound against Cystoisospora suis
| Parameter | Value | Cell Line | Source |
| IC50 | ~40 nM | IPEC-1 | |
| >95% Inhibition | 200 nM | IPEC-1 |
Table 2: In Vivo Treatment Regimens and Efficacy of this compound against Cystoisospora suis in Piglets
| Treatment Regimen | Efficacy | Source |
| 10 mg/kg, twice daily for 5 days | Effective suppression of oocyst excretion and diarrhea. | |
| 20 mg/kg, single dose on day of infection | 50% suppression of oocyst excretion. | |
| 20 mg/kg, single dose 2 days post-infection | 82% suppression of oocyst excretion. | |
| 20 mg/kg, two doses on 2 and 4 days post-infection | Complete suppression of oocyst excretion. |
Key Experimental Protocols
Protocol 1: In Vitro Inhibition of Cystoisospora suis Replication
This protocol is adapted from studies on the in vitro culture of C. suis in intestinal porcine epithelial cells (IPEC-J2).
-
Cell Seeding: Seed IPEC-J2 cells in a 96-well plate at a density that will result in a confluent monolayer at the time of infection. Culture in a suitable medium, such as DMEM/F12 supplemented with 5% fetal calf serum, at 37°C and 5% CO2.
-
Parasite Infection: Once the cell monolayer is confluent, infect the cells with C. suis sporozoites. A low infection dose (e.g., 1 sporozoite per 100 host cells) is recommended for optimal parasite development.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions in the culture medium to achieve the desired final concentrations. Include a vehicle control with the same final DMSO concentration.
-
Treatment: At 24 to 48 hours post-infection, carefully remove the medium from the wells and replace it with medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 5-7 days) to allow for merozoite replication.
-
Assessment of Replication: Parasite replication can be quantified by methods such as quantitative PCR (qPCR) targeting a parasite-specific gene or by microscopic counting of parasite stages.
Protocol 2: Cell Viability Assay (MTT Assay)
This is a general protocol to assess the cytotoxicity of this compound on the host cells.
-
Cell Seeding: Seed host cells (e.g., IPEC-J2) in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and a vehicle control for a duration relevant to your efficacy studies (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value for cytotoxicity.
Visualizations
Caption: CDPK1 signaling pathway in apicomplexan parasites and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound treatment timing.
Caption: Logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bumped Kinase Inhibitors as therapy for apicomplexan parasitic diseases: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium-Dependent Signaling and Kinases in Apicomplexan Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple determinants for selective inhibition of apicomplexan calcium-dependent protein kinase CDPK1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BKI-1369 and hERG Liability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize hERG liability associated with the bumped kinase inhibitor, BKI-1369.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known hERG liability?
A1: this compound is a bumped kinase inhibitor with a 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold.[1] It is being investigated as a potent therapeutic against apicomplexan parasites, such as Cryptosporidium parvum, by targeting the parasite's Calcium-Dependent Protein Kinase 1 (CDPK1).[2][3][4] While effective against its parasitic target, this compound is known to exhibit inhibitory activity against the human Ether-a-go-go-related gene (hERG) potassium channel with a reported IC50 of 1.52 μM.[5] Inhibition of the hERG channel can lead to QT interval prolongation and potentially life-threatening cardiac arrhythmias.[6]
Q2: What are the primary structural features of this compound that may contribute to its hERG liability?
A2: While a detailed analysis of this compound's specific binding mode to the hERG channel is not publicly available, general structure-activity relationship (SAR) studies on kinase inhibitors and related scaffolds suggest that a combination of factors, including lipophilicity and the presence of basic nitrogen atoms, are common contributors to hERG inhibition. For pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds, which are structurally related to this compound, the presence of a terminal basic moiety is a key contributor to hERG liability.[7]
Q3: What are the general medicinal chemistry strategies to mitigate hERG liability in compounds like this compound?
A3: Several strategies can be employed to reduce a compound's affinity for the hERG channel:
-
Reduce Lipophilicity: High lipophilicity is a common characteristic of hERG inhibitors. Modifications that decrease the octanol-water partition coefficient (logP) can reduce hERG binding.[7][8]
-
Modify Basic Centers: Reducing the basicity (pKa) of nitrogen atoms can decrease the electrostatic interactions with the hERG channel pore. This can be achieved by introducing electron-withdrawing groups or replacing basic moieties altogether.[8][9]
-
Introduce Polar Groups: The addition of polar functional groups, such as amides or ureas, can disrupt the hydrophobic interactions that favor hERG binding.[7][8]
-
Create Zwitterions: Introducing an acidic group to a molecule with a basic center can create a zwitterion, which often leads to reduced hERG affinity.[9]
-
Steric Hindrance: Introducing bulky groups near the key interacting moieties can create steric clashes that prevent the molecule from effectively binding within the hERG channel.
-
Scaffold Hopping: In cases where modifications to the existing scaffold are not fruitful, replacing the core structure with a different chemotype that has a lower intrinsic propensity for hERG binding can be a successful strategy.
Q4: Are there known analogs of this compound with improved hERG profiles?
A4: Yes, medicinal chemistry efforts have led to the development of bumped kinase inhibitors with improved hERG safety profiles. For example, a related pyrazolopyrimidine BKI, BKI-1294, which has a naphthalene (B1677914) ring instead of the quinoline (B57606) moiety in this compound, showed a more potent hERG inhibition. The switch to the quinoline in this compound represented a more than 10-fold improvement in the hERG signal in initial assays. Further efforts have focused on different scaffolds, such as the 5-aminopyrazole-4-carboxamide series, which have yielded analogs with significantly reduced or no hERG liability.[8]
Troubleshooting Guides
Problem: High hERG inhibition observed in initial screening.
Troubleshooting Steps:
-
Confirm the Data: Repeat the hERG assay to ensure the initial result is reproducible. Use a fresh sample of the compound and ensure proper solubilization.
-
Assess Physicochemical Properties: Calculate or measure the lipophilicity (cLogP) and basicity (pKa) of this compound. If these values are high, they are likely contributing to the hERG liability.
-
Initiate a Medicinal Chemistry Campaign: Based on the SAR data, plan a series of modifications to the this compound structure. Prioritize changes that are known to reduce hERG liability while aiming to maintain potency against CDPK1.
-
Early and Iterative Screening: Screen new analogs for both CDPK1 inhibition and hERG liability in parallel to quickly establish a SAR and identify promising candidates.
Problem: Inconsistent hERG IC50 values between different assays or labs.
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure that key experimental parameters are consistent, including:
-
Temperature: hERG channel kinetics are temperature-dependent. Assays should be performed at a consistent, physiologically relevant temperature (e.g., 35-37°C).
-
Voltage Protocol: The specific voltage protocol used in patch-clamp experiments can significantly influence the measured IC50 value. Use a standardized and validated protocol.
-
Cell Line: Use the same cell line (e.g., HEK293 or CHO) stably expressing the hERG channel for all experiments.
-
-
Check Compound Stability and Solubility: Poor solubility can lead to artificially low IC50 values. Ensure the compound is fully dissolved in the assay buffer. The use of a surfactant in the extracellular medium can sometimes improve assay sensitivity for poorly soluble compounds.[3]
-
Use a Reference Compound: Include a known hERG inhibitor (e.g., dofetilide, cisapride) as a positive control in all assays to ensure the assay is performing as expected.
Data Presentation
Table 1: Structure-Activity Relationship of Selected Bumped Kinase Inhibitors
| Compound | Scaffold | Key Structural Difference from this compound | Target Potency (CpCDPK1 IC50) | hERG Inhibition (IC50) |
| This compound | Pyrazolopyrimidine | - | Not explicitly found | 1.52 µM[5] |
| BKI-1294 | Pyrazolopyrimidine | Naphthalene instead of quinoline | Not explicitly found | ~10-fold more potent than this compound |
| BKI-1770 | 5-Aminopyrazole-4-carboxamide | Different core scaffold | 0.003 µM | >30 µM[8] |
| BKI-1841 | 5-Aminopyrazole-4-carboxamide | Different core scaffold | 0.003 µM | >30 µM[8] |
| BKI-1708 | 5-Aminopyrazole-4-carboxamide | Different core scaffold | 0.002 µM | >30 µM[8] |
Experimental Protocols
Manual Whole-Cell Patch-Clamp Protocol for hERG Assay
This protocol is a generalized procedure for assessing hERG channel inhibition using manual patch-clamp electrophysiology.
1. Cell Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human hERG channel.
-
On the day of the experiment, detach cells using a non-enzymatic solution and resuspend them in the external recording solution.
2. Solutions:
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES. Adjust pH to 7.2 with KOH.
-
External (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
3. Recording Procedure:
-
Pull borosilicate glass microelectrodes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Position a cell in the recording chamber and approach it with the micropipette.
-
Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the voltage protocol.
4. Voltage Protocol and Data Acquisition:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV to elicit the characteristic hERG tail current.
-
Repeat this protocol at a steady frequency (e.g., every 15-20 seconds).
-
After obtaining a stable baseline current, perfuse the bath with increasing concentrations of the test compound (e.g., this compound).
-
Record the steady-state block at each concentration.
5. Data Analysis:
-
Measure the peak amplitude of the hERG tail current at each compound concentration.
-
Normalize the current at each concentration to the baseline current.
-
Plot the normalized current as a function of compound concentration and fit the data to the Hill equation to determine the IC50 value.
Automated Patch-Clamp Protocol for hERG Assay
Automated patch-clamp systems (e.g., QPatch, Patchliner) offer higher throughput for hERG screening. The general principles are similar to the manual method.
1. Cell Preparation:
-
Prepare a single-cell suspension of hERG-expressing CHO or HEK293 cells at the required density as per the instrument manufacturer's instructions.
2. Solutions:
-
Use the same internal and external solutions as for the manual patch-clamp protocol.
3. Instrument Setup and Run:
-
Prime the instrument with the internal and external solutions.
-
Load the cell suspension and the compound plate.
-
The instrument will automatically perform cell capture, sealing, whole-cell formation, and compound application.
4. Voltage Protocol:
-
A similar voltage step protocol as described for the manual patch-clamp is typically used.
5. Data Analysis:
-
The instrument's software will automatically record and analyze the currents, generating concentration-response curves and calculating IC50 values.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Early identification of hERG liability in drug discovery programs by automated patch clamp [frontiersin.org]
- 3. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Characterization of Three Calcium-Dependent Protein Kinases of Cryptosporidium parvum [frontiersin.org]
- 5. Automated patch clamp hERG assay [metrionbiosciences.com]
- 6. Calcium-Dependent Signaling and Kinases in Apicomplexan Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Toxicities among Different Bumped Kinase Inhibitor Analogs for Treatment of Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: BKI-1369 In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming inconsistent results with the bumped kinase inhibitor, BKI-1369, in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a "bumped kinase inhibitor" (BKI) that selectively targets Calcium-Dependent Protein Kinase 1 (CDPK1) in apicomplexan parasites.[1][2] CDPK1 is crucial for parasite processes like motility, host cell invasion, and egress.[3][4] Because this kinase is absent in mammals, it is an attractive target for anti-parasitic drug development.[5]
Q2: I am observing a significant discrepancy between the IC50 value of this compound in my biochemical (enzyme-based) assay versus my cell-based assay. What could be the reason?
A2: This is a common observation with kinase inhibitors. Several factors can contribute to this discrepancy:
-
Cell Permeability: this compound may have poor permeability across the host cell and parasite membranes, leading to a lower effective intracellular concentration compared to the concentration used in a biochemical assay.[6]
-
Compound Efflux: Host cells may actively transport this compound out of the cytoplasm via efflux pumps, reducing its intracellular concentration and apparent potency.
-
ATP Concentration: Biochemical kinase assays are often performed at low ATP concentrations, which can make inhibitors appear more potent. In contrast, the intracellular ATP concentration in cells is much higher (in the millimolar range), creating a more competitive environment for ATP-competitive inhibitors like this compound.
-
Off-Target Effects: In a cellular context, this compound might have off-target effects that influence cell viability or other readouts, complicating the interpretation of its specific activity against CDPK1.[7] this compound is known to have off-target activity against the human Ether-a-go-go-related gene (hERG) potassium channel, which can lead to cardiotoxicity.[8]
-
Compound Stability and Solubility: this compound may have limited stability or solubility in cell culture media over the duration of the experiment, leading to a decrease in the effective concentration.[9][10]
Q3: My this compound stock solution in DMSO appears to have precipitated. What should I do?
A3: It is recommended to store this compound stock solutions at -20°C or -80°C for long-term stability.[8] If you observe precipitation upon thawing, gently warm the vial to 37°C and vortex thoroughly to redissolve the compound. Before preparing working dilutions, always visually inspect the stock solution for any precipitate. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: What is the recommended final concentration of DMSO in my cell-based assays?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically not exceeding 0.5%. Higher concentrations of DMSO can have cytotoxic effects and may interfere with the experimental results. Always include a vehicle control (cells treated with the same final concentration of DMSO as the this compound treated cells) in your experiments to account for any solvent effects.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Proliferation Assays
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding to minimize well-to-well variability. Avoid seeding cells at too high or too low a density. |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can lead to increased compound concentration and altered cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media. Ensure proper humidification in the incubator. |
| Compound Precipitation in Media | Visually inspect the wells after adding this compound to the culture medium. If precipitation is observed, consider preparing fresh dilutions or using a lower final concentration. The solubility of this compound can be limited in aqueous solutions.[11] |
| Inconsistent Incubation Times | Ensure that all plates are incubated for the same duration. When processing multiple plates, stagger the addition of reagents to maintain consistent incubation times for each plate. |
| Mycoplasma Contamination | Mycoplasma contamination can significantly affect cell health and response to treatment. Regularly test your cell cultures for mycoplasma contamination. |
Issue 2: Weak or No Inhibition of Parasite Growth in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal inhibitory concentration for your specific parasite and host cell line. |
| Incorrect Timing of Treatment | The efficacy of this compound can be dependent on the parasite's developmental stage. For example, pre-incubation of C. suis sporozoites with this compound did not inhibit host cell invasion, but treatment after infection significantly reduced merozoite replication.[5][12] Design experiments to target the replicative stages of the parasite. |
| Compound Instability | This compound may degrade in cell culture media over long incubation periods. Consider refreshing the media with freshly diluted this compound for long-term experiments. |
| Low Parasite Infection Rate | Ensure a consistent and adequate infection rate in your host cells. A low infection rate can mask the inhibitory effects of the compound. |
| Host Cell Toxicity | At higher concentrations, this compound may exhibit toxicity to the host cells, which can confound the interpretation of its anti-parasitic activity.[13] Determine the cytotoxicity of this compound on uninfected host cells to identify a non-toxic working concentration range. |
Data Presentation
Table 1: Reported In Vitro IC50 Values for this compound
| Target/Assay | Organism/Cell Line | IC50 | Reference |
| Recombinant CsCDPK1 enzyme activity | Cystoisospora suis | 4.5 nM | [13] |
| Merozoite proliferation in IPEC-1 cells | Cystoisospora suis | 40 nM | [13] |
| Merozoite replication in IPEC-1 cells | Cystoisospora suis | 35 nM | [14] |
| hERG inhibition | Human | 1.52 µM | [8] |
Mandatory Visualizations
Caption: CDPK1 signaling pathway in apicomplexan parasites.
Caption: Troubleshooting workflow for inconsistent this compound results.
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (WST-1)
This protocol is adapted from a study on this compound's effect on intestinal porcine epithelial cells (IPEC-1).[13]
Materials:
-
IPEC-1 cells (or other suitable host cell line)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
WST-1 reagent
-
48-well plates
-
Humidified incubator (37°C, 5% CO2)
-
ELISA plate reader
Procedure:
-
Cell Seeding:
-
Seed IPEC-1 cells in 48-well plates at a density of 4 x 10^4 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 20 mM stock solution of this compound in 100% DMSO.[5] Store at -20°C.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1000 nM, 200 nM, 100 nM, 50 nM, 25 nM). The final DMSO concentration should not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Remove the medium from the wells and add the this compound dilutions.
-
-
Incubation:
-
Incubate the plates for 4 days in a humidified incubator.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 3 hours at 37°C.
-
Measure the absorbance at 409 nm (reference wavelength 620 nm) using an ELISA plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: In Vitro Kinase Assay for CDPK1
This is a general protocol for a non-radioactive, Western blot-based kinase assay that can be adapted for CDPK1.
Materials:
-
Recombinant CDPK1
-
Recombinant substrate protein (e.g., a known or putative downstream target of CDPK1)
-
This compound
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.1 mM CaCl2)
-
ATP
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Phospho-specific primary antibody against the substrate
-
Total protein primary antibody against the substrate
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Kinase Reaction:
-
In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase assay buffer, recombinant CDPK1, and the substrate protein.
-
Add this compound at various concentrations (and a vehicle control). Pre-incubate for 10-15 minutes at 30°C.
-
Initiate the reaction by adding ATP to a final concentration of 100 µM.
-
Incubate for 30 minutes at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
-
Western Blotting:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated substrate.
-
To normalize for loading, strip the membrane and re-probe with an antibody against the total substrate protein.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Protocol 3: Target Engagement in Cells (Western Blot)
This protocol is to assess the phosphorylation status of a CDPK1 substrate in parasite-infected cells treated with this compound.
Materials:
-
Parasite-infected host cells
-
This compound
-
Complete cell culture medium
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Western blot reagents (as in Protocol 2)
-
Primary antibody against a phosphorylated downstream target of CDPK1
-
Primary antibody against the total downstream target protein
-
Loading control antibody (e.g., anti-actin or anti-tubulin)
Procedure:
-
Cell Treatment:
-
Seed and infect host cells in a multi-well plate.
-
Treat the cells with a range of this compound concentrations (and a vehicle control) for a predetermined time (e.g., 1-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Perform western blotting as described in Protocol 2, loading equal amounts of protein for each sample.
-
Probe the membrane with the primary antibody against the phosphorylated substrate.
-
Strip and re-probe the membrane with an antibody against the total substrate protein and a loading control.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein and the loading control.
-
Determine the concentration-dependent effect of this compound on the phosphorylation of the CDPK1 substrate.
-
References
- 1. cmb.ump.edu.vn [cmb.ump.edu.vn]
- 2. Bumped kinase inhibitor 1369 is effective against Cystoisospora suis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. media.malariaworld.org [media.malariaworld.org]
- 4. Calcium-Dependent Signaling and Kinases in Apicomplexan Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Improving the efficacy of a BKI-1369 treatment regimen
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the efficacy of BKI-1369 treatment regimens in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a bumped kinase inhibitor (BKI) that selectively targets calcium-dependent protein kinase 1 (CDPK1) in apicomplexan parasites.[1][2][3] This enzyme is crucial for multiple physiological functions in these parasites, including gliding motility, host cell invasion, egress, and replication.[1] Importantly, CDPKs are absent in mammalian hosts, making this compound a selective inhibitor with a lower potential for host toxicity.[1]
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: For in vitro studies, a concentration of 200 nM this compound has been shown to almost completely inhibit parasite proliferation (>95%). The IC50 (the concentration that inhibits 50% of parasite proliferation) has been reported to be around 40 nM in intestinal porcine epithelial cells-1 (IPEC-1). It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and parasite strain.
Q3: What is a typical effective dosage for in vivo animal studies?
A3: In piglet models of Cystoisospora suis infection, a five-day treatment with this compound at 10 mg/kg body weight, administered twice a day, effectively suppressed oocyst excretion and diarrhea. More recent studies have shown that reduced treatment frequencies, such as two doses of 20 mg/kg body weight at 2 and 4 days post-infection, can also completely suppress oocyst excretion. For Cryptosporidium hominis in gnotobiotic piglets, a five-day treatment also showed significant reduction in disease signs.
Q4: How should I prepare and store this compound for my experiments?
A4: this compound is typically stored as a stock solution in 100% DMSO at -20°C. For in vivo studies in piglets, a fine powder of this compound can be dissolved in a solvent mixture of 3% Tween 80, 7% ethanol (B145695), and 90% normal saline.
Q5: Are there any known off-target effects or toxicity concerns with this compound?
A5: While BKIs are designed to be selective for parasite kinases, this compound has been shown to have some inhibitory activity against the human ether-à-go-go-related gene (hERG) potassium channel, with an IC50 of 1.52 μM. Inhibition of the hERG channel can lead to cardiotoxicity in humans. However, in piglet studies, no obvious side effects were observed at therapeutic doses. Researchers should be mindful of potential cardiovascular effects, especially when translating findings to higher-order animal models or human applications.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no efficacy in vitro | 1. Incorrect timing of treatment: Pre-incubation of sporozoites with this compound alone may not be effective. The drug primarily targets merozoite replication. 2. Suboptimal drug concentration: The effective concentration can vary between parasite species and strains. 3. Drug degradation: Improper storage or handling of this compound can lead to loss of activity. | 1. Initiate treatment post-infection: Apply this compound to infected cell cultures after parasite invasion has occurred. A single treatment 2 days post-infection has been shown to be effective. 2. Perform a dose-response curve: Determine the IC50 and optimal concentration for your specific experimental setup. 3. Ensure proper storage: Store this compound stock solutions at -20°C in DMSO and prepare fresh dilutions for each experiment. |
| Inconsistent results between experiments | 1. Variability in parasite infectivity: The age and viability of sporozoites can affect the outcome. 2. Inconsistent cell culture conditions: Variations in cell density, media, or incubation time can influence parasite growth and drug efficacy. 3. Incomplete drug dissolution: this compound may not be fully dissolved in the solvent. | 1. Use freshly excysted sporozoites: Ensure consistent parasite quality for each experiment. 2. Standardize cell culture protocols: Maintain consistent cell seeding density and other culture parameters. 3. Ensure complete dissolution: Vortex the this compound solution thoroughly before adding it to the culture medium. |
| Observed cytotoxicity in host cells | 1. High concentration of this compound: Although generally well-tolerated by host cells, very high concentrations may lead to toxicity. 2. High concentration of DMSO solvent: DMSO can be toxic to cells at higher concentrations. | 1. Determine the maximum non-toxic concentration: Perform a cell viability assay (e.g., WST-1) with a range of this compound concentrations on uninfected host cells. 2. Maintain a low final DMSO concentration: Keep the final concentration of DMSO in the culture medium below 0.1%. |
| Development of drug resistance | 1. Prolonged exposure to suboptimal drug concentrations: This can select for resistant parasite populations. 2. Altered drug efflux: Increased activity of drug transporters could potentially reduce intracellular this compound concentration. | 1. Use optimal drug concentrations: Treat with a concentration that effectively clears the parasite population. 2. Consider combination therapy: Combining this compound with other antiprotozoal agents with different mechanisms of action may reduce the likelihood of resistance. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound against Apicomplexan Parasites
| Parasite | Host Cell | IC50 | Concentration for >95% Inhibition | Reference |
| Cystoisospora suis | IPEC-1 | ~40 nM | 200 nM | |
| Cystoisospora suis | IPEC-1 | 35 nM | 350 nM | |
| Cryptosporidium parvum | HCT-8 | Not explicitly stated, but effective in vitro | Not explicitly stated, but effective in vitro |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Animal Model | Parasite | Dosage Regimen | Key Outcomes | Pharmacokinetic Parameters | Reference |
| Piglets | Cystoisospora suis | 10 mg/kg BW, twice daily for 5 days | Suppressed oocyst excretion and diarrhea | Plasma concentration increased to 11.7 μM | |
| Piglets | Cystoisospora suis | 20 mg/kg BW, single dose at 2 dpi or two doses at 2 and 4 dpi | Completely suppressed oocyst excretion (two doses) | Fecal Cmax of 8.1 μM at 24h post-dose (single dose) | |
| Gnotobiotic Piglets | Cryptosporidium hominis | 10 mg/kg BW, twice daily for 5 days | Reduced oocyst excretion and mucosal lesions | Plasma concentration of 10 μM after 9th dose | |
| Mice | Cryptosporidium parvum | 100 mg/kg | Reduced infection levels | Not explicitly stated |
Experimental Protocols
1. In Vitro Merozoite Proliferation Inhibition Assay
This protocol is adapted from studies on Cystoisospora suis in IPEC-1 cells.
-
Cell Culture: Maintain IPEC-1 cells in a suitable culture medium at 37°C and 5% CO2. Seed cells in 48-well plates to form a confluent monolayer.
-
Parasite Infection: Prepare freshly excysted sporozoites of the parasite. Infect the confluent IPEC-1 cell monolayers with a predetermined number of sporozoites.
-
This compound Treatment:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Two days post-infection, add serial dilutions of this compound (e.g., ranging from 10 nM to 1000 nM) to the infected cell cultures. Include a DMSO-only control.
-
Incubate the treated plates for an appropriate duration (e.g., up to 9 days post-infection for C. suis).
-
-
Assessment of Proliferation:
-
At the end of the incubation period, collect the culture supernatants.
-
Count the number of free merozoites using a hemocytometer or an automated cell counter.
-
Calculate the percent inhibition of merozoite proliferation for each this compound concentration compared to the DMSO control.
-
-
Data Analysis: Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
2. In Vivo Efficacy Study in a Piglet Model of Cystoisosporosis
This protocol is a generalized representation based on published studies.
-
Animal Model: Use suckling piglets of a susceptible age. House the animals in appropriate facilities with their sows.
-
Experimental Infection: Orally infect the piglets with a known number of sporulated Cystoisospora suis oocysts.
-
This compound Formulation and Administration:
-
Prepare a suspension of this compound in a vehicle such as 3% Tween 80 + 7% ethanol + 90% normal saline.
-
Administer the this compound suspension orally to the piglets at the desired dosage and frequency (e.g., 20 mg/kg at 2 and 4 days post-infection).
-
Include a control group that receives the vehicle only.
-
-
Monitoring and Sample Collection:
-
Monitor the piglets daily for clinical signs, including fecal consistency (diarrhea score) and body weight.
-
Collect individual fecal samples daily to quantify oocyst excretion using a McMaster technique or similar method.
-
-
Efficacy Evaluation:
-
Compare the oocyst excretion, diarrhea scores, and body weight gain between the this compound-treated and control groups.
-
Statistical analysis should be performed to determine the significance of the treatment effect.
-
Visualizations
Caption: this compound inhibits the CDPK1 signaling pathway in apicomplexan parasites.
Caption: A general experimental workflow for evaluating this compound efficacy.
Caption: A decision tree for troubleshooting low this compound efficacy.
References
- 1. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
BKI-1369 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and best practices for the use of BKI-1369. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a "bumped kinase inhibitor" (BKI). It is a potent and selective inhibitor of Calcium-Dependent Protein Kinase 1 (CDPK1) in apicomplexan parasites.[1][2][3] CDPKs are absent in mammals, making them an attractive drug target.[1] By inhibiting CDPK1, this compound disrupts essential processes in the parasite's life cycle, such as motility, host-cell invasion, and egress.[4]
2. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[5] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
3. How should I prepare this compound for in vitro and in vivo experiments?
The solubility of this compound is a key consideration for experimental setup.
-
For in vitro experiments: this compound is soluble in DMSO.[5] A stock solution can be prepared in DMSO and then further diluted in culture medium to the desired final concentration. It is important to note that hygroscopic DMSO can negatively impact solubility, so using a fresh, unopened vial of DMSO is recommended.[5]
-
For in vivo experiments: A common solvent for oral administration in animal models is a mixture of 3% Tween 80, 7% ethanol, and 90% normal saline.[1] The fine powder of this compound should be dissolved in this solvent to achieve the desired concentration.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | The final concentration of DMSO in the medium is too high, causing the compound to fall out of solution. The concentration of this compound exceeds its solubility limit in the aqueous medium. | Ensure the final DMSO concentration in your cell culture medium is kept low (typically ≤0.5%) to maintain solubility. Prepare a more concentrated DMSO stock solution so that a smaller volume is needed for dilution. If precipitation persists, consider using a different solvent system or a solubilizing agent, though this may require validation for your specific assay. |
| Inconsistent or lower-than-expected efficacy in in vitro assays. | Degradation of this compound due to improper storage. Inaccurate concentration of the stock solution. The specific parasite strain or species may have lower sensitivity to this compound. | Always store this compound stock solutions at the recommended temperatures (-20°C for short-term, -80°C for long-term) and avoid multiple freeze-thaw cycles.[5] Re-verify the concentration of your stock solution using a reliable method. Test a range of this compound concentrations to determine the IC50 for your specific parasite line. |
| Observed toxicity in cell culture or animal models. | The concentration of this compound used is too high. Off-target effects of the inhibitor. The solvent used for administration is causing toxicity. | Perform a dose-response experiment to determine the optimal concentration that is effective against the parasite with minimal host cell toxicity. Review literature for known off-target effects of BKIs.[6] Always include a vehicle control group in your experiments to assess the toxicity of the solvent alone. |
| Variability in in vivo efficacy between experiments. | Differences in drug formulation and administration. Animal-to-animal variation in drug absorption and metabolism. The timing of treatment initiation relative to infection is critical. | Ensure consistent preparation of the this compound formulation for each experiment. Standardize the gavage technique to minimize variability in administration. The timing of this compound administration can significantly impact its efficacy; for example, treatment initiated 2 days post-infection has been shown to be more effective than treatment at the time of infection in some models.[1][7] |
Quantitative Data Summary
This compound In Vitro Efficacy
| Parasite | Assay | IC50 | Reference |
| Cystoisospora suis | Merozoite Proliferation | 40 nM | [2] |
| Cryptosporidium parvum | Growth Inhibition | Nearly identical to other BKIs tested | [8] |
This compound In Vivo Dosing Regimens
| Animal Model | Parasite | Dose | Efficacy | Reference |
| Piglets | Cystoisospora suis | 10 mg/kg BW, twice a day for 5 days | Suppressed oocyst excretion and diarrhea | [3] |
| Piglets | Cryptosporidium hominis | 10 mg/kg BW | Significant reduction of oocyst excretion | [9] |
| Piglets | Cystoisospora suis | 20 mg/kg BW, two doses at 2 and 4 dpi | Completely suppressed oocyst excretion | [1] |
| Neonatal Mice | Cryptosporidium parvum | 10 mg/kg | 70% reduction in infection | [8] |
Experimental Protocols
In Vitro Inhibition of Cystoisospora suis Merozoite Proliferation
-
Cell Culture: Maintain intestinal porcine epithelial cells (IPEC-1) in a suitable culture medium at 37°C and 5% CO2.
-
Infection: Seed IPEC-1 cells in 48-well plates. One day after seeding, infect the cells with C. suis sporozoites.
-
Treatment: Prepare a stock solution of this compound in 100% DMSO and store at -20°C. Dilute the stock solution in culture medium to achieve final concentrations ranging from 25 nM to 1000 nM. Add the diluted this compound to the infected cell cultures.
-
Incubation: Incubate the treated, infected cells for 4 days at 37°C with 5% CO2.
-
Assessment: Evaluate the inhibition of merozoite proliferation using a suitable method, such as a colorimetric cell proliferation assay (e.g., WST-1 assay).[2]
In Vivo Efficacy in a Piglet Model of Cystoisospora suis Infection
-
Animal Model: Use suckling piglets experimentally infected with C. suis.
-
Drug Formulation: Dissolve the fine powder of this compound in a solvent containing 3% Tween 80, 7% ethanol, and 90% normal saline to the desired concentration (e.g., 5%).[1]
-
Treatment Regimen: Administer this compound orally to the piglets. A successful regimen has been a dose of 20 mg/kg body weight given at 2 and 4 days post-infection.[1]
-
Monitoring: Monitor the piglets for clinical signs such as diarrhea and measure oocyst excretion in fecal samples.
-
Efficacy Evaluation: Assess the efficacy of this compound by comparing oocyst counts and clinical scores between the treated and control groups.[1]
Visualizations
Caption: Mechanism of action of this compound in apicomplexan parasites.
Caption: General experimental workflows for this compound studies.
References
- 1. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bumped kinase inhibitor 1369 is effective against Cystoisospora suis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium-dependent protein kinase 1 is an essential regulator of exocytosis in Toxoplasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing selective inhibitors for calcium-dependent protein kinases in apicomplexans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative assessment of the effects of bumped kinase inhibitors on early zebrafish embryo development and pregnancy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Necessity of Bumped Kinase Inhibitor Gastrointestinal Exposure in Treating Cryptosporidium Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Technical Support Center: Managing Potential Cardiotoxicity of BKI-1369 in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bumped kinase inhibitor BKI-1369 in animal models. The information provided is intended to help manage and mitigate potential cardiotoxicity during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a "bumped kinase inhibitor" (BKI) that selectively targets calcium-dependent protein kinase 1 (CDPK1) in apicomplexan parasites. This selectivity is due to structural differences in the ATP-binding pocket of the parasite kinase compared to mammalian kinases, making it a promising antiprotozoal agent.[1][2]
Q2: What are the known cardiotoxic risks associated with this compound?
A2: Preclinical studies have indicated that this compound has a potential for cardiotoxicity, primarily related to the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1] Inhibition of the hERG channel can delay cardiac repolarization, leading to QT interval prolongation and an increased risk of arrhythmias.[3] In dog cardiovascular studies, this compound has been shown to cause dose-dependent increases in the QTcV interval.[1] While considered to have a better safety profile than its predecessor, BKI-1294, its hERG IC50 may be a concern for human use but is considered to have a sufficient safety margin for veterinary applications.[1][4]
Q3: What are the potential signaling pathways involved in this compound-induced cardiotoxicity?
A3: The primary known mechanism of this compound cardiotoxicity is the blockade of the hERG potassium channel, which directly affects cardiac action potential repolarization. Additionally, as a kinase inhibitor, there is a theoretical risk of off-target effects on crucial cardiomyocyte survival pathways, such as the PI3K/Akt and MEK/ERK pathways, which have been implicated in the cardiotoxicity of other tyrosine kinase inhibitors.[5][6][7] Off-target inhibition of these pathways can lead to cardiomyocyte apoptosis and dysfunction.
Q4: Which animal models are recommended for assessing the cardiotoxicity of this compound?
A4: Dogs are a preferred non-rodent species for cardiovascular safety assessment due to their similar cardiac physiology to humans.[8][9] Conscious, telemetered dogs are often used to monitor electrocardiogram (ECG) and hemodynamic parameters.[10] Rodent models, such as rats and mice, are also commonly used for initial toxicity screening and mechanistic studies, including echocardiography and histopathology.[11][12][13]
Q5: What are the key monitoring parameters for this compound cardiotoxicity in animal models?
A5: A comprehensive assessment should include:
-
Electrocardiography (ECG): To monitor for QT interval prolongation, arrhythmias, and other conduction abnormalities.[9][14]
-
Echocardiography: To assess cardiac function, including left ventricular ejection fraction (LVEF), fractional shortening (FS), and chamber dimensions.[12][15][16]
-
Cardiac Biomarkers: Measurement of serum levels of cardiac troponin I (cTnI) and N-terminal pro-brain natriuretic peptide (NT-proBNP) can indicate myocardial injury and stress.[17][18][19][20][21]
-
Histopathology: Microscopic examination of heart tissue for signs of necrosis, fibrosis, and cellular damage.[4][22][23]
Troubleshooting Guides
Electrocardiography (ECG) in Conscious Dogs
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Noisy or Unstable Baseline | Poor electrode contact, animal movement, muscle tremors, electrical interference. | 1. Ensure good skin-electrode contact by using alcohol or conductive gel.[14] 2. Check that the animal is calm and in a quiet environment.[24] 3. Reposition the animal to minimize muscle tension.[25] 4. Ensure ECG cables are not tangled or near other electrical equipment. |
| Inaccurate Heart Rate | Misinterpretation of T-waves as R-waves, significant arrhythmia. | 1. Ensure proper lead placement to obtain a clear P-QRS-T complex.[26] 2. Manually verify the heart rate from the ECG trace. 3. If arrhythmia is present, consult with a veterinary cardiologist for interpretation. |
| Difficulty Identifying QT Interval | Low amplitude T-wave, baseline wander. | 1. Adjust the gain and filter settings on the ECG machine. 2. Use a consistent method for measuring the QT interval, such as the tangent method. 3. Ensure the animal is calm to minimize respiratory-induced baseline changes. |
Echocardiography in Rodents
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Image Quality | Inadequate acoustic window, air bubbles in the ultrasound gel, incorrect transducer frequency. | 1. Ensure the chest is properly shaved and an ample amount of warmed ultrasound gel is used.[16] 2. Optimize the animal's position to improve the acoustic window. 3. Use a high-frequency transducer appropriate for the size of the animal. |
| High Heart Rate Affecting Measurements | Anesthesia level is too light, stress. | 1. Maintain a stable plane of anesthesia; isoflurane (B1672236) is commonly used.[15] 2. Monitor heart rate and temperature throughout the procedure.[15] 3. Allow the animal to acclimate to the environment before starting the measurement. |
| Inconsistent Measurements | Inconsistent placement of M-mode cursor, different imaging planes between sessions. | 1. Use the parasternal long-axis view to guide the placement of the M-mode cursor perpendicular to the left ventricular walls at the level of the papillary muscles.[16] 2. Standardize the imaging protocol and use the same views for all animals and time points.[1] |
Quantitative Data Summary
Table 1: Preclinical Cardiovascular Safety Profile of this compound
| Parameter | Animal Model | Finding | Reference |
| hERG Inhibition (IC50) | In vitro (Thallium flux assay) | ~1.52 µM | [4] |
| QTcV Interval | Dog | Dose-dependent increases observed | [1] |
| Cardiac Output & Contractility | Dog | Decreases in cardiac output and negative inotropic effects at higher exposures (>9.3 µM) | [1] |
| Mean Arterial Pressure | Dog | Decrease observed at higher exposures | [1] |
Experimental Protocols
In Vivo Cardiovascular Assessment in Conscious Telemetered Dogs
-
Animal Model: Purpose-bred male and female beagle dogs, surgically implanted with telemetry devices for continuous monitoring of ECG and blood pressure.
-
Acclimation: Animals should be acclimated to the study environment and procedures to minimize stress-related cardiovascular changes.
-
Dosing: this compound is administered orally. A vehicle control group should be included.
-
Data Collection:
-
Continuous ECG recordings are collected pre-dose and for at least 24 hours post-dose.
-
Lead II ECG is typically used for analysis.
-
Hemodynamic parameters (systolic, diastolic, and mean arterial pressure; heart rate) are also continuously recorded.
-
-
Data Analysis:
-
QT intervals are corrected for heart rate using a species-specific formula (e.g., Van de Water's).
-
Changes from baseline are calculated for all parameters and compared between treated and control groups.
-
Cardiac Biomarker Analysis in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Dosing: this compound is administered at multiple dose levels via oral gavage for a specified duration (e.g., 14 or 28 days).
-
Sample Collection: Blood samples are collected at baseline and at specified time points during the study (e.g., 24 hours, 7 days, and at termination). Serum or plasma is prepared according to the assay requirements.
-
Biomarker Measurement:
-
Data Analysis: Biomarker levels are compared between dose groups and the vehicle control group. Statistically significant increases in cTnI or NT-proBNP may indicate myocardial injury or stress.
Histopathological Evaluation of the Heart
-
Tissue Collection: At the end of the in-life phase, animals are euthanized, and hearts are excised.
-
Fixation: Hearts are weighed and then fixed in 10% neutral buffered formalin.
-
Trimming and Processing: The heart is trimmed according to a standardized protocol to allow for examination of the atria, ventricles, and valves. Tissues are then processed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Microscopic Examination: A board-certified veterinary pathologist examines the slides for any evidence of cardiotoxicity, including:
-
Myocardial necrosis/degeneration
-
Inflammation
-
Fibrosis
-
Vacuolation
-
Hypertrophy
-
Visualizations
Caption: Potential mechanism of this compound-induced cardiotoxicity via hERG channel inhibition.
References
- 1. New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. An assessment of cardiac histopathological changes in doxorubicin dose-dependent animal models | VETERINARIA [veterinaria.unsa.ba]
- 5. ahajournals.org [ahajournals.org]
- 6. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical cardiac safety assessment of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histopathologic Findings in the Heart Associated With Telemetry Instrumentation in Beagle Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rat Model of Cardiotoxic Drug-Induced Cardiomyopathy | Springer Nature Experiments [experiments.springernature.com]
- 12. academic.oup.com [academic.oup.com]
- 13. ahajournals.org [ahajournals.org]
- 14. vcahospitals.com [vcahospitals.com]
- 15. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 16. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cardiac Safety Biomarkers for Preclinical Cardiotoxicity Testing | Biomedica [bmgrp.com]
- 18. Cardiac Safety Biomarker Assays in Preclinical Toxicology Testing | Biomedica [bmgrp.com]
- 19. Evaluation of Cardiac Toxicity Biomarkers in Rats from Different Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ovid.com [ovid.com]
- 21. Early Detection of Cardiotoxicity Biomarkers | SMC® Technology [sigmaaldrich.com]
- 22. fortunejournals.com [fortunejournals.com]
- 23. Histopathological Evaluation of Heart Toxicity of a Novel Selective PPAR-γ Agonists CKD-501 in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dvm360.com [dvm360.com]
- 25. youtube.com [youtube.com]
- 26. Reading ECGs (Electrocardiogram) in Dogs [meditech.com.cn]
Adjusting BKI-1369 dosage for different parasite strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bumped kinase inhibitor (BKI), BKI-1369. The information provided will help in adjusting dosages for different parasite strains and addressing common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a bumped kinase inhibitor that selectively targets Calcium-Dependent Protein Kinase 1 (CDPK1) in various apicomplexan parasites.[1][2][3][4] CDPKs are crucial for multiple physiological functions in these parasites, including motility, host cell invasion, and replication.[2] Importantly, CDPKs are absent in mammalian hosts, making them a specific and attractive drug target with a reduced risk of off-target effects in the host.[2][3]
Q2: Against which parasite species has this compound shown efficacy?
A2: this compound has demonstrated efficacy against a range of apicomplexan parasites, including:
-
Cystoisospora suis (including toltrazuril-resistant strains)[1]
-
Cryptosporidium hominis[5]
-
Cryptosporidium parvum[6]
-
Toxoplasma gondii[6]
-
Sarcocystis neurona[1]
-
Besnoitia besnoiti[1]
-
Neospora caninum[1]
Q3: What is the mechanism of resistance to this compound?
A3: Resistance to this compound can arise from mutations in the target enzyme, CDPK1. Specifically, a mutation in the 'gatekeeper' residue of the ATP-binding pocket of CDPK1 can confer resistance. For instance, expressing a mutant Toxoplasma gondii CDPK1 with a methionine (Met) gatekeeper residue in T. gondii cells leads to resistance to the inhibitory effects of BKIs.[6] This is because BKIs are designed to fit into a hydrophobic pocket created by a small gatekeeper residue (like glycine) present in the parasite's CDPK1, a feature not found in mammalian kinases which typically have a bulkier gatekeeper residue.[3][6]
Troubleshooting Guide
Issue: Sub-optimal efficacy of this compound in in vitro experiments.
Possible Cause 1: Inappropriate timing of treatment.
-
Recommendation: this compound is more effective at inhibiting parasite replication than initial host cell invasion by sporozoites.[2][4] For instance, pre-incubation of C. suis sporozoites with this compound did not inhibit infection, whereas treatment post-infection significantly reduced merozoite replication.[4] It is recommended to apply this compound after the initial host cell invasion has occurred.
Possible Cause 2: Incorrect dosage.
-
Recommendation: The effective concentration of this compound can vary between parasite species and even different life cycle stages. It is crucial to perform a dose-response experiment to determine the IC50 (50% inhibitory concentration) for the specific parasite strain and developmental stage being studied. For example, for C. suis merozoites, the IC50 was found to be approximately 40 nM, with near-complete inhibition (>95%) at 200 nM.[1]
Possible Cause 3: Parasite resistance.
-
Recommendation: If the parasite strain has been previously exposed to BKIs or if there is a suspicion of inherent resistance, consider sequencing the cdpk1 gene to check for mutations in the gatekeeper residue.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound efficacy against different parasite strains.
Table 1: In Vitro Efficacy of this compound against Cystoisospora suis
| Parameter | Concentration | Efficacy |
| IC50 (merozoite proliferation) | 40 nM | 50% inhibition |
| IC95 (merozoite proliferation) | 200 nM | >95% inhibition |
| Significant reduction in merozoite replication (single application 2 dpi) | ≥200 nM | Significant |
Data sourced from Shrestha et al., 2019.[1]
Table 2: In Vivo Efficacy of this compound against Cystoisospora suis in Piglets
| Dosage Regimen | Outcome |
| 10 mg/kg BW twice a day for 5 days | Effective suppression of oocyst excretion and diarrhea |
| 20 mg/kg BW (two doses at 2 and 4 dpi) | Complete suppression of oocyst excretion |
| 20 mg/kg BW (single dose at 2 dpi) | 82% suppression of oocyst excretion |
| 10 mg/kg BW (single dose at 2 dpi) | Effective suppression of diarrhea |
| 5 mg/kg BW (single dose at 2 dpi) | No control of diarrhea |
Data sourced from Shrestha et al., 2019 and Shrestha et al., 2020.[1][2]
Table 3: Pharmacokinetic and Efficacy Data for this compound against Cryptosporidium parvum in a Neonatal Mouse Model
| Parameter | Value |
| Oral Dose | 10 mg/kg |
| Cmax (unbound) | 0.3 µM |
| AUC (unbound) | 2.3 µM*h |
| In Vitro EC50 | 37 nM |
| In Vivo Efficacy (% reduction in infection) | 70% |
Data sourced from Hulverson et al., 2017.[7]
Experimental Protocols
Protocol 1: In Vitro Dose-Response Assay for this compound against Cystoisospora suis Merozoite Proliferation
-
Cell Culture: Seed porcine intestinal epithelial cells (IPEC-1) in 96-well plates and grow to confluency.
-
Infection: Infect the confluent IPEC-1 monolayers with C. suis sporozoites.
-
Treatment: Prepare serial dilutions of this compound in culture medium. After allowing for sporozoite invasion (e.g., 24-48 hours post-infection), replace the medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that allows for merozoite development and proliferation (e.g., 4 days).
-
Quantification: Quantify parasite proliferation. This can be done by measuring the expression of a parasite-specific protein via ELISA or by other established methods.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits the parasite's CDPK1, preventing substrate phosphorylation.
Troubleshooting Workflow for Sub-optimal this compound Efficacy
Caption: A logical workflow to troubleshoot sub-optimal this compound efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bumped Kinase Inhibitors as therapy for apicomplexan parasitic diseases: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Efficacy of Bumped Kinase Inhibitor 1369 in a Pig Model of Acute Diarrhea Caused by Cryptosporidium hominis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium Dependent Protein Kinase 1 as a Drug Target for T. Gondii and C. Parvum | National Agricultural Library [nal.usda.gov]
- 7. Necessity of Bumped Kinase Inhibitor Gastrointestinal Exposure in Treating Cryptosporidium Infection - PMC [pmc.ncbi.nlm.nih.gov]
Why is a multi-dose regimen of BKI-1369 necessary?
This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance on the use of BKI-1369.
Frequently Asked Questions (FAQs)
Q1: Why is a multi-dose regimen of this compound necessary for effective treatment?
A multi-dose regimen of this compound is essential due to its pharmacokinetic properties and its specific mechanism of action against apicomplexan parasites. The primary reasons include:
-
Sustained Therapeutic Concentration: this compound is eliminated from the body slowly. A multi-dose regimen ensures that the plasma concentration of the compound is maintained above the minimum effective level needed to inhibit parasite replication over a sufficient duration. Studies in piglets have shown that plasma concentrations of this compound increase with repeated doses, indicating drug accumulation and sustained exposure of the parasite to the drug.[1][2][3][4]
-
Targeting Merozoite Replication: this compound is most effective at inhibiting the replication of merozoites, a key stage in the parasite life cycle.[5] A continuous presence of the inhibitor is required to effectively suppress this proliferative stage. Single doses may not be sufficient to cover the entire period of merozoite replication.
-
Dose- and Duration-Dependent Efficacy: The effectiveness of this compound is dependent on both the dose and the duration of treatment. In vitro studies have demonstrated that prolonged exposure to this compound is more effective at reducing parasite numbers than a short-term treatment.
Q2: What is the primary molecular target of this compound?
This compound is a "bumped kinase inhibitor" that specifically targets Calcium-Dependent Protein Kinase 1 (CDPK1) in apicomplexan parasites. This enzyme is crucial for several processes essential for parasite survival and propagation, including the regulation of microneme secretion, which is vital for host cell invasion and motility. Importantly, CDPKs are absent in mammalian hosts, making this compound a selective inhibitor with a lower potential for host toxicity.
Q3: What are the known metabolites of this compound?
The two major metabolites of this compound are BKI-1318 and BKI-1817. Fecal concentration analysis in piglets has shown the presence of both the parent compound and these metabolites.
Troubleshooting Guides
Issue: Sub-optimal efficacy observed in in vivo experiments.
-
Possible Cause 1: Inadequate Dosing Regimen.
-
Solution: Ensure that a multi-dose regimen is being followed. As demonstrated in piglet models of cystoisosporosis and cryptosporidiosis, a five-day treatment with twice-daily dosing has been shown to be effective. While reduced-frequency regimens have been explored, the efficacy is highly dependent on maintaining a therapeutic concentration during the parasite's replication phase.
-
-
Possible Cause 2: Timing of Treatment Initiation.
-
Solution: this compound is most effective against the replicating merozoite stage and is less effective at preventing initial sporozoite invasion. Initiate treatment post-infection to coincide with the expected period of merozoite proliferation.
-
-
Possible Cause 3: Insufficient Drug Exposure.
-
Solution: While systemic exposure is important, for gastrointestinal parasites, local concentration in the gut is also critical. Ensure the formulation and route of administration are appropriate for the model system to achieve adequate local and systemic drug levels.
-
Issue: Inconsistent results in in vitro parasite inhibition assays.
-
Possible Cause 1: Incorrect Inhibitor Concentration.
-
Solution: The half-maximal inhibitory concentration (IC50) of this compound against Cystoisospora suis merozoites is approximately 40 nM, with near-complete inhibition at 200 nM. Verify the concentration of your this compound stock solution and perform a dose-response curve to determine the optimal concentration for your specific parasite and culture system.
-
-
Possible Cause 2: Short Duration of Inhibitor Exposure.
-
Solution: The inhibitory effect of this compound is duration-dependent. Ensure that the inhibitor is present in the culture medium for a sufficient period to cover the replication cycle of the parasite stage being targeted. For C. suis, a continuous 5-day exposure has been shown to be effective.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound against Cystoisospora suis
| Parameter | Value | Reference |
| IC50 (Merozoite Proliferation) | 40 nM | |
| Concentration for >95% Inhibition | 200 nM |
Table 2: Pharmacokinetic Parameters of this compound in Piglets
| Dosing Regimen | Peak Plasma Concentration (Cmax) | Observations | Reference |
| 10 mg/kg BW twice a day for 5 days | Increased to 11.7 µM during treatment | Constant drug accumulation | |
| 10 mg/kg (single dose) | 2.8 - 3.4 µM (2 hours post-dose) | ||
| 10 mg/kg (after 9th dose) | 10 µM | Slow elimination and accumulation |
Experimental Protocols
In Vivo Efficacy Study in a Piglet Model of Cystoisosporosis
This protocol is a summary of the methodology described in studies by Shrestha et al.
-
Animal Model: Suckling piglets are used as the host for Cystoisospora suis.
-
Infection: Piglets are experimentally infected with a known number of sporulated C. suis oocysts.
-
Treatment Groups:
-
Control Group: Receives the vehicle only.
-
Treatment Group: Receives this compound orally. A common effective regimen is 10 mg/kg body weight, administered twice daily for five consecutive days.
-
-
Parameters Monitored:
-
Oocyst Excretion: Fecal samples are collected daily to quantify the number of oocysts shed.
-
Clinical Signs: Diarrhea scores and body weight are recorded daily.
-
-
Pharmacokinetic Analysis: Blood samples are collected at various time points to determine the plasma concentration of this compound and its metabolites using LC-MS/MS.
Visualizations
Signaling Pathway of CDPK1 in Apicomplexan Parasites
Caption: this compound inhibits the activation of CDPK1, disrupting essential parasite functions.
Experimental Workflow for In Vivo this compound Efficacy Testing
References
- 1. researchgate.net [researchgate.net]
- 2. Bumped kinase inhibitor 1369 is effective against Cystoisospora suis in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Efficacy of Bumped Kinase Inhibitor 1369 in a Pig Model of Acute Diarrhea Caused by Cryptosporidium hominis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bumped kinase inhibitor 1369 is effective against Cystoisospora suis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of BKI-1369 and Toltrazuril for the Treatment of Coccidiosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel bumped kinase inhibitor BKI-1369 and the widely used anticoccidial drug toltrazuril (B1682979) for the treatment of coccidiosis. This analysis is based on available experimental data, focusing on their mechanisms of action, efficacy against various coccidian parasites, and the methodologies used in these assessments.
Executive Summary
Coccidiosis, a parasitic disease caused by protozoa of the phylum Apicomplexa, poses a significant threat to the health and productivity of livestock and companion animals. For decades, toltrazuril has been a cornerstone of coccidiosis control, offering broad-spectrum activity against various Eimeria species. However, the emergence of drug-resistant strains necessitates the development of new therapeutic agents. This compound, a bumped kinase inhibitor, represents a novel class of antiprotozoal drugs with a distinct mechanism of action.
This guide reveals that while this compound demonstrates high efficacy against Cystoisospora suis, including toltrazuril-resistant strains, and Cryptosporidium hominis, its effectiveness against the economically significant Eimeria species is likely limited. This is attributed to differences in the target enzyme, calcium-dependent protein kinase 1 (CDPK1), between these parasites. Toltrazuril remains a potent and broad-spectrum treatment for Eimeria-induced coccidiosis.
Mechanism of Action
The fundamental difference between this compound and toltrazuril lies in their molecular targets and mechanisms of action.
This compound: This compound is a potent inhibitor of calcium-dependent protein kinase 1 (CDPK1), an enzyme crucial for multiple physiological processes in apicomplexan parasites, including motility, invasion of host cells, and replication.[1][2] Notably, CDPK1 is absent in mammalian hosts, making it a selective target for drug development.[2] The efficacy of BKIs is highly dependent on the presence of a small glycine (B1666218) residue at the "gatekeeper" position of the ATP-binding pocket of CDPK1. Parasites such as Cystoisospora and Cryptosporidium possess this glycine gatekeeper and are therefore highly susceptible to this compound.[3]
Toltrazuril: This triazinetrione derivative has a broader, albeit less specific, mechanism of action. It is believed to primarily interfere with the parasite's mitochondrial respiratory chain, affecting enzymes such as succinate-cytochrome C reductase and NADH oxidase.[4] A secondary mode of action involves the inhibition of enzymes in the pyrimidine (B1678525) synthesis pathway. This disruption of cellular respiration and nucleotide synthesis is effective against all intracellular developmental stages of coccidia.
Comparative Efficacy
Table 1: In Vitro Efficacy Data
| Compound | Parasite | Assay Type | Efficacy Metric | Value | Citation(s) |
| This compound | Cystoisospora suis | Merozoite Proliferation | IC50 | 35 nM | |
| This compound | Cystoisospora suis | Merozoite Proliferation | IC95 | 350 nM |
Table 2: In Vivo Efficacy Data for this compound
| Animal Model | Parasite | Dosage | Key Findings | Citation(s) |
| Piglets | Cystoisospora suis (toltrazuril-sensitive and -resistant strains) | 10 mg/kg BW, twice daily for 5 days | Effectively suppressed oocyst excretion and diarrhea; improved body weight gain. | |
| Piglets | Cystoisospora suis | 20 mg/kg BW, two doses (2 and 4 dpi) | Completely suppressed oocyst excretion. |
Table 3: In Vivo Efficacy Data for Toltrazuril
| Animal Model | Parasite | Dosage | Key Findings | Citation(s) |
| Calves | Eimeria bovis, Eimeria zuernii | 15 mg/kg BW, single dose | 99% reduction in oocyst shedding within 3 days. | |
| Lambs | Eimeria spp. | 20 mg/kg BW, single dose | High efficacy in controlling oocyst excretion. | |
| Broiler Chickens | Eimeria spp. (field isolates) | 7 mg/kg BW in drinking water for 2 days | Retarded the onset of infection for several weeks. | |
| Rabbits | Eimeria spp. | 5 mg/kg BW in drinking water for 2 days | Significantly reduced oocyst per gram (OPG) and controlled mortality. | |
| Mice | Eimeria vermiformis | 15 mg/kg BW, single dose | Completely prevented oocyst excretion and maintained body weight gain. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of common experimental protocols used in the evaluation of this compound and toltrazuril.
In Vitro Merozoite Proliferation Assay (for this compound)
-
Cell Line: Intestinal Porcine Epithelial Cells (IPEC-1).
-
Parasite: Cystoisospora suis sporozoites.
-
Protocol:
-
IPEC-1 cells are seeded in 96-well plates to form a confluent monolayer.
-
Cells are infected with C. suis sporozoites.
-
Varying concentrations of this compound are added to the culture medium.
-
The plates are incubated for a defined period (e.g., 9 days) to allow for merozoite development.
-
The number of merozoites is quantified using methods such as quantitative real-time PCR (qPCR) to determine the inhibitory concentrations (IC50, IC95).
-
In Vivo Animal Model for Coccidiosis (General Protocol)
-
Animal Models: Broiler chickens, calves, lambs, or mice, depending on the target parasite.
-
Parasite: Sporulated oocysts of the relevant Eimeria or Cystoisospora species.
-
Protocol:
-
Animals are raised in a coccidia-free environment to ensure they are naive to infection.
-
At a specified age, animals are orally inoculated with a known number of sporulated oocysts.
-
Treatment groups receive the test compound (e.g., this compound or toltrazuril) at a specific dosage and schedule (prophylactic, metaphylactic, or therapeutic). A control group receives a placebo.
-
Post-infection, several parameters are monitored:
-
Oocyst Excretion: Fecal samples are collected daily or at set intervals, and the number of oocysts per gram (OPG) is determined using a modified McMaster technique.
-
Clinical Signs: Fecal consistency is scored daily to assess diarrhea.
-
Performance: Body weight gain and feed conversion ratio are measured.
-
Lesion Scoring: At the end of the study, animals may be euthanized, and intestinal lesions are scored to assess the pathological damage caused by the parasite.
-
-
Visualizing the Mechanisms and Workflows
Signaling Pathways
References
A Head-to-Head Comparison of BKI-1369 and Nitazoxanide for the Treatment of Cryptosporidiosis
For Researchers, Scientists, and Drug Development Professionals
Cryptosporidiosis, a diarrheal disease caused by the protozoan parasite Cryptosporidium, remains a significant global health challenge, particularly for immunocompromised individuals and young children. For years, nitazoxanide (B1678950) has been the only FDA-approved treatment, yet its efficacy is limited in vulnerable populations.[1][2] This has spurred the development of novel therapeutics, with bumped kinase inhibitor 1369 (BKI-1369) emerging as a promising preclinical candidate. This guide provides a detailed, data-driven comparison of this compound and nitazoxanide, offering insights into their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and nitazoxanide lies in their molecular targets within the Cryptosporidium parasite.
This compound: This compound is a potent and selective inhibitor of Cryptosporidium parvum calcium-dependent protein kinase 1 (CpCDPK1).[3][4] CDPK1 is a crucial enzyme for the parasite's lifecycle, involved in processes such as host cell invasion and egress.[5][6] By binding to the ATP-binding pocket of CpCDPK1, this compound blocks its activity, thereby halting parasite replication.[5] The selectivity of this compound is attributed to a unique "bumped" chemical group that fits into a corresponding "gatekeeper" residue in the parasite's kinase, a feature not present in mammalian kinases, thus minimizing off-target effects in the host.[5]
Nitazoxanide: The mechanism of action for nitazoxanide is less specific. It is a broad-spectrum antimicrobial that disrupts the parasite's anaerobic energy metabolism.[1][7][8][9] Specifically, it inhibits the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme-dependent electron transfer reaction, which is essential for the parasite's survival.[9] While effective against a range of anaerobic pathogens, its lack of specificity may contribute to its variable efficacy in different patient populations.
In Vitro Efficacy: A Clear Advantage for this compound
In vitro studies consistently demonstrate the superior potency of this compound compared to nitazoxanide in inhibiting Cryptosporidium growth.
| Compound | Parasite Strain | Assay System | IC50 / EC50 | Reference |
| This compound | C. parvum | HCT-8 cells | ~40 nM (IC50) | [10][11] |
| C. hominis | HCT-8 cells | Not explicitly stated, but effective in nanomolar range | [10] | |
| Nitazoxanide | C. parvum | HCT-8 cells | 0.7 µM (IC50) | [12] |
| C. parvum | HCT-8 cells | 197 nM (IC50) | [13] | |
| C. parvum | HCT-8 cells | >90% inhibition at 10 µg/ml (32 µM) | [14] |
In Vivo Efficacy: Promising Results in Animal Models
Animal models of cryptosporidiosis have been instrumental in evaluating the therapeutic potential of both compounds.
Immunocompromised Mouse Models
The interferon-gamma knockout (IFN-γ KO) mouse is a widely used model that mimics the severe and persistent infection seen in immunocompromised humans.
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound | IFN-γ KO mice | 15 mg/kg, once daily for 3 days | Complete suppression of oocyst shedding | [15] |
| Nitazoxanide | Immunosuppressed mice | 200 µg/g | 49% reduction in oocyst shedding | [16] |
| Immunocompromised mice | Not specified | Lowest efficacy, with a 38% reduction in oocyst shedding compared to other treatments | [17] |
Gnotobiotic Piglet Model
The gnotobiotic piglet model is highly relevant for studying C. hominis, the species responsible for the majority of human infections.
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound | Gnotobiotic piglets (C. hominis) | 10 mg/kg, twice daily for 5 days | Significant reduction in oocyst excretion and diarrhea | [2][10][18] |
| Nitazoxanide | Gnotobiotic piglets (C. hominis) | Recommended pediatric dose | Significant reduction in oocyst shedding early in treatment, but shedding increased after 5 days. Only partially effective in reducing diarrhea duration. | [19] |
| Gnotobiotic piglets (C. parvum) | 250 mg/kg/day for 11 days | Partially effective at reducing parasite burden | [14] |
Experimental Protocols
In Vitro Cryptosporidium Growth Inhibition Assay (HCT-8 Cells)
This assay is a standard method for screening compounds for anti-cryptosporidial activity.
-
Cell Culture: Human ileocecal adenocarcinoma (HCT-8) cells are cultured to 80-90% confluency in 96-well plates.
-
Oocyst Preparation: C. parvum oocysts are treated with a bleach solution to sterilize their surface, followed by an excystation solution (e.g., sodium taurocholate) to induce the release of infectious sporozoites.
-
Infection: The HCT-8 cell monolayers are infected with the prepared sporozoites.
-
Compound Addition: After a few hours to allow for parasite invasion, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., this compound or nitazoxanide).
-
Incubation: The plates are incubated for 48-72 hours to allow for parasite development.
-
Quantification: Parasite growth is quantified using methods such as immunofluorescence microscopy to visualize and count parasites, or by measuring the activity of a reporter enzyme like NanoLuc luciferase expressed by a transgenic parasite strain.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is calculated by plotting the percentage of parasite inhibition against the compound concentration.
IFN-γ Knockout Mouse Model of Cryptosporidiosis
This model is used to evaluate drug efficacy in an immunocompromised host.
-
Animal Model: IFN-γ knockout mice (typically on a C57BL/6 background) are used. These mice are highly susceptible to Cryptosporidium infection.[20][21]
-
Infection: Mice are orally infected with C. parvum oocysts (e.g., 10,000 oocysts per mouse).[22]
-
Treatment: Treatment with the test compound (e.g., this compound or nitazoxanide) is initiated a few days post-infection. The drug is typically administered daily via oral gavage for a specified period (e.g., 3-5 days).
-
Monitoring: Key parameters are monitored daily, including:
-
Oocyst Shedding: Fecal pellets are collected, and the number of oocysts is quantified using methods like immunofluorescence microscopy or qPCR.[23]
-
Clinical Signs: Body weight and diarrhea scores are recorded.
-
-
Endpoint Analysis: At the end of the study, intestinal tissues may be collected for histopathological analysis to assess parasite burden and tissue damage.[23]
Gnotobiotic Piglet Model of Cryptosporidiosis
This model is particularly valuable for studying C. hominis and its effects on a host that closely mimics human infants.[24][25][26]
-
Animal Model: Gnotobiotic piglets are derived by caesarean section and maintained in a sterile environment to control their gut microbiome.
-
Infection: Piglets are orally inoculated with C. hominis oocysts (e.g., 1x10^6 oocysts).[19]
-
Treatment: Drug administration (e.g., this compound or nitazoxanide) typically begins at the onset of diarrhea.
-
Monitoring:
-
Necropsy: At the end of the experiment, intestinal tissues are collected to evaluate mucosal colonization and lesions.
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits CpCDPK1, blocking downstream signaling essential for parasite activity.
Caption: Nitazoxanide disrupts the parasite's anaerobic energy metabolism by inhibiting PFOR.
References
- 1. Anti-Cryptosporidial Drug-Discovery Challenges and Existing Therapeutic Avenues: A “One-Health” Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Efficacy of Bumped Kinase Inhibitor 1369 in a Pig Model of Acute Diarrhea Caused by Cryptosporidium hominis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On-target inhibition of Cryptosporidium parvum by nitazoxanide (NTZ) and paclitaxel (PTX) validated using a novel MDR1-transgenic host cell model and algorithms to quantify the effect on the parasite target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Calcium Dependent Protein Kinase 1 as a Drug Target for T. Gondii and C. Parvum | National Agricultural Library [nal.usda.gov]
- 6. Inhibition of Calcium-Dependent Protein Kinase 1 (CDPK1) In Vitro by Pyrazolopyrimidine Derivatives Does Not Correlate with Sensitivity of Cryptosporidium parvum Growth in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Bumped kinase inhibitor 1369 is effective against Cystoisospora suis in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Efficacy of Nitazoxanide against Cryptosporidium parvum in Cell Culture and in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Cryptosporidium efficacy of BKI-1708, an inhibitor of Cryptosporidium calcium-dependent protein kinase 1 | PLOS Neglected Tropical Diseases [journals.plos.org]
- 16. aujv.journals.ekb.eg [aujv.journals.ekb.eg]
- 17. Efficacy of clofazimine and nitazoxanide combination in treating intestinal cryptosporidiosis and enhancing intestinal cellular regeneration in immunocompromised mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Therapeutic Efficacy of Bumped Kinase Inhibitor 1369 in a Pig Model of Acute Diarrhea Caused by Cryptosporidium hominis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The Gamma Interferon Gene Knockout Mouse: a Highly Sensitive Model for Evaluation of Therapeutic Agents against Cryptosporidium parvum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Characterization of experimental Cryptosporidium parvum infection in IFN-γ knockout mice | Parasitology | Cambridge Core [cambridge.org]
- 22. Analysis of intestinal epithelial cell responses to Cryptosporidium highlights the temporal effects of IFN-γ on parasite restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mouse Models for Use in Cryptosporidium Infection Studies and Quantification of Parasite Burden Using Flow Cytometry, qPCR, and Histopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The piglet acute diarrhea model for evaluating efficacy of treatment and control of cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The piglet acute diarrhea model for evaluating efficacy of treatment and control of cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Pathogenesis of intestinal cryptosporidiosis in conventional and gnotobiotic piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating BKI-1369 In Vivo Efficacy with Histopathology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of the bumped kinase inhibitor (BKI) 1369 against apicomplexan parasites, with a focus on validating treatment outcomes through histopathological analysis. The experimental data presented is derived from studies in piglet models of cryptosporidiosis and cystoisosporosis.
Mechanism of Action
BKI-1369 is a potent and selective inhibitor of calcium-dependent protein kinase 1 (CDPK1) in apicomplexan parasites.[1][2][3][4] This enzyme is crucial for several processes essential to the parasite's life cycle, including host cell invasion, motility, and replication.[5] As CDPKs are absent in mammals, they represent a specific and promising target for antiparasitic drug development.
Caption: this compound signaling pathway inhibition.
Quantitative Data Presentation
The following tables summarize the in vivo efficacy of this compound in controlling parasitic infections.
Table 1: Efficacy of this compound against Cryptosporidium hominis in Gnotobiotic Piglets
| Parameter | Infected Control Group | This compound Treated Group (10 mg/kg) | Outcome |
| Mean Cumulative Oocyst Excretion (log10) | ~7.5 | ~4.5 | Significant reduction in oocyst shedding |
| Mean Diarrhea Score | Moderate (peaking days 4-6) | Mild to none | Significant reduction in diarrhea |
| Histopathology (Duodenum) | Marked villus blunting and fusion, moderate lymphocytic infiltrates | Amelioration of epithelial cell necrosis and loss, prevention of villus blunting | Protection against mucosal damage |
| Histopathology (Spiral Colon) | Heavy colonization, epithelial cell loss, inflammation | Significant decrease in parasite colonization and inflammation | Reduced parasite burden and tissue damage |
Table 2: Efficacy of this compound against Cystoisospora suis in Piglets
| Treatment Regimen (this compound) | Oocyst Excretion | Diarrhea | Body Weight Gain |
| 10 mg/kg, twice daily for 5 days | Effectively suppressed | Effectively suppressed | Improved compared to control |
| 20 mg/kg, two doses (2 & 4 dpi) | Completely suppressed | Significantly lower mean fecal score and fewer diarrhea days | Significant increase compared to control |
| 20 mg/kg, single dose (2 dpi) | Suppressed in 82% of piglets, reduced by 98.4% in shedders | Significantly lower mean fecal score and fewer diarrhea days | Significant increase compared to control |
| 20 mg/kg, single dose (day of infection) | Suppressed in 50% of piglets, reduced by 95.2% in shedders | - | Significant increase compared to control |
Comparison with Alternatives
While direct, side-by-side quantitative comparisons in the same study are limited, the efficacy of this compound appears superior to nitazoxanide (B1678950) (NTZ), the only FDA-approved drug for cryptosporidiosis, in the gnotobiotic piglet model. Studies with reduced treatment frequencies of this compound have demonstrated comparable efficacy to more intensive dosing schedules, highlighting its potential for practical field application.
Experimental Protocols
The following methodologies were employed in the key in vivo studies cited.
In Vivo Efficacy Study against Cryptosporidium hominis
-
Animal Model: Gnotobiotic (germ-free) piglets delivered by cesarean section.
-
Infection: Piglets were orally challenged with C. hominis oocysts.
-
Treatment: A treatment group received this compound orally at a dose of 10 mg/kg of body weight. An infected control group received a placebo. Treatment was administered for five consecutive days.
-
Efficacy Assessment:
-
Oocyst Excretion: Fecal samples were collected daily, and oocysts were quantified using microscopy and qPCR.
-
Clinical Signs: Diarrhea was monitored and scored daily. Body weight was also measured.
-
Histopathology: At 13 days post-challenge, piglets were euthanized, and sections of the duodenum and spiral colon were collected, fixed in formalin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination of tissue damage and parasite colonization.
-
In Vivo Efficacy Study against Cystoisospora suis
-
Animal Model: Suckling piglets experimentally infected with C. suis.
-
Infection: Piglets were orally inoculated with C. suis oocysts.
-
Treatment: Various treatment regimens were tested, including single and multiple doses of this compound (ranging from 5 to 20 mg/kg body weight) administered orally at different days post-infection (dpi).
-
Efficacy Assessment:
-
Oocyst Excretion: Fecal consistency was scored, and oocyst shedding was quantitatively monitored.
-
Clinical Signs: Diarrhea scores and body weight gain were recorded.
-
Histopathology: Jejunal sections were examined for histopathological changes characteristic of C. suis infection, such as villous atrophy and fusion.
-
Experimental Workflow and Validation
The following diagram illustrates the workflow for validating the in vivo efficacy of this compound with histopathological analysis.
Caption: Workflow for in vivo validation.
References
- 1. Therapeutic Efficacy of Bumped Kinase Inhibitor 1369 in a Pig Model of Acute Diarrhea Caused by Cryptosporidium hominis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bumped Kinase Inhibitors as therapy for apicomplexan parasitic diseases: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Mechanism of Action of BKI-1369: A Comparative Guide to Secondary Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key secondary assays to confirm the mechanism of action of BKI-1369, a bumped kinase inhibitor targeting Calcium-Dependent Protein Kinase 1 (CDPK1) in apicomplexan parasites. We present experimental data, detailed protocols, and comparisons with alternative compounds, including the registered anticoccidial drug toltrazuril, to support target validation and off-target liability assessment.
Target Engagement and Selectivity
Confirming that a compound directly interacts with its intended target and assessing its selectivity across the kinome are crucial steps in drug development.
Kinome Profiling
Kinome profiling provides a broad assessment of a compound's selectivity by screening it against a large panel of kinases. This is critical for identifying potential off-target effects that could lead to toxicity. While specific kinome scan data for this compound is not publicly available, a comparison with the known multi-kinase inhibitor Staurosporine illustrates the expected profile of a selective versus a non-selective kinase inhibitor.
Table 1: Illustrative Comparison of Kinase Inhibition Profiles
| Kinase Target | This compound (Hypothetical Data) | Staurosporine (Reference Data) |
| Primary Target | ||
| Apicomplexan CDPK1 | Potent Inhibition (nM range) | Potent Inhibition (nM range) |
| Off-Targets | ||
| Human Kinase Panel | Minimal Inhibition | Broad Inhibition across multiple kinase families |
This protocol outlines a typical radiometric-based kinase assay for profiling inhibitor selectivity.
Objective: To determine the inhibitory activity of a test compound against a panel of purified kinases.
Materials:
-
Test compound (e.g., this compound)
-
Kinase panel (recombinant purified kinases)
-
Substrate peptide specific for each kinase
-
³³P-ATP (radiolabeled ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, its specific substrate peptide, and the assay buffer.
-
Add the diluted test compound to the appropriate wells. Include a DMSO-only control (vehicle) and a no-enzyme control.
-
Initiate the kinase reaction by adding ³³P-ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated ³³P-ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Table 2: Representative CETSA Data for a Kinase Inhibitor
| Treatment | Melting Temperature (Tₘ) of Target Kinase | Thermal Shift (ΔTₘ) |
| Vehicle (DMSO) | 48.5°C | - |
| This compound (10 µM) | 53.2°C | +4.7°C |
Objective: To determine if this compound binds to and stabilizes CDPK1 in parasite cells.
Materials:
-
Apicomplexan parasite culture (e.g., Toxoplasma gondii)
-
This compound
-
Vehicle (DMSO)
-
PBS with protease inhibitors
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)
-
PCR tubes
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against CDPK1
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection system
Procedure:
-
Harvest parasites and resuspend in culture medium.
-
Treat one aliquot of cells with this compound and another with vehicle (DMSO) for 1 hour at 37°C.
-
Wash cells with PBS and resuspend in PBS with protease inhibitors.
-
Aliquot cell suspensions into PCR tubes for each temperature point.
-
Heat the samples in a thermocycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C). Include an unheated control.
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Perform Western blotting on the soluble fractions using an anti-CDPK1 antibody to detect the amount of soluble protein at each temperature.
-
Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the curve to a higher temperature in the this compound-treated samples indicates target engagement.[1][2][3][4]
References
- 1. Thermal Proteome Profiling to Identify Protein-ligand Interactions in the Apicomplexan Parasite Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
BKI-1369 Demonstrates Potent Efficacy Against Toltrazuril-Resistant Coccidia
For Immediate Release
[City, State] – [Date] – In the ongoing battle against parasitic diseases in livestock, the emergence of drug-resistant strains presents a significant challenge. New research highlights the potent efficacy of the bumped kinase inhibitor (BKI) BKI-1369 against strains of Cystoisospora suis that have developed resistance to the widely used anticoccidial drug, toltrazuril (B1682979). This comparison guide provides a comprehensive overview of the performance of this compound, presenting supporting experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Superior Efficacy of this compound in Toltrazuril-Resistant Cystoisospora suis
Recent studies have demonstrated that this compound is highly effective in controlling both toltrazuril-sensitive and toltrazuril-resistant strains of C. suis, the causative agent of neonatal porcine coccidiosis. This efficacy has been confirmed through both in vitro and in vivo experiments.
In Vitro Efficacy
In cell culture-based assays, this compound has shown potent inhibition of parasite proliferation. Specifically, this compound targets the calcium-dependent protein kinase 1 (CDPK1) of the parasite, a crucial enzyme for its growth and host-cell invasion.
| Compound | Parasite Strain | Metric | Value | Reference |
| This compound | C. suis (Toltrazuril-Resistant, Holland-I) | IC50 | 40 nM | [1][2] |
| This compound | C. suis (Toltrazuril-Resistant, Holland-I) | >95% inhibition | 200 nM | [1][2] |
| This compound | C. suis (Toltrazuril-Sensitive, Wien-I) | IC50 | 40 nM | [1] |
| This compound | C. suis (Toltrazuril-Sensitive, Wien-I) | >95% inhibition | 200 nM |
In Vivo Efficacy in a Piglet Model
Experimental infections in piglets, the natural host for C. suis, have corroborated the in vitro findings. Treatment with this compound led to a significant reduction in clinical signs of coccidiosis and oocyst shedding in piglets infected with a toltrazuril-resistant strain.
| Treatment Group | Parasite Strain | Dosage | Key Findings | Reference |
| This compound | C. suis (Toltrazuril-Resistant, Holland-I) | 10 mg/kg BW, twice daily for 5 days | Effectively suppressed oocyst excretion and diarrhea; improved body weight gain. | |
| Toltrazuril | C. suis (Toltrazuril-Resistant, Holland-I) | 20 mg/kg and 30 mg/kg BW | No significant reduction in oocyst excretion or clinical signs compared to untreated controls. | |
| This compound | C. suis (Toltrazuril-Sensitive, Wien-I) | 10 mg/kg BW, twice daily for 5 days | Effectively suppressed oocyst excretion and diarrhea; improved body weight gain. |
Comparative Performance with Other Anticoccidials
While direct comparative studies of this compound against other anticoccidials in toltrazuril-resistant C. suis are limited, data on the efficacy of other drugs against toltrazuril-resistant Eimeria species, which cause coccidiosis in poultry and other livestock, can provide some context.
| Compound | Parasite | Efficacy in Toltrazuril-Resistant Strains | Reference |
| Diclazuril | Eimeria spp. | Reduced efficacy has been reported in some field isolates. | |
| Decoquinate | Besnoitia besnoiti | Showed in vitro efficacy against this related apicomplexan parasite. |
It is important to note that the efficacy of these compounds can vary significantly depending on the parasite species and the specific resistance mechanisms present.
Experimental Protocols
The following are summaries of the methodologies employed in the key studies evaluating the efficacy of this compound.
In Vitro Merozoite Development Assay
This assay is designed to evaluate the ability of a compound to inhibit the proliferation of C. suis merozoites in a host cell culture.
-
Cell Culture: Intestinal Porcine Epithelial Cells (IPEC-1) are cultured in appropriate media until they form a monolayer.
-
Parasite Preparation: Sporozoites are excysted from purified C. suis oocysts.
-
Infection: The IPEC-1 cell monolayers are infected with the prepared sporozoites.
-
Treatment: Following infection, the cell cultures are treated with various concentrations of the test compound (e.g., this compound). Control groups receive a vehicle control.
-
Incubation: The infected and treated cell cultures are incubated to allow for parasite development and multiplication.
-
Quantification: Parasite proliferation is quantified, typically using quantitative real-time PCR (qPCR) to measure the amount of parasite DNA, which correlates with the number of merozoites.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compound.
In Vivo Piglet Infection Model
This model assesses the efficacy of an anticoccidial compound in the natural host under controlled experimental conditions.
-
Animal Selection: Healthy, coccidia-free suckling piglets are selected for the study.
-
Infection: Piglets are orally inoculated with a known number of sporulated oocysts of either a toltrazuril-sensitive or a toltrazuril-resistant strain of C. suis.
-
Treatment: Piglets in the treatment groups receive the test compound (e.g., this compound) at a specified dosage and frequency. Control groups may receive a placebo or no treatment.
-
Clinical Monitoring: Piglets are monitored daily for clinical signs of coccidiosis, including fecal consistency (diarrhea scoring) and body weight gain.
-
Parasitological Examination: Fecal samples are collected regularly to quantify oocyst shedding, typically using a modified McMaster technique.
-
Data Analysis: Efficacy is determined by comparing the clinical scores, body weight gain, and oocyst excretion between the treated and control groups.
Mechanism of Action and Signaling Pathways
The distinct mechanisms of action of this compound and toltrazuril explain the efficacy of this compound against toltrazuril-resistant strains.
-
This compound: This compound is a "bumped kinase inhibitor" that specifically targets a "bumped" (smaller) gatekeeper residue in the ATP-binding pocket of the parasite's calcium-dependent protein kinase 1 (CDPK1). This kinase is vital for several processes in the parasite, including motility, invasion of host cells, and replication. The specificity of this compound for the parasite's CDPK1 minimizes off-target effects on the host's kinases.
-
Toltrazuril: Toltrazuril and its metabolite, toltrazuril sulfone, are thought to disrupt the parasite's mitochondrial respiration and interfere with enzymes involved in pyrimidine (B1678525) synthesis. Resistance to toltrazuril is believed to arise from mutations that alter the drug's target or reduce its uptake by the parasite.
Caption: Mechanisms of action for this compound and Toltrazuril.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of a novel anticoccidial compound against a resistant parasite strain.
Caption: Workflow for anticoccidial drug efficacy testing.
Conclusion
The available data strongly indicate that this compound is a highly promising candidate for the treatment and control of coccidiosis caused by toltrazuril-resistant strains of C. suis. Its novel mechanism of action, targeting the parasite's CDPK1, circumvents the resistance mechanisms developed against toltrazuril. Further research, including direct comparative studies with a broader range of anticoccidials and field trials, will be crucial in fully establishing the role of this compound in integrated parasite management strategies.
References
A Head-to-Head Comparison of Bumped Kinase Inhibitors for Researchers
In the intricate world of cellular signaling, protein kinases play a pivotal role, acting as key regulators of a vast array of cellular processes. The ability to selectively inhibit individual kinases is a powerful tool for dissecting signaling pathways and developing targeted therapeutics. Bumped kinase inhibitors (BKIs) represent a sophisticated class of molecules designed for this purpose, offering enhanced specificity through a "bump-and-hole" approach. This guide provides a detailed, head-to-head comparison of various BKIs, supported by quantitative data, comprehensive experimental protocols, and clear visual diagrams to aid researchers in their selection and application.
Understanding Bumped Kinase Inhibitors
The specificity of BKIs arises from the engineering of both the kinase and the inhibitor. A bulky "gatekeeper" residue in the ATP-binding pocket of the target kinase is mutated to a smaller amino acid, creating a "hole." This modification allows a complementary "bumped" inhibitor, often a pyrazolopyrimidine derivative with a bulky substitution, to bind with high affinity and selectivity to the engineered, analog-sensitive (AS) kinase, while having minimal effect on wild-type (WT) kinases.[1][2]
Comparative Efficacy of Pyrazolopyrimidine (PP1) Analogs
Among the most widely used BKIs are the pyrazolopyrimidine analogs, including 1-NA-PP1, 1-NM-PP1, and 3-MB-PP1. While all are potent inhibitors of AS-kinases, they exhibit varying degrees of efficacy and selectivity against different AS-kinase mutants and wild-type kinases.[1]
Table 1: Comparative Inhibitory Activity (IC50) of PP1 Analogs
| Inhibitor | Target Kinase | IC50 (nM) | Wild-Type Kinase | IC50 (nM) |
| 1-NA-PP1 | v-Src-as1 | - | Fyn | > 10,000 |
| c-Fyn-as1 | - | Pkd1-WT | 150 | |
| 1-NM-PP1 | v-Src-as1 | 4.3[3] | Fyn | > 10,000 |
| c-Fyn-as1 | 3.2[3] | Cdk7-WT | > 10,000[3] | |
| Cdk7-as | ~50[3] | |||
| 3-MB-PP1 | Plk1-as | - | Plk1-WT | > 10,000 |
| Leu93-ZIPK | 2,000 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.[1][2][3][4][5]
3-MB-PP1 has demonstrated enhanced efficacy against a number of analog-sensitive kinases that are resistant to other PP1 analogs like 1-NA-PP1 and 1-NM-PP1, making it a valuable tool for a broader range of kinase targets.[1]
Dual PI3K/mTOR Inhibitors: A Case Study of BEZ235
NVP-BEZ235 is a dual inhibitor that targets both phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), key components of a signaling pathway frequently dysregulated in cancer.[6][7] Its activity is often compared to other mTOR inhibitors like Torin1 and rapamycin.
Table 2: Comparative Activity of PI3K/mTOR Pathway Inhibitors
| Inhibitor | Primary Target(s) | Key Cellular Effects |
| NVP-BEZ235 | PI3K, mTORC1/2 | Induces G1 cell cycle arrest; inhibits proliferation and HIF-2α expression.[7][8][9] |
| Torin1 | mTORC1/2 | Potent and selective mTOR inhibitor. |
| Rapamycin | mTORC1 | Allosteric inhibitor of mTORC1; less effective at inhibiting all mTOR functions.[9] |
Studies have shown that NVP-BEZ235 is significantly more effective than rapamycin in reducing the proliferation of renal cell carcinoma cell lines and inhibiting HIF-2α expression.[7][9]
Bumped Kinase Inhibitors in Cryptosporidiosis Treatment
BKIs targeting calcium-dependent protein kinase 1 (CDPK1) in the parasite Cryptosporidium parvum have shown promise as a therapeutic strategy.[10] A head-to-head comparison of BKI-1770 and BKI-1841 reveals differences in efficacy and toxicity.
Table 3: Comparison of BKIs for Cryptosporidiosis
| Inhibitor | in vivo Efficacy (C. parvum infected mice) | Observed Toxicity |
| BKI-1770 | Efficacious at a minimum dose of 30 mg/kg twice daily.[1] | Neurological effects and bone toxicity observed.[1][11] |
| BKI-1841 | Efficacious at a minimum dose of 30 mg/kg once daily.[1] | Neurological effects observed.[1][11] |
While both compounds showed efficacy, they also exhibited toxicities, highlighting the importance of careful preclinical evaluation.[1][11]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of kinase inhibitor performance. Below are generalized protocols for key assays used in the characterization of BKIs.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a bumped kinase inhibitor against a target kinase.
Materials:
-
Purified kinase (wild-type or analog-sensitive)
-
Kinase-specific substrate
-
Bumped kinase inhibitor (e.g., 3-MB-PP1)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the BKI in DMSO. Further dilute the compound in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted BKI or vehicle control (DMSO) to the wells of the assay plate.
-
Add 10 µL of a 2X kinase/substrate mixture to each well.
-
Initiate the reaction by adding 10 µL of a 2X ATP solution.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of an inhibitor to its target kinase within living cells.
Objective: To quantify the apparent cellular affinity and selectivity of a bumped kinase inhibitor.
Materials:
-
HEK293 cells
-
Expression vector for NanoLuc®-kinase fusion protein
-
NanoBRET™ TE Intracellular Kinase Assay reagents (Promega), including a fluorescent tracer
-
Bumped kinase inhibitor
-
Opti-MEM® I Reduced Serum Medium
-
White opaque 96-well or 384-well plates
-
Luminometer capable of measuring donor and acceptor wavelengths
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion vector.
-
Cell Plating: Seed the transfected cells into the assay plate.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the BKI in Opti-MEM®.
-
Add the NanoBRET™ Tracer to the wells, followed immediately by the BKI dilutions.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Substrate Addition and Signal Measurement:
-
Add the NanoLuc® substrate to the wells.
-
Read the plate on a luminometer, measuring both the donor (e.g., 460 nm) and acceptor (e.g., 610 nm) emission wavelengths.
-
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission) and plot it against the inhibitor concentration to determine the IC50 for target engagement.[12][13][14]
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.
Objective: To confirm the interaction between a bumped kinase inhibitor and its target protein in a cellular context.
Materials:
-
Cultured cells expressing the target kinase
-
Bumped kinase inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Thermocycler or heating block
-
Centrifuge
-
Reagents for SDS-PAGE and Western blotting, including a primary antibody specific for the target kinase
Procedure:
-
Cell Treatment: Treat cultured cells with the BKI or a vehicle control for 1-2 hours.
-
Cell Harvesting and Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Clarification of Lysates: Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Protein Quantification and Western Blotting:
-
Collect the supernatant (soluble protein fraction).
-
Normalize the protein concentration of all samples.
-
Perform SDS-PAGE and Western blotting using an antibody against the target kinase.
-
-
Data Analysis:
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of bumped kinase inhibitors.
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of BEZ235.
Caption: Simplified Src kinase signaling pathway and its inhibition by PP1 analogs.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
This guide provides a foundational understanding and practical resources for researchers working with bumped kinase inhibitors. The provided data, protocols, and diagrams are intended to facilitate the design and interpretation of experiments aimed at elucidating the complex roles of protein kinases in cellular function and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Dual PI3K/mTOR Inhibitor NVP-BEZ235 Is a Potent Inhibitor of ATM- and DNA-PKCs-Mediated DNA Damage Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Efficacy of the Novel Dual PI3-Kinase/mTOR Inhibitor NVP-BEZ235 Compared to Rapamycin in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the effects of the PI3K/mTOR inhibitors NVP-BEZ235 and GSK2126458 on tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Toxicities among Different Bumped Kinase Inhibitor Analogs for Treatment of Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Toxicities among Different Bumped Kinase Inhibitor Analogs for Treatment of Cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. benchchem.com [benchchem.com]
- 14. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 15. benchchem.com [benchchem.com]
- 16. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Validating BKI-1369: From In Vitro Promise to In Vivo Efficacy
A comprehensive analysis of the bumped kinase inhibitor BKI-1369 showcases its journey from a promising in vitro candidate to a validated in vivo therapeutic agent against apicomplexan parasites. This guide provides a detailed comparison of its performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound, a bumped kinase inhibitor, has demonstrated significant potential in combating parasitic diseases caused by apicomplexan parasites such as Cystoisospora suis and Cryptosporidium hominis. Its mechanism of action involves targeting the parasite's calcium-dependent protein kinase 1 (CDPK1), an enzyme crucial for host cell invasion, motility, and replication, which is absent in mammalian hosts, offering a selective therapeutic window.[1][2] This guide delves into the in vitro and in vivo studies that have validated the efficacy of this compound, providing a comparative overview of its performance against other compounds and detailing the experimental frameworks.
Comparative Efficacy of this compound
In vitro studies have established the potent antiparasitic activity of this compound. In porcine intestinal epithelial cells (IPEC-1) infected with C. suis, this compound inhibited merozoite proliferation by at least 50% at a concentration of 40 nM and achieved almost complete inhibition (>95%) at 200 nM.[3] The IC50 concentration of this compound against recombinant C. suis CDPK1 was even lower, at 4.5 nM, corroborating its potent enzymatic inhibition.[3]
These promising in vitro results have been successfully translated into in vivo models. In piglets experimentally infected with both toltrazuril-sensitive and -resistant strains of C. suis, a five-day treatment with this compound (10 mg/kg twice daily) effectively suppressed oocyst excretion and diarrhea, while improving body weight gain without observable side effects.[3] Similarly, in a gnotobiotic piglet model of acute diarrhea caused by Cryptosporidium hominis, a five-day treatment with this compound significantly reduced oocyst excretion, mucosal colonization, and clinical signs of the disease.
| Parameter | In Vitro (C. suis) | In Vivo (C. suis) | In Vivo (C. hominis) |
| Model | IPEC-1 cell culture | Experimentally infected piglets | Gnotobiotic piglets |
| This compound Dose | 40 nM (IC50), 200 nM (>95% inhibition) | 10 mg/kg BW twice daily for 5 days | 10 mg/kg BW for 5 days |
| Primary Efficacy Endpoint | Merozoite proliferation inhibition | Suppression of oocyst excretion and diarrhea | Reduction of oocyst excretion and diarrhea |
| Key Finding | Potent inhibition of parasite replication | Effective against toltrazuril-sensitive and -resistant strains | Significant symptomatic improvement and reduction in parasite burden |
Pharmacokinetics and Safety Profile
Pharmacokinetic studies in piglets revealed that oral administration of this compound leads to systemic exposure, with plasma concentrations reaching up to 11.7 μM during treatment, suggesting drug accumulation and sustained parasite exposure. The primary metabolites of this compound have been identified as BKI-1318 and BKI-1817.
While this compound has shown a good safety profile in animal models, a potential concern for human use is its off-target effect on the human ether-à-go-go-related gene (hERG) potassium channel, which can lead to cardiotoxicity. This compound exhibits a five-fold lower hERG inhibitory activity (IC50 = 1.52 μM) compared to its predecessor, BKI-1294 (IC50 = 0.3 μM). However, the therapeutic plasma concentrations observed in piglets (free this compound estimated at 2.4 μM) exceed the measured hERG IC50, suggesting that further optimization may be necessary for human applications.
| Compound | hERG Inhibition (IC50) | Notes |
| BKI-1294 | 0.3 μM | Considered unsuitable for human application due to potent hERG inhibition. |
| This compound | 1.52 μM | 5-fold improvement over BKI-1294, but therapeutic plasma levels may still pose a risk. |
| AC Scaffold BKIs (e.g., BKI-1770, BKI-1708) | Lower hERG affinity | Represent a newer generation of BKIs with improved safety profiles. |
Signaling Pathway and Experimental Workflow
The therapeutic action of this compound is centered on the inhibition of the parasite's CDPK1. This kinase is a key regulator of calcium-dependent signaling pathways that control essential processes for the parasite's lifecycle.
Caption: this compound inhibits parasite CDPK1, blocking downstream signaling essential for its lifecycle.
The validation of this compound involved a structured workflow, progressing from in vitro characterization to in vivo efficacy and safety assessment.
Caption: A streamlined workflow for validating this compound from in vitro assays to in vivo models.
Experimental Protocols
In Vitro Merozoite Proliferation Assay:
-
Porcine intestinal epithelial cells (IPEC-1) were cultured in DHEM/HAM12 medium supplemented with 5% fetal calf serum and antibiotics at 37°C and 5% CO2.
-
IPEC-1 cells were seeded in 96-well plates and infected with C. suis sporozoites.
-
Following infection, cells were treated with varying concentrations of this compound (or DMSO as a control).
-
Merozoite proliferation was quantified after a set incubation period (e.g., 5 days) using an appropriate method, such as quantitative PCR or microscopy.
-
The 50% inhibitory concentration (IC50) was calculated from the dose-response curve.
In Vivo Piglet Infection Model (C. suis):
-
Neonatal piglets were experimentally infected with a known number of sporulated C. suis oocysts.
-
Treatment with this compound (e.g., 10 mg/kg body weight, twice daily) or a vehicle control was initiated at a specified time point post-infection.
-
Clinical signs, including diarrhea and body weight, were monitored daily.
-
Fecal samples were collected daily to quantify oocyst excretion using methods like the McMaster technique.
-
At the end of the study, plasma samples were collected to determine the concentration of this compound and its metabolites.
In Vivo Gnotobiotic Piglet Model (C. hominis):
-
Gnotobiotic piglets, delivered by cesarean section to ensure a germ-free state, were orally inoculated with C. hominis oocysts.
-
Treatment with this compound or a vehicle control commenced at a defined time post-challenge.
-
Daily monitoring included scoring of diarrhea and collection of fecal samples for oocyst enumeration.
Conclusion
The comprehensive data from in vitro and in vivo studies strongly support the validation of this compound as an effective therapeutic candidate against infections caused by C. suis and C. hominis. Its potent and selective inhibition of the parasite's CDPK1 translates to significant clinical improvement in relevant animal models. While the hERG inhibition profile necessitates careful consideration for human use, this compound represents a significant advancement in the development of novel antiparasitic drugs and serves as a valuable benchmark for the development of next-generation bumped kinase inhibitors with improved safety profiles.
References
- 1. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bumped Kinase Inhibitors as therapy for apicomplexan parasitic diseases: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Quantifying BKI-1369 Efficacy: A Comparative Guide Using qPCR Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bumped kinase inhibitor (BKI) BKI-1369 against other therapeutic alternatives for apicomplexan parasite infections. The efficacy is quantified using quantitative polymerase chain reaction (qPCR), a highly sensitive and specific method for determining parasite load. This document includes a summary of supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Comparative Efficacy of this compound
This compound has demonstrated significant efficacy in reducing parasite burden in both in vitro and in vivo models of infections caused by apicomplexan parasites such as Cryptosporidium hominis and Cystoisospora suis. Its primary mechanism of action is the inhibition of calcium-dependent protein kinase 1 (CDPK1), an enzyme crucial for parasite motility, invasion, and reproduction.
Performance Against Cryptosporidium hominis
In a gnotobiotic piglet model of acute diarrhea caused by C. hominis, treatment with this compound resulted in a significant reduction in parasite load, as measured by qPCR analysis of fecal DNA. This reduction in parasite burden was accompanied by a notable improvement in clinical signs, specifically a decrease in diarrhea.
| Treatment Group | Log Reduction in Fecal DNA (vs. Control) | Reference |
| This compound | Significant log reduction | [1] |
Performance Against Cystoisospora suis
Studies on C. suis, the causative agent of neonatal porcine coccidiosis, have shown this compound to be highly effective. In vitro assays demonstrated that this compound inhibits the replication of C. suis merozoites in a dose-dependent manner. Notably, this compound was effective against both toltrazuril-sensitive and toltrazuril-resistant strains of C. suis.
| Compound | IC50 (in vitro merozoite replication) | Reference |
| This compound | 40 nM | [2][3][4] |
In vivo studies in piglets experimentally infected with C. suis confirmed the efficacy of this compound. Oral administration of this compound effectively suppressed oocyst excretion, a key measure of parasite replication and transmission.
| Treatment Group | Effect on Oocyst Excretion | Reference |
| This compound | Complete suppression with two doses at 2 and 4 dpi | [5] |
| This compound (single dose at 2 dpi) | 82% suppression of oocyst excretion | [5] |
| Toltrazuril | Effective against sensitive strains, resistance observed | [2][3][4] |
Comparison with Other Bumped Kinase Inhibitors
This compound has been compared to other BKIs, such as BKI-1294. While both compounds show efficacy, this compound was developed as a candidate with potentially lower cardiotoxicity, a concern associated with BKI-1294's inhibition of the hERG channel.[6] Efficacy studies in mouse models of cryptosporidiosis have shown this compound to be highly effective in clearing parasite infection.[7]
| Compound | In Vivo Efficacy (Cryptosporidium parvum mouse model) | Reference |
| This compound | High efficacy in clearing parasite infection | [7] |
| BKI-1294 | Effective, but with higher potential for cardiotoxicity | [6] |
Experimental Protocols
Accurate quantification of parasite load is essential for evaluating the efficacy of antimicrobial compounds. The following sections detail the methodologies used for qPCR analysis in the cited studies.
DNA Extraction from Fecal Samples
-
Sample Preparation: A specific weight of fecal sample (e.g., 200 mg) is suspended in a suitable buffer.
-
Homogenization: Samples are homogenized using bead beating or other mechanical disruption methods to ensure the lysis of parasite oocysts.
-
Purification: DNA is purified from the lysate using a commercial DNA extraction kit (e.g., QIAamp DNA Stool Mini Kit) according to the manufacturer's instructions. An internal amplification control can be added during this step to monitor extraction efficiency.
-
Quantification: The concentration and purity of the extracted DNA are determined using a spectrophotometer.
qPCR for Cryptosporidium spp.
-
Target Gene: The most common target for the detection and quantification of Cryptosporidium is the 18S ribosomal RNA (rRNA) gene due to its multicopy nature, which enhances sensitivity.
-
Primers and Probes:
-
Forward Primer: (Example) 5'-ATCTGGTTGATCCTGCCAGTAG-3'
-
Reverse Primer: (Example) 5'-GGCATAGTTTATGGTTAAGACTACGAC-3'
-
Probe: (Example) 5'-FAM-AGCATCAGGATCGGAACTGAAT-BHQ1-3'
-
-
qPCR Reaction Mix: A typical reaction mix includes qPCR master mix (containing dNTPs, DNA polymerase, and buffer), forward and reverse primers, a fluorescently labeled probe, and the template DNA.
-
Cycling Conditions:
-
Initial denaturation: 95°C for 10 minutes
-
Amplification (40-45 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Quantification: A standard curve is generated using a serial dilution of a plasmid containing the target gene sequence to determine the absolute copy number of the parasite DNA in the samples.
qPCR for Cystoisospora suis
-
Target Gene: The internal transcribed spacer 1 (ITS1) region of the rRNA gene is a common target for the specific detection and quantification of C. suis.
-
Primers and Probes: Specific primers and probes targeting the C. suis ITS1 region are used.[8]
-
qPCR Reaction Mix and Cycling Conditions: Similar to the protocol for Cryptosporidium, a standard qPCR setup with a fluorescent probe is employed.
-
Quantification: The relative or absolute quantification of C. suis DNA is determined by comparing the cycle threshold (Ct) values of the treated samples to those of the untreated controls and a standard curve.
Visualizations
CDPK1 Signaling Pathway in Apicomplexan Parasites
The following diagram illustrates the central role of CDPK1 in the signaling cascade of apicomplexan parasites, which is the target of this compound.
Caption: CDPK1 signaling pathway in apicomplexan parasites and the inhibitory action of this compound.
Experimental Workflow for Quantifying this compound Efficacy
The following diagram outlines the typical experimental workflow for assessing the efficacy of this compound using qPCR.
Caption: General experimental workflow for quantifying this compound efficacy using qPCR analysis.
References
- 1. Therapeutic Efficacy of Bumped Kinase Inhibitor 1369 in a Pig Model of Acute Diarrhea Caused by Cryptosporidium hominis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bumped kinase inhibitor 1369 is effective against Cystoisospora suis in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bumped kinase inhibitor 1369 is effective against Cystoisospora suis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bumped Kinase Inhibitors as therapy for apicomplexan parasitic diseases: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Necessity of Bumped Kinase Inhibitor Gastrointestinal Exposure in Treating Cryptosporidium Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of sponge sampling for real-time PCR detection of Cystoisospora suis from environmental and faecal samples from piglet-producing farms - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of BKI-1369: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the bumped kinase inhibitor BKI-1369 is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a potent research compound, all waste generated from its use must be treated as hazardous chemical waste.
Since a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, the following procedures are based on established best practices for the disposal of potent, biologically active small molecules and investigational drugs in a laboratory setting.[1][2][3] Researchers, scientists, and drug development professionals must always consult with their institution's Environmental Health and Safety (EHS) department and adhere to local, state, and federal regulations, as these guidelines take precedence.[4][5]
Core Principles of this compound Waste Management
Due to its nature as a kinase inhibitor, this compound should be handled as a potentially hazardous and biologically active compound. Therefore, the following principles are paramount:
-
Do Not Dispose Down the Drain or in Regular Trash: Under no circumstances should this compound or materials contaminated with it be disposed of via the sanitary sewer or in regular solid waste bins.
-
Segregate Waste Streams: All waste containing this compound must be segregated at the point of generation from other waste streams to prevent unintended chemical reactions and ensure proper disposal.
-
Use Designated Hazardous Waste Containers: All this compound waste must be collected in clearly labeled, leak-proof containers that are compatible with the chemical nature of the waste.
Summary of this compound Characteristics
The following table summarizes key information about this compound and its metabolites, which is relevant for handling and waste management.
| Compound Name | Chemical Class | Primary Use in Research |
| This compound | Bumped Kinase Inhibitor (pyrazolo[2,3-d]pyrimidine scaffold) | Investigational antiprotozoal drug targeting calcium-dependent protein kinase 1 (CDPK1) |
| BKI-1318 (Metabolite 1) | Metabolite of this compound | Used in pharmacokinetic studies |
| BKI-1817 (Metabolite 2) | Metabolite of this compound | Used in pharmacokinetic studies |
Experimental Protocols for Proper Disposal
The following protocols provide step-by-step guidance for the disposal of this compound in its various forms within a laboratory setting.
Protocol 1: Disposal of Unused or Expired Solid this compound
-
Hazard Assessment: Before handling, ensure all required Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses, are in use. All handling of solid this compound should be performed in a certified chemical fume hood to prevent inhalation of the powder.
-
Containerization: Place the original container with the unused or expired this compound into a larger, sealable, and clearly labeled hazardous waste container. If the original container is compromised, the solid should be carefully transferred to a new, compatible container suitable for solid hazardous waste.
-
Labeling: The outer container must be labeled with a hazardous waste tag that includes the full chemical name ("this compound"), the quantity, and the date it was designated as waste.
-
Storage and Collection: Store the labeled container in a designated satellite accumulation area for hazardous waste. Arrange for pickup by your institution's EHS department.
Protocol 2: Disposal of this compound Solutions
-
Waste Collection: Pour all solutions containing this compound (e.g., from cell culture media, in vitro assays, or dissolved in solvents like DMSO) into a designated hazardous liquid waste container. This container should be made of a material compatible with the solvents used (e.g., a high-density polyethylene (B3416737) or glass container for organic solvents).
-
Container Management: The waste container must have a secure, screw-on cap and be kept closed at all times except when adding waste. Do not overfill the container; leave at least 10% headspace for expansion.
-
Labeling: Clearly label the container with a hazardous waste tag, listing all chemical constituents, including solvents and their approximate concentrations (e.g., "this compound in DMSO/Ethanol/Saline").
-
Storage and Collection: Store the waste container in secondary containment (such as a plastic tub) to prevent spills. When the container is full, arrange for collection by EHS.
Protocol 3: Disposal of Contaminated Laboratory Supplies
-
Segregation: All solid materials that have come into contact with this compound are considered hazardous waste. This includes, but is not limited to:
-
Gloves
-
Pipette tips
-
Serological pipettes
-
Culture plates and flasks
-
Tubes
-
Weighing paper
-
Bench paper and absorbent pads
-
-
Collection: Collect these contaminated items in a designated solid hazardous waste container, which can be a durable, lined cardboard box or a plastic drum.
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-resistant sharps container that is clearly labeled as containing chemically contaminated sharps.
-
Labeling and Disposal: Once full, seal the container or bag and attach a hazardous waste label indicating that it is "Solid Waste Contaminated with this compound." Store in the satellite accumulation area and arrange for EHS pickup.
Mandatory Visualizations
Caption: Disposal workflow for various forms of this compound waste.
References
Navigating the Handling of BKI-1369: A Guide to Safety and Laboratory Procedures
For researchers and scientists in the field of drug development, the safe and effective handling of investigational compounds is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for the bumped kinase inhibitor, BKI-1369, a potent antiprotozoal agent. By adhering to these guidelines, laboratories can ensure a secure research environment while advancing the study of this promising therapeutic candidate.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, based on its classification as a kinase inhibitor and general laboratory safety standards for handling chemical compounds of unknown toxicity, the following personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment (PPE):
A comprehensive assessment of hazards should be conducted for all work involving this compound. The following PPE is required to minimize exposure:
-
Gloves: Chemical-resistant gloves are essential. Given that this compound is often dissolved in solvents like DMSO, select gloves rated for the specific solvent being used. Double gloving is recommended, especially when handling concentrated solutions.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn at all times in the laboratory.
-
Lab Coat: A buttoned lab coat must be worn to protect against skin contact.
-
Full-length Pants and Closed-toe Shoes: This is a standard requirement for all laboratory work to ensure no skin is exposed.[1]
Engineering Controls:
-
Chemical Fume Hood: All work with solid this compound or concentrated stock solutions should be performed in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Ventilation: Ensure adequate general laboratory ventilation.
General Handling Procedures:
-
Avoid Inhalation, Ingestion, and Skin Contact: Treat this compound as a potentially hazardous substance.
-
Weighing: If handling the solid form, weigh it in a fume hood or a ventilated balance enclosure.
-
Solution Preparation: Prepare solutions in a chemical fume hood.
-
Spill Management: In case of a spill, immediately alert personnel in the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for proper disposal. Clean the spill area with an appropriate solvent and then soap and water.
Operational Plans: In Vitro Experimental Protocol
The following is a generalized protocol for an in vitro parasite proliferation assay using this compound, based on methodologies described in published research. Researchers should adapt this protocol to their specific cell lines and parasite strains.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a target parasite in an in vitro culture system.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Appropriate host cell line (e.g., human foreskin fibroblasts, HFF)
-
Parasite culture
-
Culture medium
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Plate reader for viability/proliferation assay (e.g., using SYBR Green or a similar DNA-binding dye)
Procedure:
-
Stock Solution Preparation:
-
In a chemical fume hood, prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
-
Cell Seeding:
-
Seed the host cells into 96-well plates at a density that will allow for parasite infection and growth over the desired assay period.
-
Incubate the plates overnight to allow the cells to adhere.
-
-
Parasite Infection:
-
Prepare a fresh suspension of parasites from an infected culture.
-
Infect the host cell monolayer in the 96-well plates with the parasite suspension.
-
-
Drug Treatment:
-
Prepare a serial dilution of the this compound stock solution in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the host cells (typically ≤0.5%).
-
Add the diluted this compound solutions to the infected wells. Include appropriate controls:
-
Vehicle Control: Infected cells treated with the same concentration of DMSO as the drug-treated wells.
-
Untreated Control: Infected cells with no treatment.
-
Uninfected Control: Uninfected cells to monitor host cell viability.
-
-
-
Incubation:
-
Incubate the plates for the desired duration of the experiment (e.g., 72 hours).
-
-
Quantification of Parasite Proliferation:
-
At the end of the incubation period, quantify the parasite proliferation using a suitable method. For example, a DNA-based assay using a fluorescent dye like SYBR Green.
-
Lyse the cells and add the DNA-binding dye.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from the uninfected control wells.
-
Normalize the data to the vehicle control.
-
Plot the normalized values against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Organism | Cell Line | Value | Reference |
| IC50 | Cystoisospora suis | IPEC-1 | 40 nM | [2][3] |
| >95% Inhibition | Cystoisospora suis | IPEC-1 | 200 nM | [2][3] |
| IC50 | Toxoplasma gondii | HFF | Not explicitly stated, but effective in nanomolar range | [4] |
| hERG Inhibition (QPatch) | Human | N/A | 0.97 µM | [5] |
Table 2: In Vivo Dosage and Pharmacokinetics of this compound in Piglets
| Parameter | Dosage | Value | Reference |
| Oral Dose | 10 mg/kg BW twice daily for 5 days | Effective in reducing oocyst excretion and diarrhea | [2][3] |
| Plasma Concentration (after 9th dose) | 10 mg/kg BW twice daily | 10 µM | [6] |
| Plasma Concentration (after 5 days) | 10 mg/kg BW twice daily | 11.7 µM | [2][3] |
| Fecal Cmax | 20 mg/kg single dose | 8.1 µM (at 24h post-dose) | [6] |
Signaling Pathway and Experimental Workflow
This compound targets a crucial enzyme in the calcium signaling pathway of apicomplexan parasites, Calcium-Dependent Protein Kinase 1 (CDPK1). This enzyme is essential for multiple processes in the parasite's life cycle.
Caption: Mechanism of action of this compound on the parasite's calcium-dependent signaling pathway.
The following diagram illustrates a typical experimental workflow for evaluating the in vitro efficacy of this compound.
Caption: Experimental workflow for in vitro efficacy testing of this compound.
Disposal Plan
All materials contaminated with this compound, including unused solutions, cell culture plates, pipette tips, and gloves, should be treated as hazardous chemical waste.
-
Solid Waste: Collect all solid waste (e.g., contaminated gloves, pipette tips, paper towels) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not pour this compound waste down the drain.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for the disposal of chemical waste.
By implementing these safety and handling procedures, researchers can minimize risks and ensure the integrity of their experimental data when working with this compound. This proactive approach to laboratory safety fosters a secure environment for scientific discovery.
References
- 1. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Efficacy of Bumped Kinase Inhibitor 1369 in a Pig Model of Acute Diarrhea Caused by Cryptosporidium hominis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Toxicities among Different Bumped Kinase Inhibitor Analogs for Treatment of Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
